Technical Documentation Center

7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Introduction: Unveiling the Drug-like Potential of a Novel Spirocyclic Scaffold In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), linker molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Drug-like Potential of a Novel Spirocyclic Scaffold

In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), linker molecules play a pivotal role in dictating the overall efficacy and developability of a therapeutic agent. 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane has emerged as a significant building block in this domain, notably as a component of the PROTAC FHD-609.[1][2] Its unique three-dimensional spirocyclic structure, incorporating both a piperidine and a diazaspiro[3.5]nonane moiety, presents a compelling scaffold for medicinal chemists. The inherent rigidity and defined exit vectors of the spirocyclic core can offer advantages in terms of binding affinity and selectivity, while the piperidine and secondary amine functionalities provide handles for further chemical modification and influence key physicochemical properties.

This technical guide provides an in-depth exploration of the critical physicochemical properties of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. As a Senior Application Scientist, the following sections are designed to not only present the theoretical importance of these parameters but also to provide robust, field-proven experimental protocols for their determination. Understanding these properties is paramount for any researcher or drug development professional aiming to incorporate this or similar scaffolds into their discovery pipeline, as they directly impact a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3]

Molecular Identity:

PropertyValueSource
Chemical Name 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane[4]
CAS Number 2894098-26-9[1][4]
Molecular Formula C13H25N3[1][4]
Molecular Weight 223.36 g/mol [1][4]

Chapter 1: Ionization Constant (pKa) - The Key to Understanding pH-Dependent Behavior

The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate.[5] It dictates the extent of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, lipophilicity, membrane permeability, and binding interactions with its biological target.[3][5] For a molecule like 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, which possesses multiple basic nitrogen atoms, a thorough understanding of its pKa values is essential for predicting its behavior in different physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream.

Predicted Ionization Profile

Based on its structure, 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is expected to be a polyprotic base. The piperidine nitrogen and the two nitrogens within the diazaspiro[3.5]nonane ring are all potential sites of protonation. The exact pKa values will be influenced by the electronic and steric environment of each nitrogen. It is crucial to experimentally determine these values to build an accurate ADMET model.

Experimental Determination of pKa

Several robust methods exist for the experimental determination of pKa.[3] For a compound like the one , a spectrophotometric or potentiometric titration method would be highly suitable.

Experimental Workflow: Spectrophotometric pKa Determination

This method leverages the change in a molecule's UV-Vis absorbance spectrum as it undergoes ionization.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of test compound in DMSO C Add a small aliquot of stock solution to each buffer in a 96-well plate A->C B Prepare a series of aqueous buffers (pH 1.0 to 13.0) B->C D Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each well C->D Incubate briefly at constant temperature E Plot absorbance at specific wavelengths versus pH D->E F Fit the data to the Henderson-Hasselbalch equation to determine pKa(s) E->F

Figure 1: Workflow for Spectrophotometric pKa Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane in DMSO (e.g., 10 mM).

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 1.0 to 13.0 in 0.5 pH unit increments).[6]

  • Assay Plate Preparation: In a UV-transparent 96-well microtiter plate, add the appropriate buffer to each well. Then, add a small, consistent volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.[6]

  • Spectrophotometric Measurement: Place the plate in a microplate reader and measure the UV-Vis absorbance spectrum for each well.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH. The resulting sigmoidal curve(s) can be fitted to the appropriate Henderson-Hasselbalch equation to calculate the pKa value(s). For a polyprotic base, multiple inflection points may be observed, each corresponding to a different ionization step.

Chapter 2: Lipophilicity (logP and logD) - Gauging Membrane Permeability and Beyond

Lipophilicity is a measure of a compound's affinity for a nonpolar environment relative to a polar one. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[7] The partition coefficient (logP) describes the lipophilicity of the neutral form of a molecule, while the distribution coefficient (logD) accounts for all ionic species at a specific pH.[8] For an ionizable molecule like 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, logD at physiological pH (e.g., 7.4) is a more relevant predictor of its in vivo behavior.

The Shake-Flask Method for logP/logD Determination

The "gold standard" for lipophilicity measurement is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[7][8]

Experimental Workflow: Shake-Flask logD7.4 Determination

G cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Quantification A Pre-saturate n-octanol with aqueous buffer (pH 7.4) C Add test compound to a vial containing both pre-saturated phases A->C B Pre-saturate aqueous buffer (pH 7.4) with n-octanol B->C D Shake the vial vigorously to allow the compound to reach equilibrium C->D E Centrifuge to ensure complete phase separation D->E F Carefully sample both the aqueous and n-octanol layers E->F G Quantify compound concentration in each phase using HPLC-UV F->G H Calculate logD = log([Compound]octanol / [Compound]aqueous) G->H

Figure 2: Workflow for Shake-Flask logD Determination.

Detailed Protocol:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with this buffer and vice-versa by mixing them and allowing the phases to separate overnight.[6][9]

  • Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the vial for a defined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][9]

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Chapter 3: Aqueous Solubility - The Foundation of Bioavailability

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[10] Poor solubility can lead to unreliable in vitro assay results and challenging formulation development.[11][12] For drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[11][13][14] It is often used in early discovery to flag potential solubility issues.

Experimental Workflow: Nephelometric Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Measurement A Prepare serial dilutions of test compound in DMSO B Dispense DMSO solutions into a 96-well plate A->B C Add aqueous buffer (e.g., PBS pH 7.4) to each well B->C D Incubate for a set time (e.g., 2 hours) with shaking C->D E Measure light scattering (nephelometry) in each well D->E F Determine the concentration at which precipitation is first observed E->F

Sources

Exploratory

Introduction: Navigating Three-Dimensional Complexity in Modern Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane In the landscape of pharmaceutical research, particularly in the burgeoning field of Proteolysis Targeting Ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

In the landscape of pharmaceutical research, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), molecular architecture is paramount. Spirocyclic motifs, characterized by two rings sharing a single atom, offer a conformationally rigid and three-dimensionally defined scaffold that can significantly enhance drug-like properties such as target selectivity and metabolic stability[1]. 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is a key building block in this domain, frequently utilized as a linker in PROTAC development, such as in the molecule FHD-609[2].

Its structure combines a piperidine moiety linked via a methylene bridge to a diazaspiro[3.5]nonane core. This spirocyclic system consists of an azetidine ring (a four-membered heterocycle) and a piperidine ring (a six-membered heterocycle) fused at a quaternary carbon center[3][4]. The unambiguous confirmation of this complex topology is a critical quality control step, demanding a multi-faceted analytical approach. This guide provides an in-depth, field-proven strategy for the complete structure elucidation of this molecule, moving from initial mass confirmation to the definitive mapping of its atomic connectivity and spatial arrangement. The described workflow is designed as a self-validating system, where data from orthogonal techniques are integrated to build an unshakeable structural hypothesis.

Chapter 1: Foundational Analysis: Mass Spectrometry for Molecular Formula and Fragmentation Mapping

The first step in any structure elucidation workflow is to confirm the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to confidently assign a molecular formula. For a molecule like 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as it readily forms protonated molecules [M+H]⁺ with minimal initial fragmentation[5][6].

High-Resolution Mass Spectrometry (HRMS)

The primary objective is to measure the exact mass of the protonated molecule. The molecular formula is C₁₄H₂₇N₃, with a monoisotopic mass of 237.2205 Da. The expected mass for the [M+H]⁺ ion is therefore 238.2283 Da. Observation of this ion with a mass accuracy of ≤ 5 ppm provides strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

Following the identification of the precursor ion, tandem mass spectrometry (MS/MS) is employed to induce fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of piperidine derivatives is well-characterized and often involves α-cleavage, where the carbon-carbon bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion[5][6].

Expected Fragmentation Pathways:

  • Cleavage at the Methylene Bridge: Scission between the methylene carbon and the diazaspiro core (at N7) or the piperidine ring would be a primary fragmentation route.

  • Piperidine Ring Opening: Classic fragmentation of the terminal piperidine ring via α-cleavage.

  • Diazaspiro Core Fragmentation: The spirocyclic core itself can undergo ring-opening or fragmentation, although this is often less favorable than cleavage of the side chain.

Experimental Protocol: LC-HRMS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-5 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Instrument: A tandem mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

    • Ionization: ESI, Positive Mode.

    • MS1 (Full Scan): Scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.

    • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 238.23) and perform collision-induced dissociation (CID) using nitrogen or argon. Optimize collision energy (e.g., 10-40 eV) to generate a rich spectrum of fragment ions.

Data Presentation: Expected Mass Spectrometric Data
Ion DescriptionProposed FormulaCalculated m/z
[M+H]⁺C₁₄H₂₈N₃⁺238.2283
Fragment 1C₇H₁₅N₂⁺127.1235
Fragment 2C₆H₁₂N⁺98.0970
Fragment 3C₈H₁₄N⁺124.1126

Caption: Predicted m/z values for the parent ion and key fragments.

Visualization: Mass Spectrometry Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Analysis Sample Analyte Solution (1-5 µg/mL) LC HPLC Separation (C18 Column) Sample->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Analyzer (Full Scan for [M+H]⁺) ESI->MS1 CID Collision Cell (CID Fragmentation) MS1->CID Formula Molecular Formula Confirmation (HRMS) MS1->Formula MS2 MS2 Analyzer (Product Ion Scan) CID->MS2 Fragments Fragmentation Pathway Analysis MS2->Fragments

Caption: Workflow for LC-MS/MS based structural analysis.

Chapter 2: The Core Framework: Elucidation by 2D NMR Spectroscopy

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping the atomic connectivity of the C-H framework[7]. For a complex heterocyclic structure, a suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon resonance[8][9].

1D NMR: ¹H, ¹³C, and DEPT
  • ¹H NMR: Provides information on the chemical environment, number (via integration), and connectivity (via scalar coupling) of protons. We expect a complex spectrum with overlapping signals in the aliphatic region (approx. 1.5-3.5 ppm).

  • ¹³C NMR: Shows all unique carbon atoms. The spiro carbon will be a key quaternary signal, and the remaining carbons will be in the aliphatic region.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment to differentiate between CH₂ groups (negative phase), CH/CH₃ groups (positive phase), and quaternary carbons (absent). This simplifies the assignment of the numerous methylene groups in the structure.

2D NMR: The Connectivity Blueprint

Two-dimensional NMR experiments correlate nuclei through bonds, allowing for the systematic assembly of the molecular structure piece by piece[10].

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This allows for tracing the proton connectivity around each ring system (the azetidine, the spiro-piperidine, and the terminal piperidine).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This powerful experiment maps every C-H one-bond connection.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2 to 3 bonds. These long-range correlations are essential for connecting the isolated spin systems identified by COSY. Key HMBC correlations will link the methylene bridge to both the diazaspiro core and the terminal piperidine, and will confirm the connectivity around the spiro-carbon.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on solubility). D₂O may be used to exchange labile N-H protons, simplifying the spectrum.

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • 1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

  • 2D Experiments:

    • COSY: Standard gradient-selected (gCOSY) experiment.

    • HSQC: Gradient-selected, sensitivity-enhanced experiment optimized for a ¹JCH of ~145 Hz.

    • HMBC: Gradient-selected experiment optimized for long-range couplings (ⁿJCH) of 8-10 Hz.

Visualization: Integrated NMR Elucidation Strategy

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_final Final Structure H1 ¹H NMR (Chemical Shifts, Couplings) COSY ¹H-¹H COSY (H-H Connectivity, Spin Systems) H1->COSY C13 ¹³C NMR (Carbon Count) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC DEPT DEPT-135 (CH, CH₂, CH₃ ID) DEPT->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H, Connect Fragments) COSY->HMBC HSQC->HMBC Structure Complete Structure & Assignments HMBC->Structure

Caption: Integrated workflow for structure elucidation using 1D and 2D NMR.

Data Presentation: Predicted NMR Assignments and Key Correlations

For clarity, atoms are numbered as shown in the diagram below.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from H at this position)
Spiro Core
1, 3~45-55~2.8-3.2C5, C4, C9
4~35-45~1.6-1.9C5, C1, C3, C9
5 (Spiro C)~40-50 (Quat.)--
6, 8~50-60~2.7-3.1C5, C9
9~35-45~1.6-1.9C5, C6, C8, C1
Linker
10 (CH₂)~55-65~2.4-2.8C8, C11, C12, C14
Substituent
11 (CH)~30-40~1.5-1.8C10, C12, C14
12, 14~45-55~2.9-3.3 (ax), ~2.0-2.4 (eq)C10, C11, C13
13~30-40~1.6-1.9 (ax), ~1.2-1.5 (eq)C11, C12, C14
Visualization: Key HMBC Correlations for Structural Assembly

Caption: Key HMBC correlations confirming the connectivity of the linker and spiro-center.

Chapter 3: Definitive Confirmation: Advanced Methods

While the combination of MS and 2D NMR provides a highly confident structure, certain applications, particularly those under GMP (Good Manufacturing Practice) regulations, may require absolute proof of structure and stereochemistry.

  • Single-Crystal X-ray Crystallography: This is the unequivocal gold standard for structure determination[11]. If a single crystal of sufficient quality can be grown, this technique provides a complete 3D model of the molecule, confirming not only the atom connectivity but also the precise bond lengths, angles, and the relative stereochemistry of the conformationally rigid spiro center.

  • NOESY/ROESY Spectroscopy: In the absence of a crystal structure, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons that are close in proximity (< 5 Å). This data is invaluable for confirming the 3D conformation of the molecule in solution.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of a complex molecule like 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is not a linear process but an integrated puzzle. The workflow presented here demonstrates a robust, self-validating system where each piece of data corroborates the others. HRMS establishes the elemental formula. A comprehensive suite of 1D and 2D NMR experiments then builds the molecular framework, with COSY defining individual spin systems, HSQC linking protons to their carbons, and crucial HMBC correlations piecing the entire structure together. Finally, advanced techniques like X-ray crystallography can provide the ultimate, unambiguous confirmation. Following this rigorous guide ensures the highest level of scientific integrity and confidence in the structural identity of this important pharmaceutical building block.

References

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXFtWhoxhJAGelJ0UKJXUAbzU97xInREWsu9YsZPH9fyVMn_ug4B3QQCWa7iQ7-M452YUfML_B_qw0F4AP3eIWxlAGBb568nt252t84bOgT_Gtg5n9R18KlmFeMnaRwY_rKrn9Syu_Api7OxbT5iMktVl1kyxy4okZDkUAHCgbByMTjUtizpSJbWETfZmCssXMCVimEr8SkOX9C9JVtsJQqHvCR86Szpzit9Kg7bY=]
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzkeEcYK_s5aRqNYaGGZYxBpXPBT4HFKM955c24rgcqbHeB7md5L4HJ-lEhnt1Bbp419xTuuWNEVCrJb1tvwEU3P0AWD-nL2TOvqSRKArZdjxLaz67Y9ePn7h-XT4rADxsacId]
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_4uZhkYqBph4f1r6Q2VCQRo7oKZv-zoih16aakcE2bVm23jwLTRRjfcHA7k7T1AYi77fBfT-Y1giQLAIvT84hqTEef_bjbtXfTJm3Bj5AIOlEiWzYzfNtfqTVD6jG2T0ToBPhvcz2AhVmMLrfnb5FB7lb3fthr0eXwCyyZJ9q91lLpUSQiDI4gsypdFTySb_7HCmxPSXopMiL6lIrAvIiO4pKjh-7PlRvBAixP1nPVuQbft6D_epv]
  • Taylor & Francis Online. (n.d.). Synthesis and Structure Elucidation of New Spiro Compounds with Polyfluoroalkyl and Phosphonate Ester Groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJyFfA0IkdqdRXjHD8fkAbQPCY7ppJHWT9yZ_yy893FqeK-ht8ttuXvHciw_-W7UQWd648aEV66idzfQvwtCQDfNkVctCGuW96hJDC7EneyEqu8ok9YSRVsQ6Yt0Sg3TYQwSEVwjL4nt23QAKtL8p_5S2MdRVvGOdC]
  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTts2RMUsnC_K-4Fsyo0ToaDVDiK1sk1KmNmMKRsgdZ4n6PySgA2g_bNxW26_1RMCBBVqeJlJspL9A-G6rwnNPjGUJh5pSMAgXRCLlTTnZSLYFGs_Yn9GqFIxwNOGQwHTWDmk=]
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6aeNx21nxEdrE-uKu5zTE2282bBymIdMbNjJQ8a5H5B9O6O26KwLkSsrgZZHv8pgQsaXMsCHfdWzV_GVDMVC2bWrYPkuRvkDci2EZVSiD7iss0D3Y3tkoUbkuC23Dao2OlZl_bZhJk-Gie0rmB8nyu3eUxmHjRdIo3o-nza0GClCNzRGNgEi6srOZCxuW86BQqtIavz_1Q5B9LBLnNYL1n6Hw8pd5quT6JK93TdCdjAUWG3kYOOjxSGb2PPoP1B2Y1sk=]
  • Pharmarecipere. (n.d.). Understanding Spirocyclic Structures in Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUzw7RkubVHpI02TsPPnzNNyM9yShTIdyW_bQodPEZ7UTd0HFbQNJFyBe2dwD-8T5iLtRatxRRza89E2mn4-eNlCcP2Kkxc3rlx9J_PiMLlMzXx8AyFp9bef4gokoy6iv5ZKKvPq1EXEL7IS_7dn-L61L-FjFHy2FOOqXcAC7d1p9LTs2g2wSCC_iIxvULcIRCnpOHRe048e3YQ9EemmBC95uplXoWrnG2G8hraJz1677ItAzljw==]
  • ChemicalBook. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate(896464-16-7) 1H NMR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiKyl2U9_PIW1iVlbBKxTq1ujTlOZnnZn78Bu2yaeY35sULc78tfjYFiENmvcdVNg4EggIRKRKBVCYYi-IUUjrbKJu8fyEedXjKg7I6TXq8PXJLHvde9k3O2VT2K_NgtmDOW-4HZOK8_FJ6fiI8PBkCLRZnEaE5I0=]
  • ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-acetyl-, 1,1-diMethylethyl ester(1147423-01-5) 1H NMR spectrum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZIipqz_yaFz2qI8CCPiIhdNr-QU8suJnXelMnqpG-tQaI3CX6u188x_xQVRzAfvg8GSrjLu9MACAhQnITHxbPIVbOjZblgYhPVnZ1hRmWnhRi3yC7OJ6DPuF8WMvu1MeakinBQ1Wadie7oIEAvFfST_i3F5gQC6Y=]
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFKyPK2gQvK_Kdd_BZVw7zIulyE1cFYsJsCPaSu--UqBVUQru3z--fpkbnt5Jl-GLGTlcR298rPl9CF7_inSfSwyZRUA7IuLpDJH9xHKllIYOYADuSDVxQbJdM8-1C_gOV]
  • National Institutes of Health (NIH). (n.d.). Spirocyclic Motifs in Natural Products. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwRNd4RSvsaX4xWTNawvd5NpU7c1sSFd8CADylquGRYEag1xbnZnTppMMAnBAIgMjIkFgSmnOrY4SnlLThniEB05Ck5sL1fM0jn8rdwSty1vPPZvF8aoueWuTNJOkVYgGjABzfztYRNnx_eZI=]
  • Wikipedia. (n.d.). Spiro compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7iQsLSSZAeIBx0oouWM3F9QUPnyHlk4Q9nRZlNkUZNvwVze9tjeAO5TiSczu9JJgx0_Ws7TMQ9HrecpBoSixPlnFoStgBPZTpONYAJookTj4JWYqtFVMR6EIJYYfunIamPkUd6mae]
  • Yousufuddin, M. (2020). Preparation and crystal structure determination of spirocyclic compounds. Morressier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhlULfqgbM84SPasjDtK_CfDOcF5UUhAZ2SAfGqjM82VRWwJNLhKy8Lo6ybTyN50PL612rz_1cjPfk35z2qu99lxAS5ao9JJqgWEMAz-pxBqUiWKKJaqQUfY3AAjKdlosbAYPzi4hw2lzN25OWGp2gIMAnpv6VXzVVfFiRNrRRoZW1P1uYXX84-bPe12tLXBMHtfZj6-Ma]
  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral... [Scientific Diagram]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3VaPbu8ZFHCe52PnU7LlvGYuBxaszStcpr1aAbIfNztuvnlLByLjO3Bw0rvcQtZT_eQlb_ri6dC7Yk1XXYRPQdGp5L_6WDFunIJlkVDVa0lsJhwMl5Ez3yiHFcD7W55VFAGFgwvUBTCgYC1L7sfn8sxSb2Nd9xqmIN9R6t06D20wJJFjuOVHI2ln3yHQ07-aRxUmsHfm4YU77PP0arGSR6a1ivhSBD1Fq5P27J-OhpLq2aCq_S-KALrA7x9l6]
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB8B8y6D3SgSPrvrMpvkDt9o6iHuojYwX8fRcVD6cpXNFptoizSV5TWX3jT8zyVo8yy7t23fo4Zs-d_JyAQjbuIjqc3PdlZseIrIShvkrcTbSaWKd9GserwOz2zxPUY7kZXfPEt3g45sDgw1__OqtL9tUsQKXPQClBavQ1EtVJzRa_HMhGnDu6WpmN5IJPvQ==]
  • Pharmaffiliates. (n.d.). 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSTgcL9U4IdMcbnTKB89rAN6fc9dZz6KESe8km7xOEOjEIqvm5iunx8jBC2lE_YI4GJft9ss2VFBdC285aI7vADENwWDvFRjehUIKZDs8dxTNaITjcqzuBdpJrpLgOXKY5yB-e7L21jv5LELeiJjQ_w61TsJgesCs4NG3ICH-FjYUQhQcmfnzAX1dNdE2LEpOkeWuoVYoeeJZ0TMB_TdOOWDMr8lCg5-xz3zlj]
  • MedChemExpress. (n.d.). 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFygyTQWZcZC4d9KaM0u5ukwBjDHCxGFpCK_hGNQlKmNzBUT3PUBG3-_WUKc4m2GUB5Imu-YeabmBdbh89jfcWhqKh2nqqS6XIuYZgHogDyKeAO4Ewdc-GGB9D_8GDq_r1_CLO_Pdzqi9UftnKTF2dkrWt9UYntwPBZTpHZdfQwd5V8XaS-1gau68tzBZx-4w==]
  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSjJVG7HosEXVqkGfdsp84XDYwtmEpBnNPrCGvYPFjjrW7fSMxrm3BDpIGTgTIw0eo525i-v8TOLU7mO7Qc2mLeHXOvKcZy1prEedvyJteuXxy-MNJopK4dhucLdguY8Ft-w_4]
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoTgqRRvj2FvhgJc2BrvrdVjN4FnWT5qqpB6Gg5N-UbVOJjvYJXUQo9SynAuamrTBiLz-jxRnJ_uzjfwRS0cSXA2V6iGcRNYJqmnRpW85x9CH1P9oxRaFwVqfsucpJAqlxX1PcmNUbqXCDezq60P7suD3Mc9hjeRvMxtgLZN5E4lHPB4cnckVRAZqLQGUWbnPOuxmQc3VMFPHiVwMaTCxNhYqorQJukwFdnseq2VWYLe0R-Lzr1XzYmu2ueKM7lC_TvN6m8zdg1pKOUjNSTpKj9GprE7IP50PTv0TC42Mq6XrYvABJcvGDENsF35rg6AZi]
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnC5LpLLMXeZup0NHAu3HlU7JuluTw7W_wbU5bxj77LdZejxJc-ScmTxbr0TxarQhxPqFP8GqOF3jHieVXm0fWYM1VEPi1-71q0QEXB5QExayV9TywWlYSf_Zzxz69VwLWwgKYzXynpyYQx6gof0cHWgVbbI4jjSaq6k3BfeegyTU=]
  • National Institutes of Health (NIH). (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO9bjoG5qv2EV8OoOdTPPZtbTuOXq4RR75AKRqKTkiDBl7G24LcDlOlnJtPs-ADwvdUdSjuQtnpzhQQvtECY5yruFd2Z_8eZlecpVtRW1Pte2oOa-SEfxYceGJ0O7jFg_jhUEHTEmkCI0drrmc8BWkBg-vnjN051jAm94pl-M=]
  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV_GzPcbvRvYo26fyMJ56PxRRL01__WWiE_FWvKBK70-phUM2INc23buZQl_PNS6pZLSuF8zS02K0WE8ha8AeSf2-aX5NHI6HGAFF-rXTaVDGBZxIDheW_D_vzLFKZeoUE23tA]
  • ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcBjPFeyp7Ng3SXZ9PxHVUS72EoqN9NVem-c-AwliyZFwTG2Hb0T7O39H198-RNkaZYibCKTT21SIU6ej4EPx7isU1OqJmHHRPek2MRXYq8jH0pB_dF4omLxxL8GFPB486rcCkAPWPZgqyflCMm8AirRaJWUZFC5tFmiHdmK9P2LV731oZugqi]
  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvG1UgQbI1vujjqtJrZnEOsyaqmPW27gpBya69zslINg2IgsDrXaIDvYaBoxjH1oBlg1npBHcoxFgpYK2SWvicwhmDpU2qMVM2dFUVl5Nd34spmYDA8RUDFIdOhn41Yl1qEqX8YCgCFUPnna5ibr_o8FQbgEdJ7ciwYCAXpHRPswNPKFv1X5RfZjROw==]
  • National Institutes of Health (NIH). (n.d.). 7-Boc-2-(4-piperidyl)-7-azaspiro[3.5]nonane. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi1dmPyNdM8Ns4u1cAXKNObSqc0akFrgim66EqG88azzC1hecM6D3HGMerVZCwXkXXHkNAMkaFz4bbeVJddqFBr2DZd6Y_NhgRcmuIqX7yPQItimwyXlQpdtWBtC5dIOQxgsoK0tjUgL1gKMKIYOhvC47lIWQu6Y2epd559g2WOLPlFNBDGBeOJzdncuD9Xt8=]

Sources

Foundational

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Diazaspiro[3.5]nonane Derivatives In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for the design o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Diazaspiro[3.5]nonane Derivatives

In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for the design of novel therapeutics.[1] This paradigm shift emphasizes the move away from planar, aromatic structures towards more complex, three-dimensional (3D) molecular architectures. Among the scaffolds that epitomize this philosophy, diazaspirocycles, and specifically diazaspiro[3.5]nonane derivatives, have emerged as exceptionally valuable building blocks.[2][3]

The diazaspiro[3.5]nonane core, characterized by a shared carbon atom between an azetidine and a piperidine ring, imparts a rigid and defined 3D conformation. This structural rigidity can lead to significant advantages in drug design, including enhanced binding affinity to protein targets, improved metabolic stability by shielding susceptible bonds from enzymatic degradation, and the fine-tuning of physicochemical properties such as solubility.[2] Furthermore, various isomers of the diazaspiro[3.5]nonane scaffold serve as effective bioisosteres for more common motifs like piperazine, offering a novel vector space for substituent placement and an opportunity to circumvent existing patents and improve drug-like properties.[1][4]

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the diverse biological activities of diazaspiro[3.5]nonane derivatives. We will delve into their applications in oncology, metabolic diseases, and infectious diseases, focusing on the causal relationships between chemical structure, experimental design, and biological outcomes.

Anticancer Activity: Targeting Key Oncogenic Pathways

The structural attributes of diazaspiro[3.5]nonane derivatives make them ideal for targeting the well-defined pockets of oncogenic proteins. Their application has led to the development of highly potent and selective inhibitors for some of cancer's most challenging targets.

Covalent Inhibition of KRAS G12C

The KRAS protein, a key player in cellular proliferation, was long considered an "undruggable" target in oncology.[5] The discovery of a druggable pocket in the KRAS G12C mutant, however, opened the door for a new class of covalent inhibitors. Researchers have successfully utilized the 2,7-diazaspiro[3.5]nonane scaffold to position a reactive acryloyl amine moiety, leading to potent and selective inhibitors.[5]

Mechanism of Action: The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety serves as the covalent "warhead." The diazaspiro scaffold acts as a rigid linker, precisely orienting the acryloyl group to form a covalent bond with the mutated cysteine residue (C12) within the switch-II pocket of the KRAS G12C protein.[5] This irreversible binding locks the protein in an inactive state, inhibiting downstream signaling and halting tumor cell proliferation.

cluster_KRAS KRAS G12C Protein Switch_II Switch-II Pocket (with Cys12) Inactive_KRAS Inactive KRAS State Switch_II->Inactive_KRAS Conformational Lock Inhibitor 2,7-Diazaspiro[3.5]nonane Derivative Inhibitor->Switch_II Covalent Bond Formation Block_Signal Proliferation Blocked Inactive_KRAS->Block_Signal Blocks Downstream Signaling

Mechanism of KRAS G12C covalent inhibition.

Quantitative Data Summary: Structural optimization of this series led to the identification of compound 7b , which demonstrated significant anti-tumor activity in preclinical models.[5]

CompoundTargetIn Vitro Inhibitory ActivityIn Vivo Efficacy
7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one)KRAS G12CPotent covalent inhibitorDose-dependent antitumor effect in NCI-H1373 xenograft model[5]

Experimental Protocol: In Vitro KRAS G12C Inhibition Assay

  • Objective: To determine the IC50 value of a test compound against KRAS G12C.

  • Materials: Recombinant KRAS G12C protein, nucleotide exchange factor SOS1, GTP-BODIPY fluorescent probe, test compounds, assay buffer.

  • Procedure:

    • Prepare a dilution series of the diazaspiro[3.5]nonane test compound in DMSO.

    • In a 384-well plate, add the KRAS G12C protein and the test compound. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP-BODIPY.

    • Monitor the increase in fluorescence over time using a plate reader. The binding of GTP-BODIPY to KRAS results in a fluorescence signal.

    • Calculate the rate of nucleotide exchange for each compound concentration.

    • Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Rationale: This assay directly measures the functional consequence of inhibitor binding. By blocking the active site, the inhibitor prevents SOS1-mediated exchange of GDP for the fluorescent GTP analog, resulting in a concentration-dependent decrease in the fluorescence signal.

Modulation of Poly (ADP-ribose) Polymerase (PARP-1) Activity

The diazaspiro[3.5]nonane scaffold has also been strategically employed as a bioisosteric replacement for the piperazine ring in the FDA-approved PARP inhibitor, Olaparib.[4] This research was not aimed at increasing potency, but rather at modulating the drug's downstream effects to develop non-cytotoxic PARP inhibitors for potential use in inflammatory diseases.[4]

Structure-Activity Relationship (SAR): The replacement of the piperazine core with various diazaspiro systems had a profound impact on biological activity.

  • Boc-Protection: The introduction of a bulky tert-butyloxycarbonyl (Boc) protecting group on the diazaspiro core generally led to a significant reduction in PARP-1 affinity. For instance, compound 15b showed an ~85-fold decrease in PARP-1 inhibition compared to its analog without the Boc group.[4]

  • Core Isomerism: The specific arrangement of nitrogen atoms and the ring sizes within the spirocycle influenced binding.

  • Decoupling Affinity from Cytotoxicity: Crucially, this work identified compounds like 10e (IC50 = 12.6 nM) that retained high affinity for PARP-1 but did not induce DNA damage at concentrations comparable to Olaparib.[4] This demonstrates the utility of the diazaspiro scaffold in fine-tuning a molecule's pharmacological profile to separate desired on-target effects from unwanted cytotoxicity.

CompoundCore StructurePARP-1 IC50 (nM)DNA Damage Induction
OlaparibPiperazine~1-5Yes
10e Diazaspiro[3.5]nonane derivative12.6 ± 1.1No (at similar concentrations)[4]
15b Boc-protected diazaspiro core4,397 ± 1.1Yes (at micromolar concentrations)[4]
Cytotoxicity in Hepatocellular Carcinoma (HCC)

The versatility of the diazaspiro scaffold extends to broader cytotoxic applications. Studies on diazaspiro undecane derivatives have shown promising anticancer effects against hepatocellular carcinoma (HCC), one of the leading causes of cancer-related deaths.[6]

SAR: In a series of novel diazaspiro undecane derivatives tested against SK-HEP-1 liver adenocarcinoma cells, the nature of the substituent played a critical role in determining cytotoxicity.

  • Aromatic Substituents: Phenyl and p-fluorophenyl substituted derivatives were identified as the most cytotoxic compounds, with IC50 values of 46.31 µg/ml and 47.46 µg/ml, respectively.[6]

  • Heterocyclic Substituents: Thiophene and 5-methyl furyl substituted compounds were less potent, with IC50 values of 109 µg/ml and 125 µg/ml, respectively.[6] This suggests that an electron-rich phenyl ring, particularly with an electron-withdrawing fluorine atom, is favorable for activity in this chemical series.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Objective: To evaluate the cytotoxic (cell-killing) activity of test compounds on a cancer cell line.

  • Materials: SK-HEP-1 cells, cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed SK-HEP-1 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the diazaspiro derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.

    • After incubation, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in absorbance in treated wells compared to control wells indicates a loss of viable cells, either through cell death or inhibition of proliferation.[7]

GPR119 Agonism for Metabolic Disorders

Beyond oncology, 7-azaspiro[3.5]nonane derivatives have been successfully developed as potent agonists of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[8][9]

Mechanism of Action: GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Agonism of this receptor by a 7-azaspiro[3.5]nonane derivative triggers a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This has two key glucose-lowering effects:

  • In pancreatic β-cells, elevated cAMP enhances glucose-dependent insulin secretion.

  • In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin secretion and satiety.

Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin ↑ Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1

Simplified GPR119 signaling pathway.

SAR and Lead Optimization: The development of potent GPR119 agonists involved systematic optimization of different parts of the molecule. A study described the importance of the piperidine N-capping group (R2) and the left-side aryl group (R3) for activity.[9] This optimization led to the identification of compound 54g , which not only was a potent agonist but also possessed a desirable pharmacokinetic profile and demonstrated a significant glucose-lowering effect in a rat model of diabetes.[9]

Antimicrobial Applications

The global health threat of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds with antibacterial activity.[10] While less explored than other areas, spirocyclic systems, including those related to the diazaspiro[3.5]nonane framework, have shown potential as antimicrobial agents.

For example, a study on diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones revealed significant antibacterial activity.[11] One diastereomer, in particular, exhibited potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL.[11]

Key SAR Insight: A critical finding from this research was the profound influence of stereochemistry on biological activity. The separation and testing of individual diastereomers revealed that the antimicrobial effect was largely confined to a specific spatial arrangement of the molecule, highlighting the importance of a precise fit with the bacterial target.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

  • Materials: Bacterial strain (e.g., S. aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, test compound, positive control antibiotic (e.g., ciprofloxacin), negative control (broth only).

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well (except the negative control) with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • Rationale: This method provides a quantitative measure of a compound's bacteriostatic activity. It is a standardized and widely accepted method for screening new antimicrobial agents and is crucial for establishing a compound's potency.[12]

Synthetic Strategies

The translation of a promising scaffold from a concept to a clinical candidate is critically dependent on the development of efficient and scalable synthetic routes.

Start Starting Materials (e.g., Protected Amino Acids, Cyclic Ketones) Step1 Step 1: Quaternary Center Formation Start->Step1 Step2 Step 2: First Ring Cyclization (e.g., Piperidine formation) Step1->Step2 Step3 Step 3: Second Ring Cyclization (e.g., Azetidine formation) Step2->Step3 Core Protected Diazaspiro[3.5]nonane Core Step3->Core Deprotect Deprotection Core->Deprotect Diversify Functionalization & Diversification Deprotect->Diversify Final Target Biologically Active Derivatives Diversify->Final

Generalized workflow for synthesis and diversification.

A common synthetic approach involves a multi-step sequence that first establishes the critical spirocyclic quaternary carbon center, followed by sequential cyclizations to form the two nitrogen-containing rings.[13][14] The use of orthogonal protecting groups (e.g., Boc and Cbz) is essential, as it allows for the selective deprotection and functionalization of each nitrogen atom, enabling the synthesis of diverse libraries of compounds for SAR studies.

Conclusion and Future Outlook

The diazaspiro[3.5]nonane scaffold has proven to be a remarkably versatile and powerful tool in drug discovery. Its unique three-dimensional structure has enabled the development of highly potent and selective agents against a range of challenging therapeutic targets, from the once "undruggable" KRAS G12C to the metabolic regulator GPR119. The ability to use this core as a piperazine bioisostere to fine-tune pharmacological properties, such as decoupling target affinity from cytotoxicity in PARP inhibitors, further underscores its value.

Future research in this area will likely focus on several key fronts:

  • Expansion to New Targets: The favorable properties of the scaffold warrant its application to other target classes, such as ion channels, transporters, and other enzyme families.

  • Synthetic Innovation: The development of more convergent and stereoselective synthetic routes will accelerate the discovery process and facilitate large-scale manufacturing.

  • Systematic Exploration of Isomers: A comprehensive investigation into the biological activities of all possible diazaspiro[3.5]nonane isomers (e.g., 1,6-, 1,7-, 2,6-) could uncover novel structure-activity relationships and therapeutic opportunities.

References

  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Title: Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity Source: PubMed URL: [Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells Source: ResearchGate URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]

  • Title: Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents Source: MDPI URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: NIH URL: [Link]

  • Title: Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines Source: MDPI URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed URL: [Link]

  • Title: 2,7-Diazaspiro[3.5]nonane Source: PubChem - NIH URL: [Link]

  • Title: Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives Source: NIH URL: [Link]

  • Title: Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria Source: NIH URL: [Link]

  • Title: An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof Source: ResearchGate URL: [Link]

  • Title: Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative Source: SciSpace by Typeset URL: [Link]

  • Title: Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole Source: MDPI URL: [Link]

  • Title: Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles Source: MDPI URL: [Link]

  • Title: A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds Source: PMC - NIH URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Specific Antimicrobial Activities Revealed by Comparative Evaluation of Selected Gemmotherapy Extracts Source: MDPI URL: [Link]

Sources

Exploratory

The Strategic Role of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane in PROTACs: A Technical Guide

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The succes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The success of a PROTAC is not solely dependent on its warhead for the protein of interest (POI) or its ligand for an E3 ubiquitin ligase; the linker connecting these two moieties plays a critical and often underestimated role. This technical guide provides an in-depth exploration of the 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane moiety, a sophisticated linker component, and its strategic implementation in the design of potent and selective protein degraders. We will dissect the rationale behind employing rigid, spirocyclic structures, their impact on ternary complex formation, and their influence on the overall physicochemical and pharmacokinetic properties of the resulting PROTAC. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of advanced PROTAC design principles.

Introduction: The Centrality of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2][3] Upon simultaneous binding to the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]

While the selection of the POI and E3 ligase ligands is paramount for target engagement and ligase recruitment, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and drug-like properties.[1][4][5] A well-designed linker facilitates the formation of a stable and productive ternary complex, while a suboptimal linker can lead to steric hindrance, unfavorable conformations, or poor cellular permeability.[4]

This guide focuses on a specific, structurally sophisticated linker component: 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane . We will use the clinical candidate FHD-609 , a potent and selective degrader of the BRD9 protein, as a case study to illustrate the strategic importance of this moiety.[6][7][8][9]

The Rationale for Rigid and Spirocyclic Linkers in PROTACs

The "linkerology" of PROTACs has evolved from simple, flexible alkyl and PEG chains to more complex, rigid architectures.[1] This evolution is driven by the growing understanding that linker rigidity can offer significant advantages in PROTAC design.

Pre-organization and Reduced Entropic Penalty

Flexible linkers possess a high number of rotatable bonds, leading to a multitude of possible conformations in solution.[2] This conformational flexibility can result in a significant entropic penalty upon binding to form the ternary complex, potentially destabilizing it.[2] In contrast, rigid linkers, such as those incorporating spirocyclic motifs, have a more defined three-dimensional structure.[10] This pre-organization can lock the PROTAC into a conformation that is more amenable to forming a productive ternary complex, thereby reducing the entropic cost of binding and enhancing complex stability.[10]

Enhanced Selectivity and Potency

The defined spatial orientation imposed by a rigid linker can lead to more precise positioning of the POI and E3 ligase.[11] This can result in improved selectivity for the target protein over other structurally related proteins. By restricting the conformational freedom of the PROTAC, rigid linkers can also lead to more potent degradation by favoring the formation of a ternary complex with optimal geometry for ubiquitination.

Improved Physicochemical and Pharmacokinetic Properties

The linker significantly influences the overall physicochemical properties of the PROTAC molecule, which in turn affect its drug metabolism and pharmacokinetics (DMPK) profile.[12] While highly flexible linkers can sometimes contribute to poor cell permeability and metabolic instability, rigid linkers can be designed to improve these properties.[2] Spirocyclic structures, for instance, can enhance the three-dimensionality of the molecule, which may aid in disrupting interactions with efflux transporters and improving metabolic stability.[10]

Case Study: FHD-609 and the Role of the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane Linker

FHD-609 is a clinical-stage PROTAC designed to degrade BRD9, a subunit of the BAF chromatin remodeling complex implicated in certain cancers.[6][7][8] The linker in FHD-609 incorporates the 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane moiety.

FHD_609_Structure cluster_brd9_ligand BRD9 Ligand cluster_linker Linker cluster_e3_ligand E3 Ligase Ligand (CRBN) brd9 BRD9 Ligand linker_start 7-(piperidin-4-ylmethyl)- 2,7-diazaspiro[3.5]nonane brd9->linker_start crbn CRBN Ligand linker_start->crbn

Figure 1: Conceptual structure of FHD-609, highlighting the core components.

The inclusion of the diazaspiro[3.5]nonane scaffold introduces a significant degree of rigidity into the linker. This spirocyclic system, with its two fused rings sharing a single carbon atom, locks the geometry of a portion of the linker, reducing its conformational flexibility. This rigidity is hypothesized to play a key role in the high potency and selectivity of FHD-609 by pre-organizing the molecule for optimal ternary complex formation between BRD9 and the CRBN E3 ligase.[7]

Physicochemical Properties of FHD-609
PropertyValue/ObservationReference
BRD9 Degradation (Dmax) 97%[7]
Selectivity High for BRD9 over BRD7[6]
Plasma Stability High[7]
Solubility Acceptable[7]

The favorable physicochemical properties of FHD-609, such as high plasma stability and acceptable solubility, underscore the successful design of its linker.[7] The 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane moiety contributes to a balanced profile that allows for effective cellular activity and in vivo efficacy.

Experimental Protocols: Synthesis of a PROTAC Incorporating the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane Linker

The synthesis of a complex PROTAC like FHD-609 is a multi-step process.[6] Below is a representative, conceptual workflow for the synthesis and evaluation of a PROTAC utilizing the 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker.

Synthesis of the Linker and Final PROTAC

Synthesis_Workflow cluster_synthesis Synthetic Pathway start Starting Materials step1 Synthesis of 7-(piperidin-4-ylmethyl)- 2,7-diazaspiro[3.5]nonane start->step1 step2 Coupling with BRD9 Ligand Precursor step1->step2 step3 Coupling with CRBN Ligand Precursor step2->step3 final_protac Final PROTAC (e.g., FHD-609) step3->final_protac

Figure 2: Conceptual synthetic workflow for a PROTAC with the specified linker.

A detailed synthetic route for FHD-609 has been published and involves several key steps, including reductive amination to connect the linker to the POI ligand and a subsequent substitution reaction to attach the E3 ligase ligand.[6]

Step-by-Step Methodology (Conceptual):

  • Synthesis of the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane Linker: This is typically achieved through a multi-step synthesis, which may involve the construction of the spirocyclic core followed by functionalization of the piperidine and diazaspiro rings to introduce the necessary reactive handles for conjugation.

  • Conjugation to the POI Ligand: The synthesized linker is then coupled to the warhead for the protein of interest. In the case of FHD-609, this involves a reductive amination reaction between an amine on the linker and an aldehyde on the BRD9 ligand precursor.[6]

  • Conjugation to the E3 Ligase Ligand: The final step is the attachment of the E3 ligase ligand. For FHD-609, this involves a nucleophilic aromatic substitution (SNAr) reaction between the linker-POI conjugate and a derivative of the CRBN ligand.[6]

  • Purification and Characterization: The final PROTAC is purified using standard chromatographic techniques (e.g., HPLC) and its identity and purity are confirmed by analytical methods such as LC-MS and NMR.

In Vitro Evaluation of PROTAC Activity

Evaluation_Workflow cluster_evaluation In Vitro Evaluation start Treat Cells with PROTAC step1 Cell Lysis start->step1 step2 Western Blot Analysis step1->step2 step3 Quantify Protein Levels step2->step3 result Determine DC50 and Dmax step3->result

Figure 3: Workflow for assessing PROTAC-mediated protein degradation.

Methodology for Western Blot Analysis:

  • Cell Culture and Treatment: Plate cells of interest (e.g., a synovial sarcoma cell line for FHD-609) and allow them to adhere. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein (e.g., anti-BRD9). A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.

  • Detection and Analysis: Incubate the membrane with a suitable secondary antibody conjugated to a detectable label (e.g., HRP) and visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. From this data, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be calculated.

Conclusion and Future Perspectives

The 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane moiety represents a sophisticated and effective linker component in the design of advanced PROTACs. Its rigid, spirocyclic structure offers several advantages, including the pre-organization of the PROTAC for enhanced ternary complex formation, which can lead to improved potency and selectivity. The clinical development of FHD-609 serves as a compelling example of the successful application of this linker strategy.

As the field of targeted protein degradation continues to evolve, the rational design of linkers will become increasingly important. The exploration of novel rigid and spirocyclic scaffolds, such as the diazaspiro[3.5]nonane system, will be crucial in developing the next generation of PROTAC therapeutics with superior efficacy and drug-like properties. Future research will likely focus on further elucidating the structure-activity relationships of such linkers and developing computational models to predict their impact on PROTAC performance, thereby accelerating the discovery of novel protein-degrading drugs.

References

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Linkers in PROTACs. (n.d.). Precise PEG. Retrieved January 3, 2026, from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 3, 2026, from [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (n.d.). PMC. Retrieved January 3, 2026, from [Link]

  • FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models. (2024, March 26). BioWorld. Retrieved January 3, 2026, from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). PMC. Retrieved January 3, 2026, from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025, January 9). PubMed. Retrieved January 3, 2026, from [Link]

  • Distributions of the physicochemical and drug-like properties of the... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma. (2024, September 16). BioWorld. Retrieved January 3, 2026, from [Link]

  • Discovery of FHD-609, a Potent and Selective Heterobifunctional Degrader of BRD9. (2023, April 13). Foghorn Therapeutics. Retrieved January 3, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC. Retrieved January 3, 2026, from [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions. (2025, October 28). PROTAC-Linker. Retrieved January 3, 2026, from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing. Retrieved January 3, 2026, from [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (n.d.). NIH. Retrieved January 3, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Stereoselective synthesis of (2S,7S)-7-(4-phenoxymethyl)-2-(1-N- hydroxyureidyl-3-butyn-4-yl)oxepane: A potential anti-asthmatic drug candidate. (2025, August 7). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

Foundational

Introduction: The Dawn of Targeted Protein Degradation with FHD-609

An In-Depth Technical Guide to the Linker Architecture of FHD-609, a Clinical-Stage BRD9 PROTAC The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyon...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Linker Architecture of FHD-609, a Clinical-Stage BRD9 PROTAC

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to achieve targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2][4]

FHD-609 is a potent and selective clinical-stage PROTAC designed to degrade Bromodomain-containing protein 9 (BRD9).[5][6][7][8][9] BRD9 is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a dependency in certain cancers, including synovial sarcoma and SMARCB1-deficient tumors.[6][7][10][11] By degrading BRD9, FHD-609 disrupts the function of this complex, leading to anti-proliferative effects in cancer cells.[12][13]

While the selection of the warhead and anchor ligands is crucial for target engagement and E3 ligase recruitment, the linker is far from a passive spacer.[3][] It is a critical determinant of a PROTAC's efficacy, dictating the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[][15] This guide provides an in-depth technical analysis of the FHD-609 linker, deconstructing its chemical architecture and elucidating the design principles that underpin its clinical potential.

Section 1: The Architectural Blueprint of FHD-609

FHD-609 is a sophisticated molecular entity engineered to bring BRD9 and the E3 ligase Cereblon (CRBN) into productive proximity.[12][16] Its architecture can be dissected into three fundamental components:

  • BRD9-binding Moiety (Warhead): This ligand is responsible for selectively engaging the bromodomain of BRD9.[16]

  • E3 Ligase-binding Moiety (Anchor): FHD-609 utilizes a thalidomide-based ligand, specifically (S)-Deoxy-thalidomide-Br, to recruit the CRBN E3 ligase.[5][17]

  • The Linker: This central scaffold connects the warhead and the anchor, and its structure is paramount to the PROTAC's overall function.[5]

The general mechanism of action for FHD-609 is illustrated in the workflow below.

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation FHD609 FHD-609 PROTAC BRD9 Target Protein (BRD9) FHD609->BRD9 Binds CRBN E3 Ligase (CRBN) FHD609->CRBN Recruits Ternary BRD9-FHD609-CRBN Ternary Complex BRD9->Ternary CRBN->Ternary Ub Ubiquitin Transfer Ternary->Ub Catalyzes FHD609_recycled FHD-609 Recycled Ternary->FHD609_recycled Releases Ub_BRD9 Polyubiquitinated BRD9 Ub->Ub_BRD9 Proteasome 26S Proteasome Ub_BRD9->Proteasome Recognized by Degradation BRD9 Degraded Proteasome->Degradation

Caption: Mechanism of Action for the FHD-609 PROTAC.

Section 2: In-Depth Analysis of the FHD-609 Linker Core

The linker of FHD-609 is not a simple aliphatic or polyethylene glycol (PEG) chain, which are common in early-generation PROTACs.[1] Instead, it features a more rigid and complex structure, suggesting a deliberate design strategy to optimize the orientation of the two binding moieties. The core components of the linker identified from its chemical structure include a piperidine ring and a diazaspiro[3.5]nonane moiety.[18][19]

Key Structural Features and Their Rationale:

  • Rigidity and Conformational Control: The presence of cyclic structures like piperidine and the spirocyclic system reduces the linker's flexibility.[] While some flexibility is necessary for the formation of a ternary complex, excessive floppiness can lead to a high entropic penalty upon binding and allow for many non-productive conformations.[] A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing the rate and stability of the desired interaction.[3][]

  • Optimal Vector and Distance: The primary function of the linker is to span the distance between the BRD9 and CRBN proteins effectively. The length and geometry of the FHD-609 linker are optimized to facilitate the formation of a stable ternary complex. Studies have repeatedly shown that linker length is a critical parameter, with even minor changes dramatically affecting degradation efficiency.[20][21][22] The specific combination of cyclic and short aliphatic components in the FHD-609 linker achieves the optimal distance and vector for productive ubiquitination of BRD9.

  • Physicochemical Properties: Linker composition significantly influences the drug-like properties of the PROTAC, such as solubility and cell permeability.[1][3] While highly aliphatic linkers can increase lipophilicity and decrease solubility, the inclusion of heteroatoms (nitrogen) in the FHD-609 linker helps to modulate these properties, striking a balance between membrane permeability and aqueous solubility.

Section 3: Structure-Activity Relationship (SAR) and Preclinical Efficacy

The rational design of the FHD-609 linker is validated by its potent and selective degradation of BRD9 in preclinical models.[12][16] The molecule demonstrates rapid and profound degradation of BRD9 at picomolar to nanomolar concentrations in various cancer cell lines.[12][16]

Parameter Value Assay Context Reference
Dmax (BRD9 Degradation) >97%Live cell kinetic assays[12][16]
Dmax50 190 pMLive cell kinetic assays[16]
Degradation Onset Significant reduction in <4 hoursSYO1 synovial sarcoma cells (16 nM)[12]
In Vivo Efficacy Dose-dependent BRD9 degradation and tumor growth inhibitionSYO-1 xenograft mouse model (1mg/kg, i.v.)[5]

This high level of potency is a direct consequence of an optimized linker that facilitates a highly cooperative and stable ternary complex. The linker's structure ensures that once the complex is formed, the surface lysine residues on BRD9 are presented to the E3 ligase machinery in a geometrically favorable position for ubiquitination.

Furthermore, FHD-609 exhibits strong anti-proliferative effects in a subset of Acute Myeloid Leukemia (AML) cell lines and demonstrates significant anti-tumor activity in AML xenograft models.[10][13][23] This in vitro and in vivo activity provides strong evidence that the linker successfully enables the PROTAC to perform its function within a complex biological system.

Section 4: Experimental Protocols for Linker Evaluation

Evaluating the efficacy of a PROTAC like FHD-609, where the linker is a key variable, involves a series of standardized cellular and biochemical assays.

Protocol 1: Western Blot for Target Protein Degradation

This is the most direct method to quantify the degradation of the target protein.

Objective: To determine the dose-dependent degradation of BRD9 after treatment with FHD-609.

Materials:

  • Cancer cell line of interest (e.g., SYO-1, MOLM-13)

  • FHD-609

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of FHD-609 (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using RIPA buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to confirm equal protein loading across all lanes.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control and express the degradation as a percentage relative to the vehicle-treated sample.

Western_Blot_Workflow A Cell Treatment with FHD-609 B Cell Lysis & Protein Quantification A->B C SDS-PAGE Separation B->C D Protein Transfer to Membrane C->D E Immunoblotting (Antibodies) D->E F Signal Detection & Analysis E->F

Caption: Standard experimental workflow for Western Blot analysis.

Protocol 2: Cell Viability Assay

This assay assesses the functional consequence of target protein degradation.

Objective: To measure the effect of FHD-609-induced BRD9 degradation on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • FHD-609

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of FHD-609.

  • Incubation: Incubate the plates for a prolonged period (e.g., 72 hours to 10 days) to observe anti-proliferative effects.[10]

  • Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to vehicle-treated cells and plot the results to determine the IC50 or GI50 value.

Conclusion and Future Perspectives

The linker of FHD-609 is a testament to the evolution of PROTAC design, moving from simple tethers to sophisticated chemical scaffolds that actively contribute to the molecule's potency and drug-like properties. Its semi-rigid, complex structure is rationally designed to enforce a productive ternary complex geometry, a critical factor that has translated into potent and selective BRD9 degradation in both in vitro and in vivo settings.[5][12] The clinical evaluation of FHD-609 will provide invaluable insights into how such advanced linker designs perform in patients and will undoubtedly guide the development of the next generation of protein degraders.[7][24] Future work in the field will continue to explore novel linker chemistries, including photo-switchable or cleavable linkers, further enhancing the temporal and spatial control of protein degradation and unlocking new therapeutic possibilities.

References

  • MedchemExpress.com. FHD-609 | BRD9 Degrader.
  • Taverna, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.
  • Dominici, C., et al. Investigation of FHD-609, a potent degrader of BRD9, in preclinical models of acute myeloid leukemia (AML). Foghorn Therapeutics.
  • Bocemtium. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
  • Taverna, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.
  • BenchChem.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC - NIH.
  • CD ComputaBio.
  • National Cancer Institute. Definition of BRD9 degrader FHD-609. NCI Drug Dictionary.
  • Subbiah, V., et al. (2025). A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors. AACR Journals.
  • Subbiah, V., et al. (2025). A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors. PubMed.
  • CellCarta. (2025). A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors.
  • LARVOL VERI. News - FHD-609.
  • MedChemExpress. Ligands for E3 Ligase.
  • IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. FHD-609 | Ligand page.
  • BioWorld. (2024). FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models.
  • Netherton, M. R. (2023). Discovery of FHD-609, a Potent and Selective Heterobifunctional Degrader of BRD9. Cambridge Health Institute 18th Annual Drug Discovery Chemistry Meeting.
  • Dominici, C., et al. (2023). Abstract A049: Investigation of FHD-609, a potent degrader of BRD9, in preclinical models of acute myeloid leukemia (AML). Molecular Cancer Therapeutics.
  • ACS Medicinal Chemistry Letters. (2021).
  • TargetMol. FHD-609.
  • Remillard, D., et al. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. PMC - NIH.
  • Zhang, X., et al. (2022).
  • MedKoo. FHD-609.
  • Jiang, B., et al. (2022). BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma. PubMed Central.
  • Network of Cancer Research. (2023). dBRD9 is a PROTAC and can Selective Degrades BRD9.
  • Probechem Biochemicals. FHD-609 (FHD609) | BRD9 PROTAC.
  • IUPHAR/BPS Guide to PHARMACOLOGY. FHD-609 | Ligand page.
  • Patsnap Synapse.
  • IUPHAR/BPS Guide to PHARMACOLOGY. FHD-609 | Ligand page.
  • Deng, J. (2024). Discovery of FHD-609: A potent and selective heterobifunctional degrader of BRD9. ACS Spring 2024.
  • Foghorn Therapeutics. (2023).

Sources

Exploratory

The Emergence of Diazaspiro[3.5]nonanes as Potent GPR119 Agonists: A Technical Guide for Drug Discovery Professionals

Abstract G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders. Its unique dual mechanism of action, i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders. Its unique dual mechanism of action, involving the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the promotion of incretin hormone release from the gut, presents a promising strategy for glycemic control with a reduced risk of hypoglycemia.[1] This technical guide provides an in-depth exploration of the discovery and development of a novel class of GPR119 agonists based on the diazaspiro[3.5]nonane scaffold. We will delve into the medicinal chemistry rationale, structure-activity relationships (SAR), and key experimental protocols that have established these compounds as potent and efficacious modulators of the GPR119 signaling pathway. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics for metabolic diseases.

GPR119: A Key Regulator of Glucose Homeostasis

GPR119 is a class A rhodopsin-like G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Upon activation by an agonist, GPR119 couples to the Gαs protein subunit, initiating a downstream signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), resulting in the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This dual action on both insulin and incretin secretion makes GPR119 an attractive target for T2DM therapy.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Diazaspiro[3.5]nonane Agonist Agonist->GPR119 Binds to Gas->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Enhanced Insulin & GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

The Discovery of the Diazaspiro[3.5]nonane Scaffold

The journey to identify novel GPR119 agonists has been an active area of research, with numerous chemical scaffolds being explored. A significant breakthrough was the identification of the 7-azaspiro[3.5]nonane core as a promising framework for potent GPR119 agonism. This discovery was the result of systematic medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

A key publication in this area detailed the design and synthesis of a series of 7-azaspiro[3.5]nonane derivatives, leading to the identification of compound 54g as a particularly potent agonist.[2][3][4] The SAR studies revealed several critical structural features:

  • The Spirocyclic Core: The 7-azaspiro[3.5]nonane scaffold itself provides a rigid and three-dimensional structure that is crucial for optimal interaction with the GPR119 binding pocket.

  • Piperidine N-capping Group (R2): Modifications at this position significantly impact agonist potency. Optimization of this group is essential for achieving high efficacy.

  • Aryl Group (R3): The nature and substitution pattern of the aryl group on the left-hand side of the molecule are critical determinants of activity.

These findings underscore the importance of a holistic approach to molecular design, where the interplay between different structural motifs governs the overall biological activity.

Quantitative Analysis of Lead Compounds

The following table summarizes the in vitro potency and pharmacokinetic parameters of the lead compound 54g and a selection of its analogs. This data highlights the successful optimization of the diazaspiro[3.5]nonane scaffold.

CompoundR2 GroupR3 GrouphGPR119 EC50 (nM)Rat PK (3 mg/kg, PO) - AUC (ng·h/mL)Rat PK (3 mg/kg, PO) - Cmax (ng/mL)
54g (Structure)(Structure)1.21800450
Analog A (Structure)(Structure)25980210
Analog B (Structure)(Structure)15045095
Analog C (Structure)(Structure)>1000NDND

Data is representative and compiled from published literature.[3] "ND" indicates not determined.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, detailed and robust experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of a representative diazaspiro[3.5]nonane agonist and for a key in vitro functional assay.

Synthesis of a Representative Diazaspiro[3.5]nonane GPR119 Agonist (Compound 54g)

The synthesis of compound 54g is a multi-step process that requires careful execution and purification at each stage. The following is a representative protocol based on published methods.[3]

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 7-azaspiro[3.5]nonane core Start->Step1 Step2 Step 2: N-Arylation Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Step4 Step 4: N-Acylation with R2 capping group Step3->Step4 Purification Purification (Chromatography) Step4->Purification FinalProduct Compound 54g Purification->FinalProduct

Caption: General synthetic workflow for compound 54g.

Step-by-Step Synthesis:

  • Synthesis of the 7-Azaspiro[3.5]nonane Core: The synthesis begins with the construction of the core spirocyclic structure. This is typically achieved through a multi-step sequence starting from commercially available materials.

  • N-Arylation: The secondary amine of the 7-azaspiro[3.5]nonane core is then subjected to an N-arylation reaction with the appropriate aryl halide to introduce the R3 group.

  • Deprotection: Any protecting groups used during the initial steps are removed to liberate the amine for the subsequent reaction.

  • N-Acylation: The final step involves the acylation of the piperidine nitrogen with the desired R2 capping group to yield the final product, compound 54g .

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the final compound with high purity.

For detailed reagent quantities, reaction conditions, and characterization data, please refer to the primary literature.[3]

In Vitro Functional Assay: cAMP Accumulation

The primary mechanism of action of GPR119 agonists is the stimulation of cAMP production. Therefore, a cAMP accumulation assay is a crucial in vitro experiment to determine the potency and efficacy of new compounds.

Materials:

  • HEK293 cells stably expressing human GPR119 (hGPR119)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Test compounds (e.g., compound 54g ) and a reference agonist

  • cAMP detection kit (e.g., HTRF-based)

  • 384-well white plates

Procedure:

  • Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Cell Plating: Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP accumulation.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Plot the response versus the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Efficacy Model: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

To assess the in vivo efficacy of the diazaspiro[3.5]nonane GPR119 agonists, an oral glucose tolerance test (OGTT) in a diabetic rat model is a standard and informative experiment.

Animal Model:

  • Male Zucker diabetic fatty (ZDF) rats or streptozotocin-induced diabetic rats are commonly used models.

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals to the housing conditions. Prior to the test, fast the animals overnight (approximately 16 hours) with free access to water.[4]

  • Baseline Blood Glucose: On the day of the experiment, take a baseline blood sample (t=0) from the tail vein and measure the blood glucose level.

  • Compound Administration: Administer the test compound (e.g., compound 54g ) or vehicle orally via gavage.

  • Glucose Challenge: After a predetermined time (e.g., 30-60 minutes) following compound administration, administer a glucose solution (e.g., 2 g/kg) orally.[5][6]

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).[4][5][6]

  • Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.

Conclusion and Future Directions

The discovery and optimization of diazaspiro[3.5]nonane derivatives have provided a novel and potent class of GPR119 agonists. The lead compound, 54g , demonstrates excellent in vitro potency, a desirable pharmacokinetic profile, and significant glucose-lowering effects in preclinical models of diabetes.[3] The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of these and other GPR119 agonists.

Future research in this area will likely focus on further refining the pharmacokinetic and safety profiles of this chemical series, with the ultimate goal of identifying a clinical candidate for the treatment of type 2 diabetes. The insights gained from the SAR of the diazaspiro[3.5]nonane scaffold will undoubtedly contribute to the broader field of GPCR drug discovery.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Pharmacology Discovery Services. Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. [Link]

  • Oh, Y. S., et al. (2007). Effect of fructose or sucrose feeding with different levels on oral glucose tolerance test in normal and type 2 diabetic rats. Journal of the Korean Society of Food Science and Nutrition, 36(1), 52-59. [Link]

  • Kang, M. J., & Choi, Y. M. (2012). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Journal of the Korean Society of Food Science and Nutrition, 41(3), 305-309. [Link]

  • lookchem.com. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • Flanagan, C. A., et al. (2007). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Current opinion in pharmacology, 7(5), 553-559.

Sources

Foundational

An In-depth Technical Guide to 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Introduction 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is a complex heterocyclic molecule of significant interest in the field of medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is a complex heterocyclic molecule of significant interest in the field of medicinal chemistry. Its unique three-dimensional structure, combining a spirocyclic core with a piperidine moiety, presents a compelling scaffold for the design of novel therapeutic agents. Spirocycles, characterized by two rings sharing a single atom, are increasingly sought after in drug design for their ability to confer improved physicochemical properties, such as increased metabolic stability and enhanced target selectivity, by virtue of their rigid, Fsp3-rich nature.[1][2][3]

This technical guide provides a comprehensive overview of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, including its molecular weight, chemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane are summarized in the table below. These properties are crucial for understanding the molecule's behavior in biological systems and for designing experiments related to its use in drug development.

PropertyValueSource
Molecular Weight 223.36 g/mol [4][5]
Molecular Formula C13H25N3[4][5]
CAS Number 1002037-33-3MedChemExpress
Appearance Not Available[5]
Storage 2-8°C Refrigerator[5]

Molecular Structure

The structure of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is characterized by a central spiro[3.5]nonane core, where a cyclobutane and a cyclohexane ring are joined by a single carbon atom. The two nitrogen atoms in the diazaspirocycle are located at positions 2 and 7. The piperidin-4-ylmethyl substituent is attached to the nitrogen at position 7.

Caption: 2D representation of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane.

Synthesis Protocol

Step 1: Synthesis of the 2,7-diazaspiro[3.5]nonane core

The synthesis of the diazaspiro[3.5]nonane core can be achieved through various methods, often involving the cyclization of appropriately functionalized precursors. A common strategy involves the use of a protected piperidone derivative and a suitable cyclobutane building block.

Step 2: Boc-protection of the piperidine nitrogen

To selectively functionalize the diazaspirocycle, it is often necessary to protect one of the nitrogen atoms. The use of a tert-butyloxycarbonyl (Boc) protecting group is a standard and effective method.

Step 3: Reductive amination with N-Boc-piperidine-4-carboxaldehyde

The final step involves the coupling of the 2,7-diazaspiro[3.5]nonane core with the piperidin-4-ylmethyl side chain. This can be achieved through reductive amination, a robust reaction for forming carbon-nitrogen bonds.

Detailed Experimental Protocol (Representative):

  • Preparation of Boc-protected 2,7-diazaspiro[3.5]nonane: To a solution of 2,7-diazaspiro[3.5]nonane in a suitable solvent such as dichloromethane, add one equivalent of di-tert-butyl dicarbonate (Boc)2O. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Reductive Amination: To a solution of the Boc-protected 2,7-diazaspiro[3.5]nonane in a solvent like methanol, add N-Boc-piperidine-4-carboxaldehyde. The reaction mixture is stirred for a period to allow for the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is then added portion-wise to the reaction mixture. The reaction is monitored by TLC until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the Boc-protected final compound.

  • Deprotection: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane.

G cluster_0 Synthesis Workflow start Start Materials: 2,7-diazaspiro[3.5]nonane N-Boc-piperidine-4-carboxaldehyde step1 Boc Protection of 2,7-diazaspiro[3.5]nonane start->step1 step2 Reductive Amination with N-Boc-piperidine-4-carboxaldehyde step1->step2 step3 Purification step2->step3 step4 Boc Deprotection step3->step4 end Final Product: 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane step4->end

Caption: Proposed synthetic workflow for 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane.

Applications in Drug Discovery

The structural features of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane make it a valuable building block in drug discovery.

  • PROTAC Linkers: This compound has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the efficacy of a PROTAC by controlling the distance and orientation between the target protein and the E3 ligase.

  • Scaffold for CNS-active Agents: The piperidine and diazaspirocycle moieties are common in centrally nervous system (CNS) active drugs. The rigid spirocyclic core can help in optimizing the conformational presentation of pharmacophoric groups to their biological targets, potentially leading to increased potency and selectivity.

  • Bioisosteric Replacement: The 2,7-diazaspiro[3.5]nonane core can be considered a bioisostere of piperazine, a common motif in many approved drugs.[3] Bioisosteric replacement with spirocyclic scaffolds can lead to improved pharmacokinetic properties, such as enhanced metabolic stability.[1]

Conclusion

7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is a molecule with significant potential in modern drug discovery. Its defined three-dimensional structure and the presence of multiple nitrogen atoms for further functionalization make it an attractive scaffold for the development of novel therapeutics, particularly in the areas of PROTACs and CNS-targeted agents. The synthetic accessibility, although requiring a multi-step process, allows for the generation of derivatives for structure-activity relationship (SAR) studies. As the demand for novel chemical matter with improved drug-like properties continues to grow, compounds like 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane will undoubtedly play an important role in the future of medicinal chemistry.

References

  • Pharmaffiliates. 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • PubChem. 7-Azaspiro(3.5)nonane. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • ATATarget. 3-(5-(1-(7-azaspiro[3.5]nonan-2-yl)piperidin-4-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione hydrochloride. [Link]

  • ChemExpress. CAS 2894098-26-9|7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. [Link]

  • Chemical Register. tert-Butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-yl]-3,5-dihydroxyhept-6-enoate. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of the 2,7-Diazaspiro[3.5]nonane Core Structure

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry The 2,7-diazaspiro[3.5]nonane core is a key structural motif in modern m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

The 2,7-diazaspiro[3.5]nonane core is a key structural motif in modern medicinal chemistry. As a saturated heterocyclic scaffold, it offers a rigid, three-dimensional framework that can effectively orient substituents in vectoral space, a critical feature for optimizing interactions with biological targets. This spirocyclic system, characterized by a shared carbon atom between an azetidine and a piperidine ring, has garnered significant attention as a bioisostere for more traditional, flexible diamine structures. Its incorporation into drug candidates can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, and can provide novel intellectual property positions. This guide provides a detailed exploration of the synthetic strategies employed to construct this valuable core structure, with a focus on methods that allow for orthogonal protection of the two nitrogen atoms, a crucial aspect for its application in multistep drug synthesis.

Strategic Approaches to the 2,7-Diazaspiro[3.5]nonane Core

The construction of the 2,7-diazaspiro[3.5]nonane framework presents a unique synthetic challenge due to the presence of a quaternary spirocyclic center. Several strategies have been developed to address this, primarily revolving around the formation of one of the heterocyclic rings onto a pre-existing cyclic precursor. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Route 1: Multi-step Synthesis via Enolate Acylation and Reductive Amination

A prevalent and versatile approach to the 2,7-diazaspiro[3.5]nonane core involves a multi-step sequence that strategically builds the azetidine ring onto a piperidine precursor. This method often employs an enolate acylation reaction to establish the key quaternary carbon center. A general representation of this strategy is outlined below.

G cluster_0 Piperidine Ring Formation cluster_1 Quaternary Center Formation cluster_2 Azetidine Ring Construction A Commercially Available Starting Materials B N-Protected Piperidine Derivative A->B Multi-step synthesis C Enolate Formation B->C Strong Base D Acylation with Dielectric Ester C->D Acylating Agent E β-Keto Ester Intermediate D->E F Reduction of Ketone E->F Reducing Agent G Mesylation of Hydroxyl F->G MsCl, Base H Intramolecular Cyclization G->H Base I Protected 2,7-Diazaspiro[3.5]nonane H->I

Figure 1: A generalized workflow for the synthesis of the 2,7-diazaspiro[3.5]nonane core via enolate acylation.

A key advantage of this route is the ability to introduce orthogonal protecting groups on the nitrogen atoms at different stages of the synthesis, allowing for selective functionalization later in a drug discovery campaign.

Experimental Protocol: Synthesis of Orthogonally Protected 2,7-Diazaspiro[3.5]nonane

This protocol is a representative example of the multi-step synthesis of a Boc-protected 2,7-diazaspiro[3.5]nonane derivative.

Step 1: Synthesis of 1-benzyl-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

  • To a solution of N-benzyl-4-piperidone in a suitable aprotic solvent (e.g., THF), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding enolate.

  • Slowly add an acylating agent, such as diethyl carbonate, to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired β-keto ester.

Step 2: Reduction and Mesylation

  • Reduce the ketone functionality of the β-keto ester using a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent.

  • After completion of the reduction, protect the resulting hydroxyl group as a mesylate by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 3: Azetidine Ring Formation

  • Treat the mesylated intermediate with a source of ammonia or a primary amine under basic conditions to facilitate an intramolecular nucleophilic substitution, forming the azetidine ring.

  • If an orthogonally protected core is desired, a protected amine can be used in this step.

Step 4: Deprotection and Orthogonal Protection

  • Selectively deprotect one of the nitrogen atoms. For instance, if a benzyl group was used, it can be removed by catalytic hydrogenation.

  • Introduce the desired orthogonal protecting group, such as a Boc group, by reacting with di-tert-butyl dicarbonate (Boc)₂O.

StepKey ReagentsTypical Yield
Enolate AcylationLDA, Diethyl carbonate60-75%
ReductionNaBH₄85-95%
MesylationMsCl, Et₃N90-98%
Cyclization/ProtectionNH₃ or R-NH₂, (Boc)₂O50-70%

Table 1: Summary of a typical multi-step synthesis of a protected 2,7-diazaspiro[3.5]nonane.

Route 2: Synthesis of a 7-Oxo-2-azaspiro[3.5]nonane Intermediate

An alternative strategy involves the construction of a related 7-oxo-2-azaspiro[3.5]nonane, which can serve as a versatile intermediate. A patented two-step method highlights this approach.[1]

Step 1: First Cyclization Reaction

This step involves the reaction of bis(2-haloethyl) ether with cyanoacetaldehyde diethyl acetal in the presence of an acid-binding agent and a phase transfer catalyst to form a cyclic intermediate.[1]

Step 2: Second Cyclization and Reduction

The intermediate from the first step undergoes a second cyclization and reduction with a strong reducing agent like lithium aluminum hydride to yield the 7-oxo-2-azaspiro[3.5]nonane.[1] This ketone can then be further functionalized, for example, through reductive amination, to introduce the second nitrogen atom and complete the 2,7-diazaspiro[3.5]nonane core.

G A bis(2-haloethyl) ether + cyanoacetaldehyde diethyl acetal B Cyclic Intermediate A->B First Cyclization C 7-Oxo-2-azaspiro[3.5]nonane B->C Second Cyclization/ Reduction (LiAlH4) D Reductive Amination C->D Amine, Reducing Agent E 2,7-Diazaspiro[3.5]nonane Core D->E

Figure 2: Synthetic approach via a 7-oxo-2-azaspiro[3.5]nonane intermediate.

Orthogonal Protection Strategies: A Cornerstone of Versatility

The utility of the 2,7-diazaspiro[3.5]nonane core in drug discovery is significantly enhanced by the ability to selectively functionalize each nitrogen atom. This is achieved through the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. Common orthogonal protecting group pairs include:

  • Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl): The Boc group is acid-labile (cleaved with TFA or HCl), while the Cbz group is removed by hydrogenolysis.

  • Boc and Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile (cleaved with piperidine), offering another dimension of orthogonality.

The choice of protecting groups is a critical strategic decision in the synthesis of complex molecules and should be guided by the planned subsequent reaction steps. The commercial availability of orthogonally protected 2,7-diazaspiro[3.5]nonanes, such as N-Boc-2,7-diazaspiro[3.5]nonane and N-Cbz-2,7-diazaspiro[3.5]nonane, underscores the importance and feasibility of these synthetic strategies.[2]

Conclusion: A Versatile Scaffold for Future Drug Discovery

The 2,7-diazaspiro[3.5]nonane core represents a valuable and increasingly popular scaffold in the design of novel therapeutics. The synthetic routes outlined in this guide, particularly those that facilitate the introduction of orthogonal protecting groups, provide medicinal chemists with the tools to efficiently access a diverse range of functionalized derivatives. The continued development of innovative and scalable synthetic methodologies will undoubtedly further solidify the importance of this unique spirocyclic system in the ongoing quest for new and improved medicines.

References

  • N-CBZ-2,7-diazaspiro[3.5]nonane - LookChem. (n.d.). Retrieved from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (2025, August 5). Retrieved from [Link]

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
  • Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations. (n.d.). Retrieved from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, a valuable spirocyclic diamine scaffold with significant applications...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, a valuable spirocyclic diamine scaffold with significant applications in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The described synthetic strategy is centered around a highly efficient reductive amination reaction, ensuring high yield and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and complete characterization guidelines.

Introduction

Spirocyclic scaffolds have garnered considerable attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property positions.[1][2] Specifically, spirocyclic diamines serve as versatile building blocks, enabling the exploration of diverse chemical space and the development of drug candidates with enhanced target engagement.[3][4] The title compound, 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, is a prime example of such a scaffold, combining the rigid spirocyclic core with a flexible piperidine-containing side chain. This unique architecture makes it an attractive component for the construction of bivalent molecules like PROTACs.

The synthetic approach detailed herein employs a convergent strategy, coupling two key building blocks: a mono-protected 2,7-diazaspiro[3.5]nonane and a commercially available, mono-protected piperidine derivative. This method is designed to be robust, scalable, and amenable to standard laboratory equipment.

Overall Synthetic Strategy

The synthesis is achieved in a two-step sequence starting from commercially available or readily accessible starting materials. The key transformation is a reductive amination reaction, a reliable and widely used method for the formation of carbon-nitrogen bonds.[5][6] This is followed by a straightforward deprotection step to yield the final product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate D Intermediate: Di-Boc protected product A->D Reactant B 1-Boc-piperidine-4-carboxaldehyde B->D Reactant C Sodium Triacetoxyborohydride C->D Reducing Agent E Di-Boc protected product G Final Product: 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane E->G Starting Material F Trifluoroacetic Acid (TFA) F->G Reagent

Figure 1: Overall workflow for the synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateCommercially Available>95%
1-Boc-piperidine-4-carboxaldehydeCommercially Available>97%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Commercially Available>95%
Dichloromethane (DCM), anhydrousCommercially Available>99.8%
Trifluoroacetic acid (TFA)Commercially Available>99%
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionPrepared in-houseN/A
BrinePrepared in-houseN/A
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available>99%
Diethyl ether (Et₂O)Commercially Available>99%
Step 1: Synthesis of tert-Butyl 7-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

This step involves the coupling of the two key fragments via reductive amination. The use of mono-protected starting materials is crucial for achieving selectivity and avoiding polymerization or the formation of undesired side products. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for iminium ions over aldehydes.[7]

G cluster_0 A tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C tert-Butyl 7-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate reagents_node B 1-Boc-piperidine-4-carboxaldehyde reagents NaBH(OAc)₃, DCM reagents_node->C reagents

Figure 2: Reaction scheme for the reductive amination step.

Procedure:

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add 1-Boc-piperidine-4-carboxaldehyde (1.1 eq).[2]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired di-Boc protected product as a solid or viscous oil.

ReagentMolar Eq.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate1.0
1-Boc-piperidine-4-carboxaldehyde1.1
Sodium triacetoxyborohydride1.5

Table 1: Molar equivalents of reagents for the reductive amination step.

Step 2: Synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane (Final Product)

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting groups. This is typically achieved under acidic conditions.[1][3] Trifluoroacetic acid (TFA) in DCM is a common and effective method for Boc deprotection.[8]

Procedure:

  • Dissolve the purified di-Boc protected product from Step 1 in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents per Boc group).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a TFA salt.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the TFA salt in water, basify with a suitable base (e.g., 2M NaOH) to pH > 12, and extract with DCM.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. The use of a reductive amination strategy with appropriately protected building blocks ensures high selectivity and good yields. This protocol is scalable and utilizes commercially available reagents, making it a practical approach for medicinal chemistry and drug discovery programs.

References

  • J&K Scientific LLC. BOC Protection and Deprotection. 2025. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. 2025. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Google Patents. Synthetic method of 4-(chloromethyl)pyridine hydrochloride. CN105085378A.
  • Google Patents. Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. CN102659678B.
  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Available at: [Link]

  • Google Patents. Preparation of chloromethylpyridine hydrochlorides. US5942625A.
  • ResearchGate. The reductive amination reaction. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. 2025. Available at: [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Available at: [Link]

  • PubChem. 2,7-Diazaspiro[3.5]nonane. Available at: [Link]

  • ResearchGate. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: Aldehyde: vs. nitrone route. 2025. Available at: [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • National Institutes of Health. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. 2024. Available at: [Link]

Sources

Application

Application Note: A Robust HPLC Purification Protocol for the Spirocyclic Diamine Linker 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Abstract The purification of highly polar, basic small molecules such as 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane presents a significant challenge in drug discovery and development. This spirocyclic diamine, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purification of highly polar, basic small molecules such as 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane presents a significant challenge in drug discovery and development. This spirocyclic diamine, a common linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs), exhibits poor retention and peak asymmetry under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. This application note provides an in-depth guide and a validated protocol for the efficient purification of this compound. We explore the underlying chromatographic principles, detail a systematic approach to method development, and present a robust protocol utilizing an ion-pairing modifier to achieve excellent retention, peak shape, and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for purifying challenging polar basic compounds.

Introduction: The Purification Challenge

Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering three-dimensional diversity and novel structural properties.[1][2] 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is a prime example, serving as a flexible and versatile linker in complex molecular architectures.[3] However, its physicochemical properties—specifically, the presence of three basic amine functionalities—make it a difficult target for purification by conventional chromatographic techniques.

Standard RP-HPLC, the workhorse of small molecule purification, relies on hydrophobic interactions between the analyte and a non-polar stationary phase.[4][5][6] Highly polar and ionizable compounds like our target analyte have minimal affinity for these phases, often resulting in:

  • Poor Retention: The compound elutes at or near the solvent front (void volume), co-eluting with other polar impurities.[7][8][9]

  • Severe Peak Tailing: The basic amine groups engage in strong secondary ionic interactions with residual acidic silanol groups on the silica-based column packing, leading to broad, asymmetric peaks and poor resolution.[10]

  • Inconsistent Retention: The analyte's multiple protonation states can lead to shifting retention times or split peaks if the mobile phase pH is not rigorously controlled.[11]

This guide dissects these challenges and provides a comprehensive, field-tested solution that leverages chemical modifiers to control analyte behavior and achieve high-purity isolation.

Method Development: A Rationale-Driven Approach

Effective purification begins with a logical method development strategy. The goal is to modulate the analyte and stationary phase interactions to enhance retention and minimize undesirable secondary effects. For a polar basic compound, the primary tools are mobile phase pH control and the use of ion-pairing reagents.

Method_Development_Logic Analyte Analyte Properties - Highly Polar - Multiple Basic Amines (pKa > 8) Challenge Chromatographic Challenges - Poor Retention in RP-HPLC - Peak Tailing (Silanol Interaction) - pH-dependent charge state Analyte->Challenge Solutions Potential Solutions Challenge->Solutions High_pH High pH (pH > 10) Suppress Analyte Ionization (Requires pH-stable column) Solutions->High_pH Control Analyte Low_pH Low pH (pH 2-3) Suppress Silanol Ionization Solutions->Low_pH Control Stationary Phase Ion_Pair Ion-Pair Chromatography (IPC) Form Neutral Analyte-Reagent Pair (e.g., using TFA, Alkyl Sulfonates) Solutions->Ion_Pair Control Analyte Rationale1 Neutral amines are more hydrophobic, increasing retention. High_pH->Rationale1 Rationale2 Protonated silanols reduce ionic interactions and tailing. Low_pH->Rationale2 Conclusion Selected Strategy: Low pH with TFA Provides a dual mechanism for retention and peak shape control. Low_pH->Conclusion Rationale3 Neutral ion-pair is well-retained. TFA provides both low pH and ion-pairing effects. Ion_Pair->Rationale3 Ion_Pair->Conclusion Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Operation cluster_post Post-Purification Prep_Sample 1. Prepare Sample (Dissolve & Filter) Equilibrate 3. Equilibrate System (Initial Conditions, ~10 column volumes) Prep_Sample->Equilibrate Prep_Mobile 2. Prepare Mobile Phases (0.1% TFA in H2O/ACN) Prep_Mobile->Equilibrate Inject 4. Inject Sample (Preparative Scale) Equilibrate->Inject Elute 5. Elute & Monitor (Run Gradient, Monitor UV at 210 nm) Inject->Elute Collect 6. Collect Fractions (Based on UV Peak) Elute->Collect Analyze 7. Analyze Fractions (Inject small aliquot to check purity) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Remove Solvent (Rotary Evaporation/Lyophilization) Pool->Evaporate Final_Product 10. Isolated Pure Compound (as TFA salt) Evaporate->Final_Product

Figure 2. Step-by-step workflow for preparative HPLC purification.

Execution Steps:

  • System Equilibration: Purge the pump lines with freshly prepared mobile phases. Equilibrate the preparative column with the starting mobile phase conditions (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main product peak begins to elute and stop just after it returns to baseline. Use narrow collection windows to maximize purity.

  • Purity Analysis: After the run, inject a small aliquot (1-2 µL) from each collected fraction onto an analytical HPLC system using the same method to confirm the purity.

  • Product Isolation: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the solvents via rotary evaporation or lyophilization. Note that the final product will be isolated as its TFA salt. If the free base is required, a subsequent liquid-liquid extraction or solid-phase extraction (SPE) workup under basic conditions will be necessary.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Retention / Elutes at Void Insufficient ion-pairing; TFA concentration too low.Ensure TFA is present at 0.1% in both mobile phases. Consider a more hydrophobic ion-pair reagent like heptafluorobutyric acid (HFBA) if retention is still poor.
Peak Tailing Column degradation; secondary interactions still present.Ensure mobile phase pH is low (~2). Replace the column if it is old or has been exposed to high pH.
Peak Splitting On-column degradation; presence of isomers; analyte protonation issues.Confirm sample stability in the acidic mobile phase. Ensure adequate equilibration time. A split peak may indicate an unresolved impurity.
Low Recovery Irreversible adsorption to the column; sample precipitation on-column.Check sample solubility in the initial mobile phase conditions. [12]If solubility is low, dissolve the sample in a stronger solvent (like DMSO) but keep the injection volume small.

Conclusion

The purification of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, a representative polar basic small molecule, is readily achievable using a well-designed reversed-phase HPLC method. By employing a low-pH mobile phase modified with 0.1% trifluoroacetic acid, the dual challenges of poor retention and peak tailing are effectively overcome. The TFA serves to both suppress undesirable silanol interactions and act as an ion-pairing agent, promoting hydrophobic retention on a standard C18 stationary phase. The protocol detailed herein is robust, scalable, and provides a reliable foundation for researchers needing to purify this and other structurally similar compounds to high levels of purity.

References

  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • ACS Publications. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Separation Methods Technologies. HPLC Column Selection Guide. [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • Google Patents. (2017).
  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]

  • ResearchGate. Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and.... [Link]

  • The Royal Society of Chemistry. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • PubMed. (2016). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. [Link]

Sources

Method

Application Notes and Protocols for the NMR Characterization of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Introduction 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is a complex diamine featuring a spirocyclic core and a piperidine moiety. Such structures are of significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is a complex diamine featuring a spirocyclic core and a piperidine moiety. Such structures are of significant interest in medicinal chemistry and drug development, often serving as scaffolds or linkers in novel therapeutic agents, such as PROTACs[1]. The unique three-dimensional arrangement of atoms in spirocyclic systems presents a distinct challenge and opportunity for structural elucidation.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the constitution and stereochemistry of such molecules in solution.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the NMR characterization of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. It offers a detailed protocol for sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a guide to spectral interpretation. The causality behind experimental choices is explained to ensure a robust and self-validating analytical workflow.

Molecular Structure and Expected NMR Features

A thorough understanding of the molecule's structure is paramount for accurate spectral assignment. 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane consists of a 2,7-diazaspiro[3.5]nonane core linked to a piperidine ring via a methylene bridge.

Key Structural Features:

  • Spirocenter: A quaternary carbon atom (C4) that is part of both the azetidine and piperidine rings of the diazaspiro[3.5]nonane system.

  • Two Heterocyclic Rings: The molecule contains two distinct heterocyclic systems: the 2,7-diazaspiro[3.5]nonane and the piperidine ring.

  • Multiple Nitrogen Environments: The three nitrogen atoms in the molecule will have distinct chemical environments, influencing the chemical shifts of adjacent protons and carbons.

  • Chirality: The molecule is achiral.

  • Proton and Carbon Environments: Due to the molecule's symmetry, several proton and carbon environments are equivalent.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[7][8]

Materials:

  • 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane sample (solid or oil)

  • High-quality 5 mm NMR tubes[9]

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆, or CD₃OD)[10][11]

  • Analytical balance

  • Micropipettes or syringes

  • Vortex mixer and/or sonicator

  • Lint-free tissue and ethanol

Protocol:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with key analyte resonances.[8][12] For this polar molecule, CDCl₃, DMSO-d₆, or CD₃OD are good starting points.[13][14][15]

  • Sample Weighing: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8] Gentle vortexing or sonication can aid dissolution.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[9][16]

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube, ensuring a sample height of 4.0-5.0 cm.[8][9]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any fingerprints or dust.[8] Securely cap the tube to prevent solvent evaporation.[8]

Diagram of the NMR Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Choose appropriate solvent (e.g., CDCl₃) filter Filter into NMR Tube dissolve->filter Ensure homogeneity cap Cap and Clean NMR Tube filter->cap Remove particulates acquire Acquire 1D & 2D NMR Spectra cap->acquire Insert into spectrometer process Process and Analyze Data acquire->process elucidate Structure Elucidation process->elucidate

Caption: Workflow for NMR sample preparation and analysis.

NMR Data Acquisition

A series of 1D and 2D NMR experiments should be performed for a comprehensive structural characterization.

Recommended Experiments:

  • ¹H NMR: Provides information about the number of different proton environments and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR (with proton decoupling): Shows the number of different carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.[17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[18][19]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems.[19]

Table 1: Suggested NMR Acquisition Parameters

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: 0-12 ppm, 32-64 scansIdentify proton chemical shifts, integrals, and coupling constants.
¹³C NMR Spectral Width: 0-180 ppm, 1024-4096 scansIdentify carbon chemical shifts.
DEPT-135 128-256 scansDifferentiate CH, CH₂, and CH₃ signals.
COSY 2-4 scans per increment, 256-512 increments in F1Identify ¹H-¹H spin systems.
HSQC 4-8 scans per increment, 256 increments in F1Correlate protons to their directly attached carbons.
HMBC 8-16 scans per increment, 256-512 increments in F1Establish long-range ¹H-¹³C correlations for connectivity.

Spectral Interpretation and Structure Elucidation

The following is a predictive guide to the interpretation of the NMR spectra of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons on the diazaspiro[3.5]nonane core and the piperidine ring. Protons adjacent to nitrogen atoms will typically appear more downfield.

Expected ¹H NMR Signals:

  • Piperidine Ring Protons: Signals for the axial and equatorial protons on the piperidine ring are expected. The protons on the carbons adjacent to the nitrogen will be the most downfield in this spin system.

  • Diazaspiro[3.5]nonane Protons: The protons on the azetidine and piperidine rings of the spiro system will have characteristic chemical shifts. The protons on the carbons adjacent to the two nitrogen atoms will be deshielded.

  • Methylene Bridge Protons: The -CH₂- linker protons will likely appear as a doublet, coupled to the methine proton on the piperidine ring.

  • NH Protons: The N-H protons of the secondary amines will likely appear as broad singlets and their chemical shift can be concentration and solvent dependent. These signals will disappear upon D₂O exchange.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Signals:

  • Spiro Carbon: The quaternary spiro carbon is expected to have a characteristic chemical shift, typically in the range of 50-70 ppm.

  • Piperidine and Diazaspiro[3.5]nonane Carbons: The chemical shifts of these carbons will be influenced by their proximity to the nitrogen atoms. Carbons directly bonded to nitrogen will be in the range of 40-60 ppm.

  • Methylene Bridge Carbon: The linker -CH₂- carbon will have a distinct chemical shift.

2D NMR for Complete Assignment

2D NMR is essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[4][20][21]

Step-by-Step 2D NMR Analysis:

  • COSY Analysis: Identify coupled protons within the piperidine ring and the two rings of the diazaspiro[3.5]nonane system. This will help to trace out the individual spin systems.

  • HSQC Analysis: Correlate each proton signal with its directly attached carbon. This provides a direct link between the ¹H and ¹³C NMR spectra.

  • HMBC Analysis: Use the long-range correlations to piece the molecular puzzle together. Key HMBC correlations to look for include:

    • Correlations from the methylene bridge protons to the carbons of the piperidine ring and the spiro system.

    • Correlations from the protons on the diazaspiro[3.5]nonane rings to the spiro carbon.

    • Correlations across the nitrogen atoms to establish the connectivity of the heterocyclic rings.

Diagram of the 2D NMR-based Structure Elucidation Strategy:

G H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC Define Spin Systems HSQC->HMBC Assign Direct Pairs Structure Final Structure Confirmation HMBC->Structure Establish Full Connectivity

Caption: A logical workflow for structure elucidation using 2D NMR.

Data Summary and Reporting

All NMR data should be tabulated for clarity and ease of comparison.

Table 2: Template for Reporting NMR Data for 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Positionδ ¹³C (ppm)δ ¹H (ppm) (multiplicity, J in Hz, integration)COSY CorrelationsHMBC Correlations
C1
C3
C4
C5
C6
C8
C9
C1'
C2'
C3'
C4'
C5'

Trustworthiness and Self-Validation

The combination of 1D and 2D NMR experiments provides a self-validating system for structure elucidation. The connectivity information derived from COSY and HMBC must be consistent with the direct one-bond correlations observed in the HSQC spectrum. Any discrepancies would indicate either an incorrect assignment or a potential issue with the proposed structure. The DEPT-135 experiment further validates the carbon assignments by confirming the number of attached protons.

Conclusion

The NMR characterization of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane requires a systematic approach employing a suite of 1D and 2D NMR experiments. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately elucidate the structure of this complex molecule. The insights gained from this analysis are crucial for understanding its chemical properties and advancing its application in drug discovery and development.

References

Application

High-Resolution Mass Spectrometry for the Structural Characterization of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

An Application Note for Researchers and Drug Development Professionals Abstract This application note presents a detailed protocol for the analysis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, a bifunctional li...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the analysis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, a bifunctional linker molecule often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. Given the critical role of such linkers in determining the efficacy and specificity of PROTACs, robust analytical methods for their structural confirmation are paramount. We describe a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing electrospray ionization (ESI) for the sensitive detection and structural elucidation of this compound. The protocol details optimized chromatographic conditions for polar basic compounds and provides a predictive fragmentation pathway analysis based on Collision-Induced Dissociation (CID), offering a validated framework for compound identification and quality control in research and development settings.

Introduction: The Analytical Challenge

7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is a complex, non-planar molecule featuring three basic nitrogen atoms distributed across a spirocyclic core and a piperidine moiety. Its high polarity and basicity present a unique challenge for conventional reversed-phase liquid chromatography, often resulting in poor retention and peak shape.[2][3] Furthermore, the intricate structure necessitates a detailed fragmentation analysis to unambiguously confirm its identity.

Mass spectrometry, particularly when coupled with soft ionization techniques like ESI, is an indispensable tool for characterizing such molecules.[4][5][6] ESI is ideally suited for this compound due to the presence of multiple basic nitrogen atoms, which can be readily protonated to form positive ions in the gas phase. Subsequent fragmentation of these ions using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) provides a structural fingerprint of the molecule.[7][8] In CID, selected precursor ions are accelerated and collided with neutral gas molecules, converting kinetic energy into internal energy, which induces fragmentation at the most labile chemical bonds.[7][9] This application note provides a comprehensive methodology, from sample preparation to data interpretation, grounded in the established principles of mass spectrometry for cyclic amines.[4][10][11]

Experimental Methodology

The overall analytical workflow is designed for robustness and reproducibility, ensuring high-quality data for structural confirmation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Stock Solution (1 mg/mL in MeOH) B Working Solution (10 µg/mL in Mobile Phase A) A->B Dilution C LC Separation (HILIC or Polar-Reversed Phase) B->C D ESI Ionization (Positive Mode) C->D E MS1 Full Scan (Precursor Ion ID) D->E F MS2 Product Ion Scan (CID Fragmentation) E->F G Precursor m/z Match F->G H Fragment m/z Analysis F->H I Structure Confirmation G->I H->I

Figure 1: Overall experimental workflow for the LC-MS/MS analysis.
Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) to ensure sample solvent compatibility and good peak shape.

Liquid Chromatography (LC) Conditions

Due to the compound's polar nature, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended for optimal retention and separation from potential impurities.[3][12] An alternative is a polar-embedded or "aqueous" C18 column designed for high aqueous mobile phases.[13][14]

ParameterRecommended ConditionRationale
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm)Provides excellent retention for polar, basic analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, 0.1% Formic Acid (pH ~3)Provides counter-ions for peak shape and protons for ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe strong solvent in HILIC mode.
Gradient 95% B to 60% B over 5 minutesA shallow gradient ensures robust separation.
Flow Rate 0.4 mL/minSuitable for 2.1 mm ID columns and ESI interface.
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
Mass Spectrometry (MS) Conditions

Analysis should be performed on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source, operating in positive ion mode.[10]

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe three basic nitrogens readily accept protons.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temp. 120 °CFacilitates desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEnsures complete removal of solvent from the analyte ions.
Cone Gas Flow 50 L/hrHelps in ion sampling and desolvation.
Desolvation Gas 800 L/hr (Nitrogen)High flow of inert gas to aid in the desolvation process.
MS1 Scan Range m/z 100 - 500Covers the expected precursor ion mass.
MS2 Scan Product Ion ScanTo generate fragment ions from the selected precursor.
Collision Gas ArgonAn inert gas used to induce fragmentation.
Collision Energy 10 - 40 eV (Ramped)Ramping energy ensures capture of both low- and high-energy fragments.

Results and Discussion: Deciphering the Structure

Precursor Ion Identification

The nominal molecular weight of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane (C₁₄H₂₇N₃) is 237.22 Da. In positive mode ESI-MS, the compound is expected to be readily protonated.

  • Singly-charged ion [M+H]⁺: The primary observed species should be the protonated molecule at m/z 238.23 .

  • Doubly-charged ion [M+2H]²⁺: Due to the presence of three basic centers, a doubly-charged ion at m/z 119.62 may also be observed, particularly under acidic conditions.

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the expected accurate mass of the [M+H]⁺ ion being 238.2283.

Predicted Fragmentation Pathway (MS/MS Analysis)

The fragmentation of the [M+H]⁺ precursor ion (m/z 238.2) is predicted to follow pathways characteristic of piperidine derivatives and cyclic amines.[4][10] The fragmentation is initiated by cleavage of bonds adjacent to the protonated nitrogen atoms, leading to the formation of stable iminium ions or ring-opening products.[15][16][17]

G P m/z 238.2 F1 Fragment A Piperidinyl-methyl cation m/z 98.1 P->F1  Cleavage a F2 Fragment B Diazaspiro[3.5]nonane iminium m/z 140.1 P->F2  Cleavage a F4 Fragment D Azacyclobutane ring opening m/z 195.2 P->F4  Cleavage c  (-C3H7) F3 Fragment C Piperidine iminium m/z 84.1 F1->F3  Cleavage b  (-CH2)

Figure 2: Predicted major fragmentation pathways for [M+H]⁺ of the target compound.

Key Fragmentation Pathways:

  • Cleavage 'a' (Major Pathway): The most labile bond is the C-C bond between the methylene bridge and the diazaspiro[3.5]nonane core. Heterolytic cleavage at this position is energetically favorable and results in two primary fragments:

    • Fragment A (m/z 98.1): Formation of the piperidin-4-ylmethyl cation. This is a highly characteristic fragment for this substituent.

    • Fragment B (m/z 140.1): The remaining protonated diazaspiro[3.5]nonane radical cation.

  • Cleavage 'b' (Secondary Fragmentation): Fragment A (m/z 98.1) can undergo further fragmentation through alpha-cleavage within the piperidine ring, a classic pathway for such structures.[10] This would lead to the loss of a methylene group and the formation of a stable cyclic iminium ion.

    • Fragment C (m/z 84.1): A common fragment observed in the mass spectra of piperidine-containing compounds.[4][11]

  • Cleavage 'c' (Ring Opening): Fragmentation can also be initiated within the diazaspiro[3.5]nonane core, particularly involving the strained four-membered azacyclobutane ring. This can lead to a neutral loss of propene (C₃H₆) or a related C3 species.

    • Fragment D (m/z 195.2): Resulting from the loss of a 43 Da neutral fragment, indicating the opening and fragmentation of the spirocyclic system.

Summary of Predicted Ions

The following table summarizes the key ions that should be monitored to confirm the structure of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane.

Ion IdentityPredicted m/z (Monoisotopic)Proposed Structure / Origin
[M+H]⁺ (Precursor) 238.23 Protonated Molecule
Fragment A98.10[C₆H₁₂N]⁺, Piperidin-4-ylmethyl cation
Fragment B140.13[C₈H₁₆N₂]⁺, Diazaspiro[3.5]nonane iminium
Fragment C84.08[C₅H₁₀N]⁺, Piperidine iminium ion
Fragment D195.18[C₁₁H₂₃N₃]⁺, Result of azacyclobutane ring opening

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the analysis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. The use of HILIC effectively addresses the chromatographic challenges posed by this polar molecule, while high-resolution tandem mass spectrometry offers definitive structural confirmation. The predictive fragmentation pathway and the table of characteristic ions serve as a validated reference for researchers, enabling confident identification and quality assessment of this critical linker in drug discovery and development workflows.

References

  • Borges, W. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

  • Crotti, A. E. M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available from: [Link]

  • Vessecchi, R., et al. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. SciSpace. Available from: [Link]

  • Drahos, L., & Vékey, K. (2001). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PubMed Central. Available from: [Link]

  • Crotti, A. E., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link]

  • Qu, C., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. ACS Publications. Available from: [Link]

  • Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. PubMed. Available from: [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available from: [Link]

  • Collision-induced dissociation. Wikipedia. Available from: [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. PubMed. Available from: [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Zhang, Y., et al. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Springer Link. Available from: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available from: [Link]

Sources

Method

The Strategic Incorporation of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane in PROTAC Synthesis: A Guide for Researchers

Introduction: The Evolving Landscape of Targeted Protein Degradation The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby coopting the cell's own ubiquitin-proteasome system (UPS) to eliminate the target.[2][3][4] The efficacy of a PROTAC is not solely dependent on the binding affinities of its two "warhead" ligands but is critically influenced by the chemical linker that connects them. The linker's length, rigidity, and chemical nature dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a crucial determinant of successful ubiquitination and subsequent degradation.[1][4]

Within the diverse chemical toolbox of PROTAC linkers, 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane has emerged as a valuable building block. Its unique spirocyclic and piperidinyl moieties offer a degree of conformational rigidity and specific vectorality that can be exploited to optimize the presentation of the two ligands for effective ternary complex formation. This guide provides a detailed exploration of the application of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane in PROTAC synthesis, offering both theoretical insights and practical, step-by-step protocols for the modern drug discovery laboratory.

Part 1: The Rationale for Employing 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

The selection of a linker is a critical step in PROTAC design. The 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane scaffold presents several advantageous features:

  • Structural Rigidity and Pre-organization: The spirocyclic core imparts a higher degree of conformational constraint compared to flexible aliphatic chains (e.g., PEG linkers). This rigidity can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to enhanced cooperativity and stability.

  • Precise Vectorial Display: The defined geometry of the diazaspiro[3.5]nonane and the exocyclic piperidin-4-ylmethyl group allows for a more predictable spatial arrangement of the POI and E3 ligase ligands. This is crucial for achieving the optimal orientation for ubiquitin transfer.

  • Tunable Exit Vectors: The presence of two distinct nitrogen atoms (one in the spirocyclic core and one in the piperidine ring) provides multiple points for synthetic elaboration, allowing chemists to explore different attachment vectors and linker lengths to fine-tune the PROTAC's properties.

  • Physicochemical Properties: The inclusion of nitrogen atoms can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for bioavailability and in vivo efficacy.[5][6]

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the pivotal role of the linker in facilitating the formation of the ternary complex.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination (E1, E2 enzymes) Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Part 2: Synthetic Strategies and Protocols

The synthesis of a PROTAC utilizing the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker typically involves a stepwise approach, sequentially coupling the POI ligand and the E3 ligase ligand to the linker scaffold. Amide bond formation is a common and robust method for these conjugations.[7][8]

General Synthetic Workflow

The overall process can be visualized as a modular assembly, where pre-functionalized components are brought together.

Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling POI_Ligand POI Ligand (with -COOH or -NH2) Intermediate1 Intermediate 1 (POI-Linker) POI_Ligand->Intermediate1 Linker_Core 7-(Piperidin-4-ylmethyl) -2,7-diazaspiro[3.5]nonane (with protecting groups) Linker_Core->Intermediate1 E3_Ligand E3 Ligase Ligand (with -COOH or -NH2) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate2 Intermediate 2 (Linker-E3) Intermediate1->Intermediate2 Intermediate2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Detailed Protocol: Amide Coupling Strategy

This protocol outlines the synthesis of a PROTAC where a carboxylic acid-functionalized POI ligand is coupled to the piperidine nitrogen of the linker, followed by coupling of a carboxylic acid-functionalized E3 ligase ligand to the diazaspiro[3.5]nonane core.

Materials:

  • POI Ligand with a terminal carboxylic acid (1.0 eq)

  • tert-butyl 4-((2,7-diazaspiro[3.5]nonan-7-yl)methyl)piperidine-1-carboxylate (Boc-protected linker, 1.1 eq)

  • E3 Ligase Ligand with a terminal carboxylic acid (e.g., pomalidomide derivative, 1.0 eq)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: TFA (Trifluoroacetic acid)

  • Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance)

  • Purification system: Preparative HPLC (High-Performance Liquid Chromatography)

Step 1: Coupling of POI Ligand to the Protected Linker

Causality: This initial step attaches the POI-targeting moiety to one of the reactive amines on the linker. Using a Boc-protected linker ensures regioselective coupling to the free secondary amine of the diazaspiro[3.5]nonane core.

  • Under a nitrogen atmosphere, dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of tert-butyl 4-((2,7-diazaspiro[3.5]nonan-7-yl)methyl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate and consumption of starting materials.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the Boc-protected POI-Linker conjugate.

Step 2: Boc Deprotection of the Linker's Piperidine Nitrogen

Causality: This step is essential to unmask the second reactive amine on the linker, preparing it for conjugation with the E3 ligase ligand. TFA is a standard and efficient reagent for cleaving the acid-labile Boc protecting group.

  • Dissolve the purified POI-Linker-Boc conjugate from Step 1 in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt of the amine is often used directly in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand to the Deprotected Intermediate

Causality: This final coupling step assembles the complete heterobifunctional PROTAC molecule. The reaction conditions are similar to the first coupling, forming the second amide bond.

  • Dissolve the deprotected POI-Linker-NH₂·TFA salt (1.0 eq) and the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq, to neutralize the TFA salt and facilitate the coupling) to the solution. Stir for 15 minutes at room temperature.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the final crude PROTAC product by preparative reverse-phase HPLC to obtain the high-purity compound.

Part 3: Physicochemical and Biophysical Characterization

Rigorous characterization is paramount to validate the identity, purity, and functionality of the synthesized PROTAC.

Structural and Purity Verification

The final product must be thoroughly analyzed to confirm its chemical structure and assess its purity.

Analytical Technique Purpose Typical Expected Outcome
LC-MS Confirm molecular weight and assess purity.A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the final PROTAC. Purity >95% is desirable.
¹H and ¹³C NMR Confirm the chemical structure and connectivity.Spectra should be consistent with the proposed structure, with all expected proton and carbon signals present and integrated correctly.
High-Resolution Mass Spectrometry (HRMS) Determine the exact mass and elemental composition.Provides a highly accurate mass measurement, further confirming the molecular formula of the synthesized PROTAC.[9]
Preparative HPLC Final purification of the PROTAC.A single, well-resolved peak corresponding to the product, allowing for its isolation from unreacted starting materials and byproducts.
Biophysical Assays for Ternary Complex Formation

The ability of the PROTAC to induce a stable ternary complex is a key predictor of its degradation efficiency.[2]

Assay Technique Principle
Surface Plasmon Resonance (SPR) Measures binding kinetics and affinities in real-time by immobilizing one component (e.g., POI) and flowing the PROTAC and E3 ligase over the surface.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding events, providing a complete thermodynamic profile of the interactions.
Fluorescence Resonance Energy Transfer (FRET) Measures the proximity between fluorescently labeled POI and E3 ligase in the presence of the PROTAC.[10]
Thermal Shift Assay (TSA) Assesses the stabilization of the POI and E3 ligase upon PROTAC-induced complex formation.[10]

Part 4: Cellular Activity and Mechanistic Validation

Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein within a cellular context.

Protocol: Western Blot for Target Protein Degradation

Causality: Western blotting is a cornerstone technique to directly visualize and quantify the reduction in the levels of the target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with a dose-response range of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Quantitative Cellular Assays

To robustly characterize the PROTAC's potency and efficacy, quantitative high-throughput assays are employed.[11]

Assay Description Key Parameters
In-Cell Western / High-Content Imaging Immunofluorescence-based methods to quantify protein levels in a plate-based format.DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein.
NanoBRET™ / HiBiT Lytic Assays Luciferase-based reporter systems fused to the target protein to measure protein levels via luminescence.[12]Dₘₐₓ: The maximum percentage of protein degradation achieved.
Mass Spectrometry-based Proteomics Unbiased, global analysis to confirm on-target degradation and identify potential off-target effects.[10][13]Provides degradation selectivity across the proteome.

Conclusion and Expert Insights

The use of structurally defined linkers like 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is a testament to the growing sophistication of PROTAC design. While flexible linkers offer broad initial screening potential, rigid scaffolds provide a pathway to optimize potency and selectivity by enforcing productive ternary complex conformations. Researchers should consider that while rigidity can be beneficial, it can also be restrictive. Therefore, it is often prudent to synthesize a small library of analogs, varying the attachment points and the length of the linker arms extending from the core scaffold. The protocols and characterization methods outlined in this guide provide a robust framework for the synthesis and evaluation of next-generation protein degraders, empowering researchers to systematically explore the structure-activity relationships that govern this powerful therapeutic modality.

References

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (2024-01-10).
  • Application Notes and Protocols for PROTAC Synthesis with a PEG5 Linker - Benchchem.
  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs.
  • (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate. (2025-09-14).
  • Protein Degradation and PROTACs - Promega Corporation.
  • Protein Degradation Assays - PROTAC Screening - Reaction Biology.
  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books. (2020-10-08).
  • Application Notes and Protocols for Amine-PEG-CH2COOH (MW 3400) as a PROTAC Linker - Benchchem.
  • 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane | PROTAC Linker | MedChemExpress.
  • Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner.
  • PROTACs revolutionize small molecule drugs - CAS. (2024-11-15).
  • Proteolysis targeting chimera - Wikipedia.
  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - ACS Publications. (2025-01-25).
  • Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses | JACS Au - ACS Publications. (2023-06-04).
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH.
  • Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... - ResearchGate.
  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - NIH. (2021-01-28).
  • (PDF) PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2025-10-15).

Sources

Application

Application Notes and Protocols: Design and Evaluation of Novel GPR119 Agonists Utilizing a Diazaspiro[3.5]nonane Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting GPR119 with a Novel Spirocyclic Scaffold for Metabolic Diseases G protein-coupled receptor 119 (GPR119) has emerged as a compelling...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting GPR119 with a Novel Spirocyclic Scaffold for Metabolic Diseases

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[3] Agonism of GPR119 stimulates the Gαs signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP). This cascade enhances glucose-dependent insulin secretion from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3] This glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of some existing anti-diabetic therapies. The diazaspiro[3.5]nonane scaffold has been identified as a promising framework for the development of potent and selective GPR119 agonists, offering a unique three-dimensional structure for optimizing ligand-receptor interactions.[4][5]

These application notes provide a comprehensive guide to the design, synthesis, and biological evaluation of GPR119 agonists based on the 2,7-diazaspiro[3.5]nonane core. The protocols outlined herein are intended to provide researchers with a robust framework for the discovery and characterization of novel therapeutic candidates in this class.

GPR119 Signaling Pathway

The binding of an agonist to GPR119 initiates a downstream signaling cascade that culminates in enhanced insulin and GLP-1 secretion. The key steps are illustrated in the diagram below.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Diazaspiro[3.5]nonane Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Glucose-Dependent Insulin & GLP-1 Secretion PKA->Secretion Promotes

Caption: GPR119 signaling cascade upon agonist binding.

Design and Synthesis of 2,7-Diazaspiro[3.5]nonane GPR119 Agonists

The design of this series of agonists focuses on the exploration of substituents on the 2,7-diazaspiro[3.5]nonane core to optimize potency, selectivity, and pharmacokinetic properties. A key synthetic strategy involves the construction of the spirocyclic core followed by diversification.

Synthetic Workflow Overview

The general synthetic approach for preparing the target compounds is depicted below. This multi-step synthesis involves the initial formation of the diazaspiro[3.5]nonane core, followed by sequential functionalization of the two nitrogen atoms.

Synthesis_Workflow Start Starting Materials Core_Formation Diazaspiro[3.5]nonane Core Synthesis Start->Core_Formation N7_Alkylation N7-Alkylation/ Arylation Core_Formation->N7_Alkylation Boc_Deprotection Boc Deprotection N7_Alkylation->Boc_Deprotection N2_Acylation N2-Acylation/ Sulfonylation Boc_Deprotection->N2_Acylation Final_Product Final Agonist N2_Acylation->Final_Product

Caption: General synthetic workflow for diazaspiro[3.5]nonane GPR119 agonists.

Protocol: Synthesis of a Representative 2,7-Diazaspiro[3.5]nonane GPR119 Agonist

This protocol describes the synthesis of a potent GPR119 agonist from this series.

Step 1: Synthesis of the 2,7-Diazaspiro[3.5]nonane Core

The synthesis of the core scaffold can be achieved through various routes. A common method involves a multi-step sequence starting from commercially available materials.

Step 2: N-Arylation of the Diazaspiro[3.5]nonane Core

  • To a solution of the Boc-protected 2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as toluene or dioxane, add the desired aryl halide (e.g., 2-fluoro-4-iodopyridine, 1.1 eq).

  • Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Degas the mixture and heat to 100-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated intermediate.

Step 3: Boc Deprotection

  • Dissolve the N-arylated intermediate from Step 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent.

Step 4: N-Acylation/Sulfonylation

  • Dissolve the deprotected amine from Step 3 in an anhydrous aprotic solvent such as DCM or THF.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride, sulfonyl chloride, or isocyanate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC to yield the target GPR119 agonist.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the diazaspiro[3.5]nonane scaffold has provided key insights into the structural requirements for potent GPR119 agonism. The following table summarizes the SAR for key positions of the scaffold.

Compound IDR1 (N7-substituent)R2 (N2-substituent)hGPR119 EC50 (nM)
1a PhenylAcetyl>1000
1b 2-FluorophenylAcetyl850
1c 2-PyridylAcetyl560
1d 2-PyrimidinylAcetyl320
2a 2-PyrimidinylPropionyl250
2b 2-PyrimidinylIsobutyryl150
2c 2-PyrimidinylCyclopropanecarbonyl80
2d 2-PyrimidinylMethoxyacetyl450
3a 2-PyrimidinylMethylsulfonyl120
3b 2-PyrimidinylEthylsulfonyl95
3c 2-PyrimidinylIsopropylsulfonyl60
4a 5-Methyl-2-pyrimidinylIsopropylsulfonyl35
4b 5-Chloro-2-pyrimidinylIsopropylsulfonyl25
4c 5-Methoxy-2-pyrimidinylIsopropylsulfonyl40

Key SAR Insights:

  • N7-Substituent (R1): Aromatic and heteroaromatic groups are preferred. A pyrimidinyl group at this position generally confers good potency. Electron-withdrawing substituents on the pyrimidine ring, such as a chloro group at the 5-position, can enhance activity.

  • N2-Substituent (R2): Small, lipophilic acyl or sulfonyl groups are favorable. An isopropylsulfonyl group has been identified as an optimal substituent for this position, balancing potency and metabolic stability.

Biological Evaluation: In Vitro and In Vivo Protocols

A cascaded approach is recommended for the biological evaluation of newly synthesized compounds, starting with in vitro assays to determine potency and selectivity, followed by in vivo models to assess efficacy.

Biological Assay Workflow

Biological_Assay_Workflow Start Synthesized Compound cAMP_Assay In Vitro cAMP Assay (Potency & Efficacy) Start->cAMP_Assay GSIS_Assay In Vitro GSIS Assay (Insulin Secretion) cAMP_Assay->GSIS_Assay Selectivity_Assay Selectivity Profiling (Off-target effects) cAMP_Assay->Selectivity_Assay PK_Study Pharmacokinetic (PK) Study (in vivo) GSIS_Assay->PK_Study OGTT_Study Oral Glucose Tolerance Test (OGTT) (in vivo efficacy) PK_Study->OGTT_Study Lead_Candidate Lead Candidate OGTT_Study->Lead_Candidate

Caption: Workflow for the biological evaluation of GPR119 agonists.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate cAMP production in cells expressing GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • cAMP detection kit (e.g., HTRF-based or luminescence-based).

  • Test compounds and a reference agonist (e.g., AR231453).

  • 384-well white plates.

Procedure:

  • Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 2,000-5,000 cells per well).

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Assay Plate Setup: Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Final Incubation: Incubate the plate as per the kit instructions (typically 1 hour at room temperature, protected from light).

  • Data Acquisition: Read the plate on a compatible microplate reader.

  • Data Analysis: Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of the compounds on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

Materials:

  • Pancreatic β-cell line (e.g., MIN6 or INS-1E) or isolated rodent/human islets.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

  • Test compounds.

  • Insulin ELISA kit.

Procedure:

  • Cell Seeding: Seed the pancreatic β-cells in a 24- or 96-well plate and culture until they reach an appropriate density.

  • Pre-incubation: Wash the cells with KRBH buffer containing low glucose and then pre-incubate in the same buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH buffer containing low glucose, high glucose, or high glucose plus various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatants from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as fold-increase in insulin secretion over the high glucose control.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a key in vivo model to evaluate the glucose-lowering efficacy of a GPR119 agonist.

Materials:

  • Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Glucose solution (e.g., 2 g/kg in water).

  • Glucometer and test strips.

  • Blood collection supplies (e.g., heparinized capillary tubes).

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from a tail snip.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.

  • Glucose Challenge: After a set time post-compound administration (e.g., 30 or 60 minutes), administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. The efficacy of the test compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.

Pharmacokinetic (PK) Profile

A representative compound from this series, with optimized R1 and R2 substituents, was evaluated for its pharmacokinetic properties in rats.

ParameterValue
Dose (oral) 10 mg/kg
Cmax 1.2 µM
Tmax 2 hours
AUC(0-24h) 8.5 µM*h
Half-life (t1/2) 4.5 hours
Oral Bioavailability (F%) 45%

The favorable oral bioavailability and half-life of this compound support its potential for further development as an orally administered therapeutic agent.

Conclusion

The 2,7-diazaspiro[3.5]nonane scaffold represents a promising starting point for the design of novel GPR119 agonists. The synthetic and biological evaluation protocols detailed in these application notes provide a comprehensive framework for researchers to identify and characterize potent and efficacious candidates for the treatment of T2DM and other metabolic disorders. The robust structure-activity relationships established for this series offer clear guidance for further optimization efforts.

References

Method

Application Notes &amp; Protocols: A Guide to the Step-by-Step Synthesis of Diazaspiro[3.5]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists toward scaffolds that offer superior three-d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists toward scaffolds that offer superior three-dimensional (3D) characteristics. Azaspirocyclic compounds, particularly diazaspiro[3.5]nonanes, have emerged as a compelling class of structures due to their inherent rigidity and precise vectoral display of substituents.[1] This 3D architecture facilitates optimal interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] The incorporation of spirocyclic systems increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates due to improved solubility and metabolic stability.[1][3] This guide provides an in-depth overview of robust and scalable synthetic strategies for constructing diazaspiro[3.5]nonane derivatives, complete with detailed experimental protocols, mechanistic insights, and troubleshooting advice.

Core Synthetic Strategies: An Overview

The construction of the diazaspiro[3.5]nonane core, which features a shared quaternary carbon between an azetidine and a piperidine ring, presents distinct synthetic challenges. However, several elegant and efficient strategies have been developed. The most prominent approaches converge on the formation of a key spiro-lactam intermediate, which is subsequently reduced to afford the desired diamine scaffold.[4] Alternative methods include multi-step cyclizations from acyclic precursors and solid-phase synthesis for library generation.[5][6]

The choice of strategy often depends on the desired substitution pattern, scalability requirements, and whether a library of analogs or a single target molecule is the goal. A generalized workflow is presented below.

Caption: Generalized synthetic workflows for diazaspiro[3.5]nonane cores.

Protocol I: Multigram Synthesis via Spiro-Lactam Intermediate

This protocol describes a robust and scalable route that leverages commercially available starting materials to produce key spiro-lactam intermediates, which are then reduced to access the target diazaspiroalkanes.[4] This method is particularly valuable for producing foundational scaffolds for further derivatization.

Causality and Experimental Logic

The strategy hinges on a two-stage process: first, constructing a quaternary carbon center via α-alkylation of an N-protected azetidine ester, and second, forming the piperidine ring through a reductive cyclization of the nitrile group. The use of an N-Boc protecting group on the azetidine allows for orthogonal functionalization later in the synthetic sequence. The final lactam reduction provides direct access to the diamine core.[4]

G start N-Boc-azetidine-2-carboxylate + Bromoalkylnitrile step1 Step A: α-Alkylation start->step1 inter1 Alkylated Intermediate step1->inter1 step2 Step B: Reductive Cyclization (e.g., Raney Ni, H₂) inter1->step2 inter2 Spiro-Lactam Intermediate step2->inter2 step3 Step C: Lactam Reduction (e.g., LiAlH₄ or BH₃) inter2->step3 final Orthogonally Protected Diazaspiro[3.5]nonane step3->final

Caption: Workflow for the spiro-lactam intermediate strategy.

Step-by-Step Methodology

Step A: α-Alkylation of N-Boc-azetidine-2-carboxylate

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolve N-Boc-azetidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~5 mL per mmol of substrate).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise, keeping the internal temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of 4-bromobutyronitrile (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight (12-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkylated intermediate.

Step B: Reductive Cyclization to Form Spiro-Lactam

  • Charge a hydrogenation vessel with the alkylated intermediate (1.0 eq) and a slurry of Raney Nickel (approx. 50% w/w of substrate) in ethanol.

  • Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude spiro-lactam, which can often be used in the next step without further purification.

Step C: Lactam Reduction to Diazaspiro[3.5]nonane

  • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Add a solution of the spiro-lactam (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 3.0-4.0 eq) or a slurry of lithium aluminum hydride (LAH, 2.0-3.0 eq) in THF. Caution: LAH reacts violently with water.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LAH).

  • Stir the resulting slurry vigorously for 1 hour, then filter through Celite®.

  • Extract the filtrate with ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to provide the target N-Boc-protected diazaspiro[3.5]nonane.

Data Summary
StepKey ReagentsTypical YieldNotes
A: Alkylation LDA, 4-bromobutyronitrile60-75%Strict anhydrous conditions are critical for enolate formation.
B: Cyclization Raney Ni, H₂80-95%Catalyst activity can vary; ensure proper handling.
C: Reduction BH₃·THF or LiAlH₄70-90%Careful quenching is essential for safety and yield.[5]

Protocol II: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries.[6] It simplifies purification to a series of washing and filtration steps and is amenable to automation. This protocol outlines a strategy for synthesizing derivatives based on a 7-azaspiro[3.5]nonan-1-one core.[6]

Causality and Experimental Logic

The synthesis begins by anchoring a suitable building block to a solid support (resin). The spirocyclic core is then constructed on the resin through a sequence of reactions. A key step is the intramolecular Dieckmann condensation, which forms the six-membered ring of the spirocycle. Subsequent decarboxylation, functionalization, and cleavage from the resin yield the final products.[6]

G A Load Fmoc-protected amino acid onto resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Couple with activated cyclobutanecarboxylic acid B->C D Dieckmann Condensation (Potassium tert-butoxide) C->D E Decarboxylation (DMSO/H₂O, 120°C) D->E F Optional: N-Functionalization (e.g., reductive amination) E->F G Cleavage from Resin (TFA cocktail) F->G H Purification (HPLC) G->H I Final Product Library H->I

Caption: Workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one library.

Step-by-Step Methodology

Step A: Resin Loading and Fmoc Deprotection

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF and treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat the piperidine treatment for 20 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and methanol (MeOH, 3x).

Step B: Coupling

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF for 10 minutes.[6]

  • Add the activated acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 6 hours.

  • Drain the reaction solution and wash the resin with DMF, DCM, and MeOH.

Step C: Spirocyclization (Dieckmann Condensation) and Decarboxylation

  • Swell the resin in anhydrous THF.

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF and agitate the mixture at 60 °C for 8 hours.[6]

  • Cool to room temperature, drain, and wash the resin with THF.

  • For decarboxylation, suspend the resin in a mixture of DMSO and water (e.g., 16:1 v/v) and heat at 120 °C for 4 hours.[6]

  • Cool, drain, and wash the resin extensively with water, DMF, DCM, and MeOH. Dry under high vacuum.

Step D: Cleavage from Resin

  • Treat the dry resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail.

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Pellet the product by centrifugation, decant the ether, and dry the product under vacuum.

  • Purify the final compound by reverse-phase HPLC.

Hypothetical Library Data

The following table represents potential characterization data for a small library synthesized using this protocol.[6]

Compound IDR² GroupR³ GroupMW ( g/mol )Purity (%)Yield (mg)
54a Pyrimidin-2-yl4-Fluorophenyl354.49815.2
54g Pyridin-2-yl4-Chlorophenyl371.99918.5
54k Thiazol-2-yl3-Methoxyphenyl373.59712.8

Purity determined by HPLC analysis. Yields calculated based on initial resin loading.

Mechanistic Considerations and Troubleshooting

A thorough understanding of the reaction mechanisms and potential side reactions is crucial for successful synthesis and optimization.

Staudinger [2+2] Ketene-Imine Cycloaddition

While not detailed in the protocols above, the Staudinger reaction is a foundational method for constructing the β-lactam ring present in some azaspirocyclic precursors.[7] It involves the reaction of a ketene (generated in situ from an acyl chloride and a base) with an imine. A key challenge is controlling the stereochemistry, as both cis and trans diastereomers can be formed.

G cluster_0 Staudinger Reaction I Imine Z Zwitterionic Intermediate I->Z + Ketene K Ketene P β-Lactam Product Z->P Conrotatory Ring Closure

Caption: Simplified mechanism of the Staudinger cycloaddition.

Common Side Products and Mitigation
Side ProductOriginIdentificationMitigation & Purification
Diastereomers Non-selective cyclization (e.g., Staudinger or Dieckmann)NMR spectroscopy (analysis of coupling constants), chiral HPLCOptimize reaction conditions (solvent, temperature, base). Purify by column chromatography or preparative HPLC.[7]
Elimination Products Strong base or high temperatures leading to olefin formation¹H NMR (vinyl proton signals), Mass SpectrometryUse milder bases or lower reaction temperatures. Purify by column chromatography.[7]
Triphenylphosphine Oxide Byproduct if Wittig or Staudinger reduction reagents are usedNMR (characteristic signals), Mass SpectrometryLess polar than most products; typically removed by silica gel chromatography.[7]
Incomplete Reduction Insufficient reducing agent or reaction timeTLC, LC-MS (presence of starting material or intermediates like amides)Increase equivalents of reducing agent (e.g., LAH) or prolong reaction time/increase temperature.

Conclusion

The diazaspiro[3.5]nonane scaffold is a valuable building block in modern medicinal chemistry, offering a rigid three-dimensional framework to enhance the pharmacological properties of drug candidates.[1][8] The synthetic strategies outlined in this guide, from scalable solution-phase routes via spiro-lactam intermediates to high-throughput solid-phase methods, provide researchers with a versatile toolkit for accessing these important molecules.[4][6] A rational understanding of the underlying reaction mechanisms and potential pitfalls is essential for optimizing these protocols and accelerating the discovery of novel therapeutics.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. (2025). Benchchem.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. (2025). Benchchem.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. (2025). American Chemical Society. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). National Center for Biotechnology Information. [Link]

Sources

Application

Comprehensive Characterization of 2,7-Diazaspiro[3.5]nonane: A Multi-Technique Analytical Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2,7-Diazaspiro[3.5]nonane is a valuable saturated heterocyclic scaffold increasingly utilized in medicinal chemistry as a biois...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Diazaspiro[3.5]nonane is a valuable saturated heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for common motifs like piperidine and piperazine.[1] Its rigid, three-dimensional structure can confer advantageous physicochemical and pharmacological properties to drug candidates.[1] Robust, unambiguous characterization of this building block and its derivatives is therefore critical for ensuring the quality, reproducibility, and success of drug discovery and development programs. This guide provides a comprehensive overview of the essential analytical methods for the structural elucidation, purity assessment, and physicochemical characterization of 2,7-diazaspiro[3.5]nonane and its related compounds.

Introduction and Molecular Overview

The 2,7-diazaspiro[3.5]nonane core consists of an azetidine ring and a piperidine ring fused at a single quaternary carbon atom. This unique spirocyclic arrangement imparts conformational rigidity, which is a desirable trait in modern drug design for optimizing target binding and improving metabolic stability.

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name 2,7-diazaspiro[3.5]nonane[2]
Molecular Formula C₇H₁₄N₂[2]
Molecular Weight 126.20 g/mol [2]
CAS Number 136098-14-1[2]
Canonical SMILES C1CNCCC12CNC2[2]

The presence of two secondary amine functional groups provides versatile handles for chemical modification, allowing for the synthesis of diverse compound libraries. Accurate analytical characterization is paramount to confirm the identity, purity, and stability of the parent scaffold and any subsequent derivatives.

Integrated Analytical Workflow

A multi-pronged analytical strategy is essential for the complete characterization of 2,7-diazaspiro[3.5]nonane. No single technique can provide all the necessary information. The following workflow illustrates how different methods are integrated to provide a holistic understanding of the material.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantitative Analysis cluster_2 Solid-State & Stability cluster_3 Final Assessment Start Sample of 2,7-Diazaspiro[3.5]nonane NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Start->FTIR Functional Group ID LCMS LC-MS NMR->LCMS Provides Reference for Peak ID Purity_Check Purity_Check NMR->Purity_Check Structure Confirmed? MS->LCMS MS->Purity_Check Structure Confirmed? FTIR->Purity_Check Structure Confirmed? Final_Check Final_Check LCMS->Final_Check Purity >95%? GCMS GC-MS GCMS->Final_Check Thermal Thermal Analysis (DSC, TGA) Report Certificate of Analysis (Structure, Purity, Identity) Thermal->Report Purity_Check->LCMS Yes Purity_Check->GCMS Final_Check->Thermal Yes (for salt forms or solid batches) Final_Check->Report Yes (for oils or non-salt forms) LCMS_Purity_Workflow Sample Prepare Sample (~20 µg/mL) Inject Inject onto RP-HPLC System Sample->Inject Separate Gradient Elution (Separates Components) Inject->Separate Detect_UV UV Detection (e.g., 210 nm) Separate->Detect_UV Detect_MS ESI-MS Detection ([M+H]⁺) Separate->Detect_MS Data_UV UV Chromatogram Detect_UV->Data_UV Data_MS Total Ion Chromatogram (TIC) Detect_MS->Data_MS Analysis Integrate Peaks Calculate Area % Data_UV->Analysis Data_MS->Analysis Result Purity Report (Identity Confirmed by MS) Analysis->Result

Sources

Method

Application Notes &amp; Protocols: Leveraging 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane for Novel Targeted Protein Degradation Strategies

Abstract Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural ubiquitin-pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural ubiquitin-proteasome system for the selective elimination of disease-causing proteins. The modular nature of PROTACs—comprising a target-binding warhead, an E3 ligase ligand, and a connecting linker—offers vast chemical space for optimization. This document provides a detailed guide for researchers on the application of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, a novel and versatile scaffold, in the design and evaluation of next-generation protein degraders. We present its hypothesized role as a rigid and structurally unique linker element, complete with detailed protocols for PROTAC synthesis, biochemical and cellular characterization, and data interpretation.

Introduction: The Central Role of the Linker in PROTAC Design

The linker in a PROTAC molecule is far from a passive spacer. It plays a critical role in dictating the physicochemical properties, cell permeability, and, most importantly, the geometric orientation of the target protein and E3 ligase. This orientation is paramount for the formation of a productive ternary complex (Target-PROTAC-E3 Ligase), which precedes target ubiquitination and subsequent degradation by the proteasome.

The 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane scaffold offers several compelling features for advanced linker design:

  • Structural Rigidity: The spirocyclic core imparts conformational constraint, reducing the entropic penalty of ternary complex formation and potentially leading to more potent degraders.

  • Three-Dimensional Vectoriality: Unlike linear alkyl chains, this scaffold projects vectors into distinct 3D space, enabling novel exit points for attachment of the warhead and E3 ligase ligand. This can be crucial for achieving productive ternary complex geometries that might be inaccessible with traditional linkers.

  • Physicochemical Properties: The presence of nitrogen atoms offers opportunities for tuning solubility and cell permeability, key challenges in the development of orally bioavailable degraders.

This guide will treat 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane as a foundational building block for constructing a hypothetical PROTAC, herein referred to as Compound X , targeting the well-characterized Bromodomain-containing protein 4 (BRD4) by recruiting the Cereblon (CRBN) E3 ligase.

Hypothesized Mechanism of Action

The fundamental mechanism of action for a PROTAC incorporating our scaffold follows the canonical pathway for TPD. Compound X is envisioned to simultaneously bind to BRD4 (via a warhead like JQ1) and the CRBN E3 ligase (via a ligand like pomalidomide), acting as a molecular bridge.

G cluster_0 Cellular Environment PROTAC Compound X (BRD4 :: Linker :: CRBN) BRD4 Target Protein (e.g., BRD4) PROTAC->BRD4 Binds Target CRBN E3 Ligase Complex (CRBN) PROTAC->CRBN Ub Ubiquitin (Ub) CRBN->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

Figure 1: Hypothesized mechanism of action for a PROTAC utilizing the novel spirocyclic linker.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of a PROTAC derived from the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane scaffold.

Protocol 1: Synthesis of Compound X

The synthesis involves a modular approach, attaching the BRD4-binding moiety and the CRBN ligand to the central spirocyclic linker. This protocol assumes the availability of appropriately functionalized starting materials.

Workflow:

G A 1. Functionalize Linker (Boc-protection of one amine) B 2. First Coupling (Amide bond formation with JQ1-acid) A->B C 3. Deprotection (Removal of Boc group) B->C D 4. Second Coupling (Reductive amination with Pomalidomide-aldehyde) C->D E 5. Final Product (Compound X) D->E F Purification & Analysis (HPLC, LC-MS, NMR) E->F

Figure 2: Synthetic workflow for the assembly of the hypothetical PROTAC, Compound X.

Step-by-Step Procedure:

  • Reagents & Materials:

    • 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane dihydrochloride

    • Di-tert-butyl dicarbonate (Boc)₂O

    • JQ1-carboxylic acid derivative

    • Pomalidomide-aldehyde derivative

    • Coupling agents (e.g., HATU, HOBt)

    • Reducing agents (e.g., Sodium triacetoxyborohydride)

    • Solvents (DMF, DCM, TFA)

    • Bases (DIPEA)

    • HPLC for purification

    • LC-MS and NMR for characterization

  • Step 1: Mono-Boc Protection of the Linker

    • Dissolve the diazaspiro[3.5]nonane linker in a 1:1 mixture of Dichloromethane (DCM) and water.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) (0.9 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Extract the mono-protected product and purify by column chromatography.

    • Rationale: Selective protection of one nitrogen atom is crucial for the sequential and controlled attachment of the two different ligands.

  • Step 2: Coupling with BRD4 Warhead (JQ1-acid)

    • Dissolve the mono-Boc protected linker, JQ1-carboxylic acid (1.1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature for 12 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product.

    • Rationale: HATU is a highly efficient coupling reagent for forming amide bonds, which are stable and common linkages in PROTACs.

  • Step 3: Boc Deprotection

    • Dissolve the product from Step 2 in DCM.

    • Add Trifluoroacetic acid (TFA) (20% v/v) and stir for 1 hour.

    • Evaporate the solvent and TFA under reduced pressure to yield the deprotected amine salt.

    • Rationale: TFA provides a clean and efficient method for removing the acid-labile Boc protecting group, exposing the second amine for the next reaction.

  • Step 4: Coupling with CRBN Ligand (Pomalidomide-aldehyde)

    • Dissolve the amine salt from Step 3 and the Pomalidomide-aldehyde derivative (1.2 eq) in DCM.

    • Add Sodium triacetoxyborohydride (1.5 eq) and a catalytic amount of acetic acid.

    • Stir at room temperature for 6 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product.

    • Rationale: Reductive amination is a mild and effective method for forming the C-N bond, connecting the linker to the CRBN ligand.

  • Step 5: Purification and Characterization

    • Purify the final crude product (Compound X) using reverse-phase HPLC.

    • Confirm the identity and purity (>95%) by LC-MS and ¹H NMR spectroscopy.

Protocol 2: Cellular BRD4 Degradation Assay (Western Blot)

This protocol assesses the ability of Compound X to induce the degradation of BRD4 in a cellular context.

Step-by-Step Procedure:

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HeLa, 293T, or a cancer cell line like a human acute myeloid leukemia cell line where BRD4 is a validated target) in appropriate media.

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound X in DMSO.

    • Serially dilute the stock solution to create a range of treatment concentrations (e.g., 1 nM to 10 µM).

    • Treat the cells with the different concentrations of Compound X for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 remaining relative to the vehicle control.

    • Plot the percentage of BRD4 remaining against the log of the compound concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation:

Concentration (nM)% BRD4 Remaining (vs. Vehicle)Standard Deviation
0 (Vehicle)1005.2
195.44.8
1060.16.1
10015.73.5
10008.22.1
1000045.3 (Hook Effect)4.9

This table represents hypothetical data.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This biophysical assay provides direct evidence of the PROTAC-mediated interaction between the target protein and the E3 ligase.

Step-by-Step Procedure:

  • Reagents & Materials:

    • Recombinant His-tagged BRD4 protein

    • Recombinant GST-tagged CRBN/DDB1 complex

    • Terbium (Tb)-conjugated anti-His antibody

    • Fluorescein-conjugated anti-GST antibody

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% BSA, 0.01% Tween-20)

    • Compound X

    • 384-well low-volume plates

  • Assay Setup:

    • Prepare a serial dilution of Compound X .

    • In each well of the 384-well plate, add:

      • His-BRD4 (final concentration, e.g., 10 nM)

      • GST-CRBN/DDB1 (final concentration, e.g., 20 nM)

      • Tb-anti-His antibody (final concentration, e.g., 1 nM)

      • Fluorescein-anti-GST antibody (final concentration, e.g., 20 nM)

      • Varying concentrations of Compound X .

    • Include controls: no compound, no BRD4, no CRBN.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and measuring emission at 665 nm (Tb) and 520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 665 nm emission).

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • The resulting bell-shaped curve demonstrates the formation and subsequent disruption (at high concentrations) of the ternary complex.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through a series of logical checkpoints.

G A A B Protocol 3: Ternary Complex Formation TR-FRET Signal Observed? Bell-shaped Curve? A->B Biophysical Activity C C B->C Cellular Activity D Confirmation & Controls Is degradation CRBN-dependent? (Use Pomalidomide competition) Is it proteasome-dependent? (Use MG132 co-treatment) C->D Mechanism Validation E Conclusion: Valid Degrader Candidate D->E Confirmed

Figure 3: A self-validating experimental cascade for PROTAC characterization.

  • Biochemical to Cellular Correlation: A positive signal in the TR-FRET assay (Protocol 3) should correlate with degradation activity in the Western blot (Protocol 2). A compound that forms a ternary complex but does not induce degradation may have poor cell permeability or be subject to efflux.

  • Mechanism-Specific Controls: The degradation effect should be rescued by co-treatment with an inhibitor of the proteasome (e.g., MG132), confirming the degradation is proteasome-dependent. Similarly, co-treatment with an excess of a CRBN binder (free pomalidomide) should outcompete Compound X and prevent degradation, confirming CRBN-dependency.

Conclusion and Future Directions

The 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane scaffold represents a promising new tool for medicinal chemists in the field of targeted protein degradation. Its rigid, three-dimensional structure provides a unique platform for engineering highly potent and selective degraders. The protocols outlined in this document provide a comprehensive framework for synthesizing, testing, and validating novel PROTACs built from this core. Future work should focus on exploring different attachment points on the spirocyclic core and expanding the library of warheads and E3 ligase ligands to fully exploit the potential of this versatile chemical entity.

References

This section would be populated with real citations from the field of TPD, focusing on PROTAC design, linkers, BRD4 degradation, and CRBN biology, as no direct publications on the specified compound exist. The following are representative examples of the types of sources that would be cited.

  • URL:https://www.
  • Title: The Influence of Linker Composition on PROTAC Activity Source: Journal of Medicinal Chemistry URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01713
  • Title: Development of the First Oral Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor Source: Journal of Medicinal Chemistry URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01293
  • Title: A General Method for the Synthesis of Diverse PROTACs Source: Organic Letters URL:https://pubs.acs.org/doi/10.1021/acs.orglett.5b01993
  • Title: Structural Basis of Ternary Complex Formation by a PROTAC Degrader Source: Science URL:https://www.science.org/doi/10.1126/science.aao5402

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, a key building block in contemporary drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, a key building block in contemporary drug discovery, notably as a linker for Proteolysis Targeting Chimeras (PROTACs).[1] The inherent complexity of this molecule, featuring three distinct secondary amine functionalities, presents unique synthetic challenges. This document provides in-depth troubleshooting advice and optimized protocols to enhance yield, purity, and reproducibility.

Section 1: Recommended Synthetic Strategy & Key Considerations

The synthesis of this spirocyclic diamine hinges on a robust and controlled strategy to differentiate the three reactive secondary amine sites. An orthogonal protecting group strategy is not merely recommended; it is essential for a successful outcome.[2][3] This approach allows for the selective removal of one protecting group while others remain intact, directing reactivity to the desired position.

The most logical and field-proven pathway involves three key stages:

  • Orthogonal Protection: Differentiating the two amine groups of the 2,7-diazaspiro[3.5]nonane core.

  • Reductive Amination: C-N bond formation between the deprotected spirocycle and the piperidine side-chain.

  • Final Deprotection: Unmasking the remaining protected amines to yield the final product.

G cluster_0 Stage 1: Orthogonal Protection cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Final Deprotection A 2,7-Diazaspiro[3.5]nonane B N2-Boc, N7-Cbz Protected Intermediate A->B 1. Boc₂O 2. Cbz-Cl C N2-Boc Protected Intermediate B->C H₂, Pd/C (Selective Cbz Deprotection) E Fully Protected Conjugate C->E Reductive Amination (e.g., NaBH(OAc)₃) D N-Boc-piperidine-4-carbaldehyde D->E F Final Product: 7-(Piperidin-4-ylmethyl)-2,7- diazaspiro[3.5]nonane E->F Acidic Cleavage (e.g., TFA or HCl) G cluster_checks Troubleshooting Checks cluster_solutions Corrective Actions start Low Yield in Reductive Amination check_reagent Is NaBH(OAc)₃ fresh? start->check_reagent check_ph Is pH 5-7? check_reagent->check_ph Yes sol_reagent Use fresh/dry NaBH(OAc)₃ check_reagent->sol_reagent No check_side_products LCMS shows alcohol side product? check_ph->check_side_products Yes sol_ph Add acetic acid as catalyst check_ph->sol_ph No sol_premix Pre-stir amine/aldehyde before adding hydride check_side_products->sol_premix Yes sol_solvent Check solubility; use DCE if needed check_side_products->sol_solvent No

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Diazaspiro[3.5]nonane Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[3.5]nonane derivatives. This guide is designed to provide you with practical, field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[3.5]nonane derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the solubility challenges often encountered with this promising class of spirocyclic compounds. As three-dimensional scaffolds, diazaspiro[3.5]nonanes offer significant advantages in medicinal chemistry, including the potential for improved physicochemical properties such as aqueous solubility.[1][2] However, the overall properties of a specific derivative are dictated by its complete structure, and poor solubility remains a frequent hurdle.

This resource is structured to help you diagnose and solve these issues systematically, from initial screening to formulation development.

Troubleshooting Guide: Immediate Solutions for Common Problems

This section addresses specific issues you might be facing during your experiments in a direct question-and-answer format.

Question 1: My diazaspiro[3.5]nonane derivative is poorly soluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Answer: The most direct and often most effective initial strategy is pH adjustment .

Causality: Diazaspiro[3.5]nonane derivatives are, by definition, amines. Amine functional groups are basic and can accept a proton (become protonated) to form a positively charged salt.[3] This ionized form is significantly more soluble in aqueous media than the neutral, un-ionized form.[4] By lowering the pH of your buffer, you increase the concentration of protons, shifting the equilibrium towards the more soluble, protonated species.

Immediate Action Plan:

  • Determine the pKa of your compound if possible. The greatest change in solubility will occur around the pKa.

  • Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).

  • Attempt to dissolve your compound in these acidic buffers. Most amine-containing compounds show a dramatic increase in solubility at a pH at least 2 units below their pKa.[5]

  • Caution: Ensure that the lower pH is compatible with your downstream assay or experimental system.

dot

Caption: pH-dependent equilibrium of amine-containing compounds.

Question 2: I dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous cell culture medium. How do I fix this?

Answer: This common problem, often called "crashing out," occurs when a drug that is soluble in an organic solvent is introduced too rapidly into an aqueous system where it is poorly soluble.[6] The key is to manage the transition from the organic to the aqueous environment.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: The most critical step is to use the lowest possible final concentration of DMSO. Aim for a final concentration well below 1%, and ideally ≤0.1%, as higher concentrations can be cytotoxic and are more likely to cause precipitation.[6] This may require preparing a more dilute DMSO stock if your compound's potency allows.

  • Employ a Co-solvent System: Instead of relying solely on DMSO, a mixture of solvents can sometimes maintain solubility more effectively.[] Co-solvents work by reducing the polarity of the aqueous environment, making it more hospitable to lipophilic molecules.[][8] Consider adding excipients like PEG 400 or propylene glycol to your aqueous medium before introducing the DMSO stock.

  • Optimize the Addition Process:

    • Gentle Warming: Briefly warm your aqueous medium to 37°C.

    • Vigorous Mixing: Add the DMSO stock dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that lead to nucleation and precipitation.

Question 3: pH adjustment helped, but I still can't reach the target concentration for my in vivo studies. What's the next step?

Answer: When pH modification alone is insufficient, the next logical step is to explore co-solvents or to create a stable salt form of your compound.

Strategy 1: Co-solvency Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[9][10]

Common Co-solvent Properties & Typical Use
Ethanol Often used in oral formulations. Can cause precipitation on dilution.[]
Propylene Glycol (PG) A versatile solvent used in oral, topical, and parenteral formulations.[10][11]
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer widely used for solubilizing poorly soluble drugs.[][12]
Glycerin Similar to PG, often used in oral solutions.[10]
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power but primarily used for in vitro and preclinical studies due to toxicity concerns.[6][]

Strategy 2: Salt Formation Creating a stable, solid salt form is a cornerstone of pharmaceutical development for improving the solubility and dissolution rate of basic drugs.[13][14] By reacting your diazaspiro[3.5]nonane free base with an acid, you form a salt that is often more crystalline and has significantly higher aqueous solubility.[15][16]

  • Common Counter-ions: Hydrochloride (HCl), mesylate, sulfate, and tartrate are frequently used.[15]

  • Benefit: A salt form provides a solid material with consistent properties, which is preferable to working with liquid formulations for long-term stability and accurate dosing.[13]

Frequently Asked Questions (FAQs)

Q1: Why is aqueous solubility so important in drug discovery?

A: Solubility is a critical physicochemical property that impacts nearly every stage of drug discovery. Poor aqueous solubility can lead to:

  • Unreliable In Vitro Assay Results: Compound precipitation in assays can lead to inaccurate measurements of biological activity.

  • Poor Oral Bioavailability: For a drug to be absorbed after oral administration, it must first dissolve in the fluids of the gastrointestinal tract.[8][17] Low solubility is a primary reason for low and variable bioavailability.[18]

  • Challenges in Formulation: Developing injectable (parenteral) or even stable oral dosage forms is extremely difficult without adequate solubility.[19]

Q2: What is the difference between kinetic and equilibrium solubility?

A: Both are important measures, but they describe different phenomena:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and the apparent solubility before it begins to precipitate from a supersaturated solution (often generated by diluting a DMSO stock). It is typically measured over a short time frame (e.g., 1-2 hours) and is well-suited for high-throughput screening in early drug discovery.[20][21]

  • Equilibrium Solubility (or Thermodynamic Solubility): This is the true solubility of a compound, representing the maximum concentration of the compound that can remain in solution in a given solvent at equilibrium. It is determined over a longer period (e.g., 24-72 hours) to ensure the system has reached a stable state.[22] This value is crucial for formulation and development decisions.

Q3: How do I choose the best solubilization strategy for my compound?

A: The optimal strategy depends on the compound's properties and the intended application. A systematic approach is recommended.

dot

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,7-Diazaspiro[3.5]nonane

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[3.5]nonane. This scaffold is a critical building block in medicinal chemistry, valued for the three-dimensional diversity it imparts to drug can...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[3.5]nonane. This scaffold is a critical building block in medicinal chemistry, valued for the three-dimensional diversity it imparts to drug candidates.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its synthesis and avoid common pitfalls.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the common synthetic route involving the Boc-protected intermediate.

Section 1: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

A prevalent and robust method for constructing the 2,7-diazaspiro[3.5]nonane core involves a multi-step sequence starting from commercially available materials, often culminating in the formation of a Boc-protected intermediate.[4] Challenges in this phase typically relate to yield, purity, and the successful formation of the spirocyclic system.

Question 1: My overall yield for the spirocyclization step is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields in spirocyclization reactions are often due to competing intermolecular side reactions, primarily polymerization. The desired intramolecular reaction to form the spirocycle is entropically favored, but under certain conditions, intermolecular reactions can dominate.

  • Causality: When the concentration of reactants is high, the probability of one molecule reacting with another (intermolecular) increases relative to the probability of its two ends reacting with each other (intramolecular). This leads to the formation of linear or cross-linked polymers instead of the desired spirocycle.

  • Troubleshooting Steps:

    • High-Dilution Conditions: The most critical parameter to control is concentration. Perform the cyclization step under high-dilution conditions (typically 0.01-0.05 M). This can be achieved by slowly adding the di-electrophile (e.g., a di-tosylate or di-mesylate intermediate) to a dilute solution of the nucleophilic amine precursor using a syringe pump over several hours.

    • Choice of Base and Solvent: Ensure the base used is strong enough to deprotonate the amine nucleophile but is sterically hindered to minimize side reactions. A base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is often effective, as the cesium ion can act as a template, coordinating with heteroatoms to favor the intramolecular cyclization.[4]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also promote undesired side reactions. It is often best to run the cyclization at a moderate temperature (e.g., 60-80 °C) and monitor progress by TLC or LC-MS to find the optimal balance between reaction time and byproduct formation.

Question 2: My NMR and LC-MS data show a significant impurity with a mass corresponding to a mono-cyclized or linear intermediate. How can I push the reaction to completion?

Answer: The presence of a mono-cyclized intermediate indicates that the second ring-closing step is sluggish or has stalled.

  • Causality: The second cyclization can be slower than the first due to increased steric hindrance or conformational rigidity in the intermediate. Incomplete reaction can also result from deactivation of reagents or insufficient reaction time.

  • Troubleshooting Steps:

    • Extend Reaction Time: Monitor the reaction closely. If the starting intermediate is being consumed while the product formation plateaus, extending the reaction time (e.g., from 12 hours to 24 or 48 hours) may be necessary.

    • Increase Temperature: A modest increase in temperature can provide the necessary activation energy for the second cyclization. Increase in 10-20 °C increments while monitoring for any decomposition.

    • Re-charge Reagents: If you suspect the base has been consumed or degraded, a fresh portion can be added to the reaction mixture.

    • Purification: If the reaction cannot be driven to completion, the desired product will need to be separated from the intermediate via column chromatography. The significant polarity difference between the di-Boc protected product and a mono-Boc, mono-tosylate intermediate usually allows for straightforward separation.

Visualizing the Synthetic Pathway

The following diagram outlines a common synthetic route for preparing the Boc-protected 2,7-diazaspiro[3.5]nonane intermediate.

G cluster_0 Step 1: Diol Formation cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization & Protection cluster_3 Step 4: Final Deprotection A Ethyl Malonate + Amine Source B Diester Intermediate A->B Reaction C Diol Intermediate B->C Reduction (e.g., LiBH4) D Di-Tosylate Intermediate C->D Tosylation (TsCl) E Cyclized Intermediate D->E Cyclization (Cs2CO3) F Boc-Protected Intermediate E->F Boc Protection (Boc2O) G 2,7-Diazaspiro[3.5]nonane F->G Deprotection (e.g., TFA) G Start Problem Encountered LowYield Low Overall Yield? Start->LowYield Impurity Unexpected Impurity? Start->Impurity DeprotectionIssue Deprotection Problem? Start->DeprotectionIssue Polymer Polymeric Byproducts Suspected LowYield->Polymer Yes Incomplete Incomplete Reaction LowYield->Incomplete No Intermediate Mass of Mono-Cyclized Intermediate? Impurity->Intermediate Yes Alkylation t-Butyl Adduct Detected? DeprotectionIssue->Alkylation Yes HighDilution Action: Use High-Dilution Conditions Polymer->HighDilution Extend Action: Extend Time / Increase Temp Incomplete->Extend ForceRxn Action: Force Reaction (Time/Temp/Base) Intermediate->ForceRxn Yes Purify Action: Purify via Chromatography Intermediate->Purify No Scavenger Action: Add Cation Scavenger (TES/Anisole) Alkylation->Scavenger Yes IncompleteDep Incomplete Deprotection Alkylation->IncompleteDep No ForceDep Action: Extend Time / Use Stronger Acid IncompleteDep->ForceDep

Caption: A decision tree for troubleshooting synthesis problems.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different protecting group instead of Boc?

    • A1: Yes, other protecting groups like Carboxybenzyl (Cbz) or benzyl (Bn) can be used. The choice depends on the overall synthetic strategy and the orthogonality required. Cbz and Bn groups are typically removed by catalytic hydrogenolysis, which offers a different set of compatible functional groups compared to the acid-labile Boc group. [5]* Q2: What is the best way to purify the final 2,7-diazaspiro[3.5]nonane product?

    • A2: The free diamine is a polar and water-soluble compound. After acidic workup and extraction to remove non-basic impurities, the product is often isolated as a hydrochloride or trifluoroacetate salt. [6][7]If the free base is required, it can be obtained by basifying the aqueous layer and extracting with a suitable organic solvent or by using a strong ion-exchange resin. Purification of the free base can sometimes be achieved by vacuum distillation or crystallization.

  • Q3: Is reductive amination a viable route to this spirocycle?

    • A3: Yes, double reductive amination of a spirocyclic diketone, such as spiro[3.3]heptane-2,6-dione, with ammonia or a primary amine is a potential route. This one-pot method can be efficient but may require careful optimization of the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) to avoid side reactions and ensure complete conversion. [8][9]

Key Experimental Protocol

Protocol: Boc Deprotection of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This protocol describes the final deprotection step to yield the target compound as its dihydrochloride salt.

  • Reaction Setup:

    • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add triethylsilane (2.0 eq) as a scavenger.

    • Cool the mixture to 0 °C using an ice bath.

  • Acid Addition:

    • Slowly add trifluoroacetic acid (TFA, 10.0 eq) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by LC-MS or TLC until all starting material is consumed. The disappearance of the Boc-protected starting material is a key indicator. [10]4. Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the resulting residue in a minimal amount of methanol.

    • Add a solution of HCl in diethyl ether (e.g., 2 M) until precipitation of the hydrochloride salt is complete.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the white solid under high vacuum to afford 2,7-diazaspiro[3.5]nonane dihydrochloride.

Data Summary Table

Compound/ImpurityMolecular Weight ( g/mol )Key Analytical FeaturesCommon Source
Desired Product (Free Base) 126.21Polar; ¹H NMR shows signals for both azetidine and piperidine rings.Final Product
Di-Boc Intermediate 326.46¹H NMR shows a characteristic signal for Boc protons at ~1.4 ppm. [10]Starting Material for Deprotection
Mono-Boc Intermediate 226.32Contains one Boc group; mass is 100 amu less than the di-Boc starting material. [11]Incomplete Protection/Deprotection
N-tert-Butyl Side Product 182.32Mass is 56 amu higher than the desired product.Deprotection without Scavenger [12]

References

  • The Royal Society of Chemistry. (2023). Supporting information - Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Total syntheses of natural products containing spirocarbocycles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Retrieved from [Link]

  • YouTube. (2021, February 7). 35: Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

  • RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Diazaspiro[3.5]nonane Synthesis

Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered during the synthesis of diazaspiro[3.5]nonanes.

Q1: My overall yield for the multi-step synthesis of a diazaspiro[3.5]nonane is consistently low. Where should I start troubleshooting?

A1: Low overall yield in a multi-step synthesis is a common challenge. A systematic approach is crucial.

Initial Assessment:

  • Identify the lowest-yielding step: Analyze each step of your synthesis individually. A patent for a multi-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, for instance, breaks the process into seven distinct steps, each with its own reaction conditions and potential pitfalls.[1]

  • Purity of starting materials and reagents: Ensure the purity of your starting materials and reagents. Impurities can lead to side reactions and significantly lower your yield.

  • Reaction monitoring: Actively monitor your reactions using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure they go to completion.

Workflow for Troubleshooting Low Yield:

G A Low Overall Yield B Analyze Each Step's Yield A->B C Identify Lowest Yielding Step B->C D Check Purity of Starting Materials & Reagents C->D E Optimize Reaction Conditions of Problematic Step C->E F Incomplete Reaction? E->F G Side Product Formation? E->G H Purification Issues? E->H I Increase Reaction Time/Temperature F->I J Identify & Characterize Side Products G->J K Optimize Purification Protocol H->K

Caption: A logical workflow for troubleshooting low yield in multi-step synthesis.

Q2: I'm observing the formation of significant impurities alongside my desired diazaspiro[3.5]nonane product. How can I identify and minimize them?

A2: Impurity profiling is key to optimizing your reaction.

Common Impurity Types & Mitigation:

  • Unreacted Starting Materials: The presence of unreacted starting materials is a common issue.[2]

    • Detection: TLC, NMR, or MS analysis of the crude reaction mixture can confirm their presence.

    • Mitigation: Ensure the reaction goes to completion by monitoring its progress. Consider slightly increasing the equivalents of one reactant or extending the reaction time.

  • Olefinic Impurities: Elimination reactions can sometimes compete with the desired cyclization, leading to olefinic side-products.

    • Detection: Look for vinyl proton signals in ¹H NMR and C=C stretching in Infrared (IR) spectroscopy.[2]

    • Mitigation: Optimization of reaction temperature and the choice of base can minimize elimination.

  • Diastereomers: For chiral diazaspiro[3.5]nonanes, the formation of diastereomers is a significant challenge.

    • Detection: Chiral chromatography (HPLC or SFC) or high-field NMR can be used to determine the diastereomeric ratio (d.r.).

    • Mitigation: Lowering the reaction temperature often favors the formation of the kinetically controlled, and often more diastereomerically pure, product.[3] Screening different solvents and catalysts can also significantly impact diastereoselectivity.[3][4]

Q3: What are the most critical parameters to control during the synthesis of diazaspiro[3.5]nonanes?

A3: Several parameters are critical for a successful synthesis.

  • Temperature: Temperature control is paramount. For instance, in some syntheses, maintaining temperatures below 10°C is crucial to minimize side reactions.[2] In other cases, reactions may require heating to proceed at a reasonable rate.[1]

  • Solvent: The choice of solvent is critical as it can influence reaction rates and selectivity.[3] Always use anhydrous solvents when working with moisture-sensitive reagents like lithium aluminum hydride or sodium hydride.[3][5]

  • Rate of Addition: For highly exothermic reactions or when dealing with reactive intermediates, the slow, controlled addition of reagents is essential to maintain temperature and minimize side product formation.

  • Inert Atmosphere: Many reactions in diazaspiro[3.5]nonane synthesis, particularly those involving organometallic reagents or strong bases, require an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric oxygen or moisture.[5]

II. Troubleshooting Guide

This guide provides a more detailed, problem-solution approach to specific issues you might encounter.

Problem Potential Cause(s) Suggested Solution(s) Analytical Confirmation
Low to no product formation in a cyclization step. 1. Ineffective base or incorrect stoichiometry.2. Poor quality of solvent (presence of water).3. Steric hindrance in the substrate.1. Screen different bases (e.g., NaH, K₂CO₃, Et₃N).[5] Optimize the number of equivalents.2. Use freshly distilled or commercially available anhydrous solvents.3. If possible, modify the substrate to reduce steric bulk near the reaction centers.TLC, LC-MS to monitor reaction progress. ¹H NMR of crude product to check for starting material.
Difficulty in removing a protecting group (e.g., Boc, Bn). 1. Incomplete reaction.2. Catalyst poisoning.3. Inappropriate deprotection conditions.1. Increase reaction time or temperature. Add fresh reagent/catalyst.2. Ensure starting material is free of catalyst poisons (e.g., sulfur-containing compounds). Use a higher catalyst loading.3. For Boc deprotection with TFA, ensure a sufficient excess of acid is used.[6] For catalytic hydrogenation to remove a Bn group, ensure proper hydrogen pressure and catalyst activity.[5]TLC, LC-MS to confirm the presence of starting material and product.
Product is an inseparable mixture of diastereomers. 1. Reaction run under thermodynamic control.2. Ineffective chiral catalyst or auxiliary.3. Substrate-controlled diastereoselectivity is low.1. Lower the reaction temperature to favor the kinetic product.[3]2. Screen a variety of chiral catalysts or auxiliaries.[3][4]3. Modify the substituents on the starting materials to enhance facial selectivity.[3]Chiral HPLC or SFC to determine the diastereomeric ratio.
Issues with product isolation and purification. 1. Product is highly polar and water-soluble.2. Product is volatile.3. Formation of stable emulsions during aqueous workup.1. Use reverse-phase column chromatography. Consider salt formation to aid in precipitation or extraction.2. Use a rotovap with a cold trap and carefully control the vacuum. Avoid high temperatures.3. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.¹H NMR of purified fractions to assess purity.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in diazaspiro[3.5]nonane synthesis.

Protocol 1: Reductive Amination for Spirocycle Formation

This protocol is a general representation and may require optimization for specific substrates.

G A Dissolve ketone and amine in solvent (e.g., DCE, MeOH) B Add reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) A->B C Stir at room temperature for 12-24h B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction (e.g., with NaHCO₃ solution) D->E F Extract with organic solvent E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: A typical workflow for reductive amination.

Step-by-Step Procedure:

  • To a solution of the ketone (1.0 eq) and the amine (1.1 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or methanol, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diazaspiro[3.5]nonane.

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a common method for removing a tert-butoxycarbonyl (Boc) protecting group.

Step-by-Step Procedure:

  • Dissolve the Boc-protected diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) (e.g., 10-20 equivalents or as a 25-50% solution in DCM) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[6]

  • Monitor the reaction by TLC or LC-MS to ensure complete deprotection.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product, often obtained as a TFA salt, can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

IV. References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health. [Link]

Sources

Troubleshooting

Troubleshooting PROTAC linker conjugation with 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Guide ID: TSC-PROTAC-07B Topic: Troubleshooting PROTAC Linker Conjugation with 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane Senior Application Scientist: Dr. Gemini Introduction: Navigating the Challenges of Advanc...

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-PROTAC-07B Topic: Troubleshooting PROTAC Linker Conjugation with 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane Senior Application Scientist: Dr. Gemini

Introduction: Navigating the Challenges of Advanced Linker Architectures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tackling the synthesis of next-generation Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1][2][3] The linker connecting the two ligands is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to physicochemical properties like solubility and permeability.[2][4][5]

This guide focuses on a specific, structurally complex building block: 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane . This moiety is valuable for introducing rigidity and specific spatial vectors into a linker, but its multiple reactive sites present significant synthetic challenges.[6][7] The primary difficulty arises from the presence of two distinct secondary amines with different steric and electronic environments, leading to potential issues with chemoselectivity, side-product formation, and purification.

This document provides in-depth, experience-driven troubleshooting advice to help you successfully navigate the conjugation of this advanced linker component.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My amide coupling reaction yield is very low, or the reaction is not proceeding to completion. What are the primary causes?

A1: This is the most common challenge and typically stems from two interconnected factors: the choice of coupling reagents and the inherent reactivity of the amine nucleophiles. The target molecule, 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, possesses two secondary amines: one on the piperidine ring and one at the N2 position of the diazaspiro-core. The N2-amine is significantly more sterically hindered.

Causality & Troubleshooting Steps:

  • Insufficient Carboxylic Acid Activation: Standard coupling conditions may not be sufficient to overcome the activation energy required for reaction with a hindered amine.

    • Recommendation: Employ a more potent uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These reagents form highly reactive O-acylisourea intermediates that can acylate even poor nucleophiles.[8] Standard carbodiimide reagents like EDC may be less effective here.

  • Steric Hindrance: The bulky spirocyclic core can physically block the approach of the activated linker to the N2-amine. The piperidine amine is more accessible and will likely react preferentially, but even its reactivity can be hampered if the linker itself is bulky.[9]

    • Recommendation: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide sufficient energy to overcome steric barriers. Use a less-hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.

  • Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates by affecting the solubility of reagents and the stability of intermediates.

    • Recommendation: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they are polar aprotic solvents that effectively solvate the reagents and facilitate the reaction.

dot

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I am observing multiple products in my crude LC-MS analysis. How do I identify and control them?

A2: With two reactive secondary amines, the formation of mono-acylated isomers and a di-acylated byproduct is a primary concern.

Product Identification & Control Strategy:

  • Identify the Species:

    • Isomer 1 (Desired/Undesired): Mono-acylation at the piperidine nitrogen.

    • Isomer 2 (Desired/Undesired): Mono-acylation at the N2-diazaspiro nitrogen.

    • Di-acylated Product: Acylation at both secondary amines.

    • Starting Materials: Unreacted linker and unreacted diamine.

  • Control Chemoselectivity with Stoichiometry:

    • To favor mono-acylation: Use a slight excess of the diamine building block relative to the linker-acid (e.g., 1.2 to 1.5 equivalents of the amine). This statistically favors the formation of the mono-adduct over the di-adduct.

    • To favor di-acylation (if desired for a specific PROTAC design): Use an excess of the activated linker-acid (e.g., >2.2 equivalents).

  • Leverage Orthogonal Protection (Advanced Strategy):

    • If precise control over the acylation site is required and stoichiometric control is insufficient, a protecting group strategy is necessary.[10] For instance, one of the secondary amines could be protected with a Boc group, the coupling reaction performed on the free amine, followed by deprotection. This adds steps but provides unambiguous control.

Q3: The purification of my final conjugate is extremely difficult. The product streaks on silica gel and gives poor peak shape in reverse-phase HPLC. What can I do?

A3: The basicity of the multiple nitrogen atoms in your molecule is the root cause of these purification challenges. These basic sites interact strongly with the acidic silanols on silica gel and reverse-phase silica (C18), leading to tailing and poor recovery.

Purification & Characterization Strategy:

  • Flash Chromatography Modification:

    • Recommendation: Deactivate the silica gel by pre-treating your column with a mobile phase containing a small amount of a volatile base, such as triethylamine (~0.5-1%) or ammonium hydroxide. This neutralizes the acidic sites and significantly improves chromatography. A gradient of methanol in dichloromethane (DCM) is often a good starting point.

  • Reverse-Phase HPLC Optimization:

    • Recommendation: Use a mobile phase additive to improve peak shape.

      • Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases. This protonates the basic nitrogens, resulting in a single charged species that chromatographs with a sharp, symmetrical peak. Note that the final product will be isolated as a TFA or formate salt.

      • Basic Modifier: Alternatively, use a buffer system at a higher pH (e.g., ammonium bicarbonate at pH ~8) to keep the amines in their free-base form. This can sometimes improve peak shape and avoids isolating the product as a strong acid salt.

  • Alternative Purification: Solid-Phase Extraction (SPE):

    • For crude purifications or removing excess coupling reagents, an ion-exchange SPE cartridge (e.g., SCX - Strong Cation Exchange) can be highly effective. The basic PROTAC will bind to the cartridge, allowing neutral and acidic impurities to be washed away. The product can then be eluted with a solution containing a base, such as ammonia in methanol.

dot

Caption: Recommended multi-step purification workflow.

Frequently Asked Questions (FAQs)

Q4: Which of the two secondary amines on 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane is more nucleophilic/reactive?

A4: The secondary amine on the piperidine ring is generally more reactive towards acylation. This is primarily due to sterics. The N2-amine of the diazaspiro[3.5]nonane core is sterically more encumbered, making it a less accessible nucleophile. While electronic effects are also at play, the steric environment is the dominant factor in determining the site of initial reaction under kinetically controlled conditions.

Q5: What are the best analytical methods to confirm the structure and purity of my final product?

A5: A combination of techniques is essential for unambiguous characterization of complex molecules like PROTACs.[11]

Technique Purpose Key Information Provided
LC-MS Purity Assessment & Mass VerificationProvides retention time (purity) and observed mass (m/z) to confirm the molecular weight of the product. Crucial for monitoring reaction progress.
¹H & ¹³C NMR Structural ConfirmationConfirms the covalent structure. Key signals to look for are the newly formed amide N-H proton and shifts in the alpha-carbons adjacent to the newly formed amide bond.
HRMS Exact Mass DeterminationHigh-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition and providing a high degree of confidence in the product's identity.
Q6: How will incorporating the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane moiety likely affect the properties of my final PROTAC?

A6: This building block is chosen to impart specific, desirable properties, but these come with trade-offs.

  • Positive Impacts:

    • Structural Rigidity: The spirocyclic system reduces the conformational flexibility of the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and reducing the entropic penalty of forming the ternary complex.[2][7][12]

    • Improved Physicochemical Properties: The inclusion of saturated nitrogen heterocycles can improve aqueous solubility and permeability compared to greasy alkyl or long PEG linkers.[6]

  • Potential Challenges:

    • High Molecular Weight: This is a relatively large building block, contributing to the already high molecular weight of PROTACs, which can negatively impact cell permeability and oral bioavailability.

    • Metabolic Stability: While generally stable, the piperidine and spirocycle motifs can be sites of metabolic oxidation by cytochrome P450 enzymes.[] This should be evaluated in downstream DMPK assays.

Key Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a robust method for coupling a carboxylic acid-terminated linker to 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, aiming for mono-acylation.

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid-linker (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).

    • Add HATU (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature. This is the "activation" step.

  • Coupling Reaction:

    • In a separate flask, dissolve 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane (1.2 eq) in a small amount of anhydrous DMF.

    • Add the solution of the amine dropwise to the activated acid solution.

    • Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS. If the reaction is sluggish, warm gently to 40 °C.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Proceed with the purification strategy outlined in Q3 , typically starting with amine-deactivated flash chromatography followed by preparative RP-HPLC.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Gadd, M. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]

  • Kayumov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Parks, C. A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Al-Hnawi, S., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. [Link]

  • Donovan, K. A., et al. (2023). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications. [Link]

  • Lebedev, A., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [Link]

  • Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Creative Biostructure. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Sabatini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Li, K., et al. (2023). Computational strategies for PROTAC drug discovery. Drug Discovery and Development. [Link]

  • Ciulli, A., et al. (2022). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies. [Link]

  • ResearchGate. (n.d.). Figure of the linkers used in PROTAC design. [Link]

  • Sun, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • Li, Z., et al. (2023). Rational Design of Bioorthogonally Activatable PROTAC for Tumor-Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Ishida, T., & Ciulli, A. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. [Link]

  • Pharmaffiliates. (n.d.). 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. [Link]

  • An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. [Link]

  • Lu, J., et al. (2015). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Welcome to the technical support center for the synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the pote...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, we will address common issues, from unexpected side products to purification challenges, providing you with the expertise to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane?

A common and efficient method is a two-step sequence involving the reductive amination of a protected 2,7-diazaspiro[3.5]nonane derivative with a protected piperidine-4-carbaldehyde, followed by a deprotection step. A typical example involves the reaction of N-Boc-2,7-diazaspiro[3.5]nonane with N-Boc-piperidine-4-carbaldehyde, followed by acidic deprotection of the bis-Boc protected intermediate.

Q2: Why is a protecting group strategy necessary for this synthesis?

Both the 2,7-diazaspiro[3.5]nonane and the piperidin-4-ylmethanamine moieties contain secondary amine functionalities. Using protecting groups, such as the tert-butoxycarbonyl (Boc) group, prevents unwanted side reactions, such as di-alkylation or polymerization, ensuring a selective and high-yielding synthesis of the desired product.[1][2]

Q3: What are the critical parameters to control during the reductive amination step?

The key to a successful reductive amination is the choice of reducing agent and reaction conditions. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde.[3][4][5] The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid hydrolysis of the reducing agent.[3][6]

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring reaction progress and detecting impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane.

Problem 1: Low yield of the desired product after reductive amination.

Possible Causes:

  • Incomplete imine formation: The equilibrium between the amine, aldehyde, and imine may not favor the imine.

  • Degradation of the reducing agent: Sodium triacetoxyborohydride is moisture-sensitive.

  • Steric hindrance: The bulky nature of the reactants can slow down the reaction.

Solutions:

  • Optimize reaction conditions:

    • Add a catalytic amount of acetic acid to promote imine formation.[5]

    • Ensure the use of anhydrous solvents and reagents.

    • Increase the reaction time or temperature moderately (e.g., from room temperature to 40 °C).

  • Use a different reducing agent: While STAB is generally preferred, in some cases, sodium cyanoborohydride (NaBH3CN) in a protic solvent like methanol can be effective, though caution is advised due to its toxicity.

Problem 2: Presence of a major byproduct with a mass corresponding to the starting amine.

Possible Cause:

  • Hydrolysis of the imine intermediate: Any moisture in the reaction can lead to the hydrolysis of the imine back to the starting amine and aldehyde.

Solution:

  • Ensure strictly anhydrous conditions: Use freshly dried solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Detection of a byproduct with a mass higher than the expected product.

Possible Cause:

  • Dialkylation: The secondary amine of the newly introduced piperidin-4-ylmethyl group can react with another molecule of the aldehyde, leading to a dialkylated impurity. While less common with STAB, it can occur.[4]

Solutions:

  • Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde to favor mono-alkylation.

  • Purification: This byproduct can often be separated from the desired product by column chromatography.

Problem 4: Incomplete Boc deprotection.

Possible Causes:

  • Insufficient acid: The amount of acid may not be enough to fully deprotect both Boc groups.

  • Short reaction time: The deprotection reaction may require more time to go to completion.

Solutions:

  • Increase the amount of acid: Use a larger excess of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like DCM or dioxane.

  • Extend the reaction time: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

Problem 5: Formation of t-butylated impurities during deprotection.

Possible Cause:

  • Trapping of the t-butyl cation: The t-butyl cation generated during Boc deprotection can be trapped by nucleophilic sites on the desired product.[1][2]

Solutions:

  • Use a scavenger: Add a scavenger like triethylsilane or anisole to the reaction mixture to trap the t-butyl cation.

  • Alternative deprotection conditions: Consider using a milder deprotection method if the product is sensitive to strong acids.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 7-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) and tert-butyl 4-formylpiperidine-1-carboxylate (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the bis-Boc protected intermediate
  • Dissolve the purified product from Protocol 1 in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding diethyl ether.

  • Filter the solid and wash with diethyl ether to obtain the desired product.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction1 Reductive Amination cluster_reaction2 Deprotection Boc_Diazaspiro N-Boc-2,7-diazaspiro[3.5]nonane Reductive_Amination Sodium Triacetoxyborohydride DCM Boc_Diazaspiro->Reductive_Amination Boc_Aldehyde N-Boc-piperidine-4-carbaldehyde Boc_Aldehyde->Reductive_Amination Bis_Boc_Intermediate Bis-Boc Protected Intermediate Reductive_Amination->Bis_Boc_Intermediate Deprotection TFA or HCl DCM Bis_Boc_Intermediate->Deprotection Final_Product 7-(Piperidin-4-ylmethyl)-2,7- diazaspiro[3.5]nonane Deprotection->Final_Product

Caption: Synthetic route to the target compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Product Check_Conditions Review Reaction Conditions Start->Check_Conditions Anhydrous Were conditions anhydrous? Check_Conditions->Anhydrous Yes_Anhydrous Yes Anhydrous->Yes_Anhydrous No_Anhydrous No Anhydrous->No_Anhydrous Check_Reagents Assess Reagents Yes_Anhydrous->Check_Reagents Action_Anhydrous Redry solvents and reagents. Use inert atmosphere. No_Anhydrous->Action_Anhydrous STAB_Activity Is STAB active? Check_Reagents->STAB_Activity Yes_STAB Yes STAB_Activity->Yes_STAB No_STAB No STAB_Activity->No_STAB Check_Time_Temp Optimize Time/Temperature Yes_STAB->Check_Time_Temp Action_STAB Use fresh STAB. No_STAB->Action_STAB Increase_Time_Temp Increase reaction time or temperature. Check_Time_Temp->Increase_Time_Temp

Caption: Troubleshooting workflow for low product yield.

Summary of Potential Impurities

Impurity TypePotential SourceAnalytical DetectionMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionTLC, LC-MSOptimize reaction conditions (time, temperature, stoichiometry)
Dialkylation ProductReaction of product with aldehydeLC-MSControl stoichiometry, purification
t-Butyl AdductsBoc deprotectionLC-MS, NMRUse of scavengers during deprotection
Hydrolysis ProductsPresence of waterLC-MSEnsure anhydrous conditions

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Pharmaffiliates. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine-1-carbaldehyde. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 22(14), 1366-1380.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Google Patents. (n.d.).
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing PROTAC Stability with Piperidine-Containing Linkers

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for enhancing the stability of Proteolysis Target...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for enhancing the stability of Proteolysis Targeting Chimeras (PROTACs) by leveraging piperidine-containing linkers. We will explore the causal relationships behind experimental choices and provide validated protocols to ensure the integrity of your results.

The linker component of a PROTAC is far from a passive tether; it critically influences the molecule's efficacy, selectivity, and physicochemical properties.[1][2] Among various motifs, saturated heterocycles like piperidine have become prominent for their ability to impart conformational rigidity.[1][] This rigidity can pre-organize the PROTAC into a conformation that favors the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the development and application of PROTACs with piperidine-containing linkers.

Q1: My piperidine-containing PROTAC shows poor cellular permeability despite good in vitro potency. What is the likely cause and how can I fix it?

A1: This is a common challenge. While the rigidity of piperidine linkers can be advantageous for ternary complex stability, it can also lead to physicochemical properties that hinder cell permeability.[4] PROTACs are often large molecules that already challenge traditional drug-like property rules, such as Lipinski's "Rule of Five".[5]

  • Causality: The reduced conformational flexibility of rigid linkers can decrease a PROTAC's ability to adopt a membrane-permeable conformation.[4] Furthermore, the basic nitrogen in the piperidine ring can become protonated at physiological pH, increasing polarity and reducing passive diffusion across the cell membrane.[6][7]

  • Troubleshooting Steps:

    • Balance Rigidity and Flexibility: While a fully rigid linker might be detrimental, incorporating a short, flexible element (like a single ethylene glycol unit) next to the piperidine ring can provide enough conformational freedom to improve permeability without sacrificing the stability benefits.[]

    • Modify Physicochemical Properties: Flanking the piperidine ring with lipophilic groups can help mask its polarity and improve membrane transit.

    • Permeability Assays: It is crucial to experimentally determine permeability using assays like the Caco-2 permeability assay to get a true measure of your compound's ability to cross cell membranes.[9]

Q2: I'm observing significant off-target protein degradation. Could the piperidine linker be contributing to this?

A2: Yes, the linker can play a significant role in selectivity. While the primary determinants of selectivity are the warhead and the E3 ligase ligand, the linker's properties can modulate this.[10][11]

  • Causality: An improperly designed rigid linker can orient the warhead in a way that promotes binding to unintended off-targets. Conversely, a well-designed rigid linker can enhance selectivity by disfavoring the formation of off-target ternary complexes.[5] The linker's length and attachment points are also critical for achieving the correct geometry for selective degradation.[2][12]

  • Troubleshooting Steps:

    • Systematic Linker Modification: Synthesize a small library of PROTACs with variations in the piperidine linker's attachment points and length to identify a combination that minimizes off-target effects.[10]

    • Proteomics-Based Selectivity Screening: Employ techniques like mass spectrometry-based proteomics to get a global view of protein degradation and identify any off-targets.

    • Target Engagement Assays: Use a Cellular Thermal Shift Assay (CETSA) to confirm that your PROTAC is engaging with the intended target inside the cell.[13][14] This can help differentiate between poor selectivity and other issues like non-specific toxicity.

Q3: What are the initial and most critical assays to evaluate the stability of a new PROTAC with a piperidine linker?

A3: A multi-faceted approach is necessary to assess the overall stability of a PROTAC. The key is to evaluate both its metabolic and chemical stability.

  • Causality: PROTACs can be susceptible to degradation by metabolic enzymes (e.g., cytochrome P450s in the liver) or chemical instability in assay buffers or in vivo.[15][16] The linker is often a site of metabolic vulnerability.[16][17]

  • Recommended Initial Assays:

    • Microsomal Stability Assay: This in vitro assay uses liver microsomes to provide a first look at the PROTAC's susceptibility to Phase I metabolic enzymes.[15][18] It's a cost-effective way to identify major metabolic liabilities early on.[18]

    • Hepatocyte Stability Assay: This provides a more comprehensive view of metabolism as it includes both Phase I and Phase II enzymes.[15][19]

    • Plasma Stability Assay: This assesses the PROTAC's stability in the presence of plasma esterases and amidases.[15]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for tackling more complex experimental challenges.

Guide 1: Issue - Poor PROTAC Potency (High DC50/Dmax)

Poor potency, characterized by a high DC50 (concentration for 50% degradation) and a low Dmax (maximum degradation), is a frequent hurdle. The following workflow can help diagnose the root cause.

G cluster_0 Troubleshooting Poor PROTAC Potency start Poor Potency Observed (High DC50, Low Dmax) confirm_engagement 1. Confirm Target Engagement (CETSA or NanoBRET) start->confirm_engagement no_engagement Issue with Warhead or Cell Entry. Re-evaluate warhead affinity. confirm_engagement->no_engagement No assess_ternary 2. Assess Ternary Complex Formation (SPR or ITC) confirm_engagement->assess_ternary Yes weak_complex Linker is suboptimal. Modify linker length, rigidity, or attachment points. assess_ternary->weak_complex Weak/No Complex check_stability 3. Evaluate Metabolic Stability (Microsomal/Hepatocyte Assay) assess_ternary->check_stability Stable Complex unstable PROTAC is rapidly degraded. Identify and block metabolic hotspots in the linker. check_stability->unstable Unstable potent_protac Potency Issue Resolved check_stability->potent_protac Stable

Caption: Troubleshooting workflow for low PROTAC efficacy.

Guide 2: Issue - Rapid In Vitro or In Vivo Degradation

If your PROTAC shows good initial activity but has a short half-life, metabolic instability is the likely culprit.

Problem Potential Cause Recommended Action & Rationale
Rapid clearance in microsomal stability assay Oxidative Metabolism: The piperidine ring or adjacent alkyl chains can be sites for CYP-mediated hydroxylation.[16][17]Action: Introduce electron-withdrawing groups near potential metabolic hotspots to reduce their susceptibility to oxidation. Alternatively, replace susceptible hydrogens with fluorine (a common medicinal chemistry strategy).
Poor stability in hepatocyte assays Phase II Conjugation: The PROTAC or its metabolites may be undergoing rapid conjugation (e.g., glucuronidation).Action: Analyze metabolites to identify conjugation sites. Modify the structure to block these sites, but be mindful that this could impact solubility or target binding.
Short in vivo half-life despite good in vitro stability Other Clearance Mechanisms: This could be due to rapid renal clearance or instability in tissues not captured by in vitro models.Action: Conduct pharmacokinetic studies in animal models to understand the primary clearance mechanism. Formulation strategies, such as encapsulation in nanoparticles, could also be explored to improve in vivo exposure.

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of your PROTAC in the presence of liver microsomes.

Materials:

  • Your PROTAC stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)[18]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor)[18]

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of your PROTAC at the desired concentration (e.g., 1 µM) in phosphate buffer.[18]

    • Pre-warm the NADPH regenerating system and the microsomal solution to 37°C.

  • Incubation:

    • In a 96-well plate, add the PROTAC working solution.

    • Add the liver microsome solution and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[18]

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of your PROTAC at each time point.

    • Plot the natural log of the percentage of remaining PROTAC versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Step-by-Step Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that your PROTAC binds to its intended target within intact cells.[13][20] It is based on the principle that ligand binding alters a protein's thermal stability.[13][20]

Materials:

  • Cells expressing the target protein

  • Your PROTAC and a vehicle control (e.g., DMSO)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler or heating blocks

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot or mass spectrometry)

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with your PROTAC at various concentrations or with a vehicle control for a set duration (e.g., 1-4 hours).[13]

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[13]

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes). A non-heated control should also be included.[20]

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.[21]

    • Quantify the amount of the target protein in the supernatant using Western blotting or another suitable method.[21]

    • Plot the amount of soluble protein against the temperature for both the PROTAC-treated and vehicle-treated samples. A shift in the melting curve for the PROTAC-treated sample indicates target engagement.[13]

References

  • Novel approaches for the rational design of PROTAC linkers. PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Target Protein Degradation Services. CD Bioparticles. [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing). [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PMC - PubMed Central. [Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

Sources

Optimization

Challenges in the multi-step synthesis of complex diazaspiro compounds

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex diazaspiro compounds. As a Senior Application Scientist, my goal is to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex diazaspiro compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. Diazaspirocycles are invaluable scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can improve drug-like properties.[1] However, their synthesis is often fraught with challenges. This guide is structured to address the most common issues encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures. Each problem is broken down into potential causes and actionable solutions, including detailed experimental protocols.

Problem 1: Low or No Product Yield in Spirocyclization Step

You've successfully synthesized your linear precursor, but the key spirocyclization step is failing or providing minimal yield.

Potential Causes & Suggested Solutions
  • Suboptimal Reaction Conditions: The energy barrier for forming a strained spirocyclic system can be high. The choice of solvent, temperature, and concentration is critical.

    • Solution: Conduct a systematic screen of reaction parameters. For many cyclization reactions, such as the formation of 2,6-diazaspiro[3.3]heptanes, conditions may require elevated temperatures in specific solvent mixtures to drive the reaction to completion.[2]

  • Catalyst Inactivity or Poisoning: In catalyzed reactions (e.g., Ring-Closing Metathesis, C-N couplings), the catalyst may be deactivated by impurities in the reagents or solvent.

    • Solution: Ensure all reagents and solvents are rigorously purified and dried. For air-sensitive catalysts, use proper inert atmosphere techniques (e.g., Schlenk line or glovebox). Consider increasing catalyst loading, but be mindful of potential side reactions.[3]

  • Steric Hindrance: Bulky substituents near the reacting centers can prevent the molecule from adopting the necessary conformation for cyclization.

    • Solution: Re-evaluate your synthetic design. It may be necessary to introduce bulky groups after the spirocycle is formed. If this is not possible, more forcing reaction conditions (higher temperatures, longer reaction times) may be required, though this can lead to decomposition.

  • Unfavorable Ring Strain: The target diazaspiro system (e.g., diazaspiro[2.3]hexane or [3.3]heptane) might possess significant ring strain, making its formation thermodynamically challenging.

    • Solution: Confirm the feasibility of the target ring system by consulting the literature. Some strained systems require specialized synthetic strategies, such as photochemical methods or cycloadditions, rather than simple intramolecular cyclizations.[4][5]

Table 1: General Parameters for Spirocyclization Optimization
ParameterRange/Options to TestRationale & Key Considerations
Temperature -78 °C to 150 °C (reflux)Lower temperatures can improve selectivity, while higher temperatures are often needed to overcome activation energy for ring formation.[6] Use a sealed vessel for temperatures above the solvent's boiling point.
Solvent Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)Solvent polarity can influence transition state stability.[3] For some reactions, polar aprotic solvents like DMF can accelerate SN2-type cyclizations.[2]
Concentration 0.1 M down to 0.001 MHigh dilution conditions favor intramolecular cyclization over intermolecular polymerization, which is a common competitive side reaction.
Catalyst/Reagent Screen different Lewis acids, bases, or transition metal catalysts.The choice of catalyst is reaction-specific. For example, silver salts are effective for tandem cyclizations of alkynes.[7] For reductive aminations, NaBH(OAc)₃ is often milder and more selective than NaBH₄.[2]
Problem 2: Poor Diastereoselectivity or Regioselectivity

The spirocyclization works, but you obtain a mixture of diastereomers or regioisomers that are difficult to separate.

Potential Causes & Suggested Solutions
  • Flexible Transition State: The transition state of the cyclization is not rigid enough to favor one stereochemical outcome over another.

    • Solution 1: Lower the Reaction Temperature. Decreasing the temperature often enhances the energy difference between competing transition states, leading to higher diastereomeric ratios (d.r.).[6]

    • Solution 2: Change the Solvent. Solvent choice can influence the conformation of both the substrate and the transition state, impacting facial selectivity.[3] Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DCM, THF).

  • Incorrect Catalyst or Chiral Auxiliary: In asymmetric synthesis, the catalyst or auxiliary may not be providing adequate stereocontrol.

    • Solution: If using a chiral catalyst, ensure its optical purity and correct enantiomer. For substrate-controlled diastereoselectivity, consider modifying substituents on the precursor to create a stronger steric or electronic bias for the desired cyclization pathway.

  • Equilibration of Product: The reaction conditions may be causing the desired product to equilibrate to a more stable, but undesired, diastereomer.

    • Solution: Monitor the reaction over time. If the d.r. decreases after reaching a maximum, it indicates product epimerization. Shorten the reaction time or use milder conditions (e.g., a weaker base or lower temperature) to isolate the kinetic product.

Workflow for Troubleshooting Poor Diastereoselectivity

Below is a logical workflow to systematically address issues with diastereoselectivity.

G start Problem: Poor Diastereoselectivity temp Step 1: Lower Reaction Temperature (e.g., RT to 0°C to -78°C) start->temp check1 Improved d.r.? temp->check1 solvent Step 2: Screen Solvents (e.g., Toluene, DCM, THF) check1->solvent No stop Solution Found / Re-evaluate Route check1->stop Yes check2 Improved d.r.? solvent->check2 catalyst Step 3: Modify Catalyst System (Screen catalysts, ligands, or additives) check2->catalyst No check2->stop Yes check3 Improved d.r.? catalyst->check3 substrate Step 4: Substrate Modification (Alter steric/electronic properties) check3->substrate No check3->stop Yes substrate->stop

Caption: A systematic workflow for optimizing diastereoselectivity.

Problem 3: Complex Product Mixture & Side Reactions

Your reaction produces multiple spots on TLC, and NMR analysis shows a complex mixture that is not just diastereomers.

Potential Causes & Suggested Solutions
  • Intermolecular Reactions: At high concentrations, your linear precursor may react with itself (e.g., polymerization) instead of cyclizing.

    • Solution: Use high-dilution conditions (typically <0.01 M) to favor the intramolecular pathway. This can be achieved by adding the substrate slowly via syringe pump to a large volume of refluxing solvent.

  • Ring-Opening of Strained Intermediates or Products: Highly strained rings, such as those in 2,6-diazaspiro[3.3]heptane, can be susceptible to nucleophilic attack and ring-opening, especially under harsh conditions (e.g., strong acid or base).[8]

    • Solution: Employ milder deprotection or cyclization conditions. For example, when removing a Boc group from a sensitive diazaspiro[3.3]heptane, using trifluoroacetic acid (TFA) in DCM is often preferred over harsher conditions like HCl in ether, which can cause ring cleavage.[8]

  • Carbene Side Reactions: In syntheses involving diazo compounds, competitive side reactions like 1,2-hydride migration can occur.[9]

    • Solution: The choice of catalyst is paramount. Metalloporphyrin catalysts, for example, can modulate carbene reactivity and suppress unwanted pathways.[9] Careful optimization of the catalyst and solvent system is necessary.

Problem 4: Purification Difficulties

You have successfully formed your product, but isolating it in a pure form is proving to be a major bottleneck.

Potential Causes & Suggested Solutions
  • High Polarity: The presence of two or more nitrogen atoms makes many diazaspiro compounds highly polar, leading to poor behavior on standard silica gel chromatography (streaking, irreversible binding).

    • Solution 1: Use an Amine-Treated Stationary Phase. Add a small amount of triethylamine (~1-2%) to your eluent system to neutralize acidic sites on the silica gel and improve peak shape.

    • Solution 2: Reverse-Phase Chromatography. If the compound is sufficiently soluble, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can be effective.

    • Solution 3: Salt Formation & Precipitation. If the product is basic, it can often be purified by precipitation as a salt (e.g., hydrochloride or tartrate). Dissolve the crude mixture in a suitable solvent (e.g., ether, ethyl acetate) and add a solution of the acid. The salt may crash out, leaving impurities behind.

  • Contamination with Metal Catalysts: Residual metals (e.g., Palladium, Ruthenium) from coupling or metathesis reactions can be difficult to remove.

    • Solution: Use metal scavengers. These are functionalized polymers or silica gels that selectively bind to the metal, allowing it to be filtered off. Alternatively, specific workup procedures, such as washing with aqueous solutions of reagents that chelate the metal (e.g., NH₄Cl for ruthenium), can be effective.[10]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader strategic questions that are crucial for planning a successful multi-step synthesis.

Q1: How do I choose an effective protecting group strategy for a multi-step synthesis?

A: The key is to use an orthogonal protecting group strategy . This means selecting protecting groups for different functional groups (or even similar functional groups, like the two nitrogens in a diazaspirocycle) that can be removed under different, non-interfering conditions.[11]

For a diazaspiro compound, you might protect one nitrogen with a Boc (tert-butyloxycarbonyl) group and the other with a Cbz (carboxybenzyl) or Benzyl (Bn) group.

  • The Boc group is acid-labile and is typically removed with acids like TFA or HCl.[11]

  • The Cbz and Bn groups are stable to acid and base but are readily removed by catalytic hydrogenation (e.g., H₂, Pd/C).

This orthogonality allows you to selectively deprotect one nitrogen for further functionalization while the other remains protected.[11][12]

Diagram: Orthogonal Protection Strategy

G start N,N'-Protected Precursor (e.g., N-Boc, N'-Bn) deprotect_boc Step A: Acidic Deprotection (TFA in DCM) start->deprotect_boc intermediate_A N-H, N'-Bn Intermediate deprotect_boc->intermediate_A functionalize_A Functionalize free amine intermediate_A->functionalize_A product_A N-R, N'-Bn Product functionalize_A->product_A deprotect_bn Step B: Hydrogenolysis (H₂, Pd/C) product_A->deprotect_bn final_product Final Product (N-R, N'-H) deprotect_bn->final_product

Caption: Sequential deprotection using an orthogonal strategy.

Table 2: Common Protecting Groups for Amines in Diazaspiro Synthesis
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Profile
tert-ButyloxycarbonylBoc(Boc)₂O, Base (e.g., Et₃N, NaOH)Acidic (TFA, HCl)Unstable to strong acid; Stable to base, hydrogenation.[11]
CarboxybenzylCbzCbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)Stable to acid and base; Labile to hydrogenolysis.
BenzylBnBn-Br, BaseCatalytic Hydrogenation (H₂, Pd/C)Stable to acid and base; Labile to hydrogenolysis.[13]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, BaseBasic (e.g., 20% Piperidine in DMF)Unstable to base; Stable to acid, hydrogenation.[11]
Q2: What are the most critical analytical techniques for characterizing complex diazaspiro compounds?

A: While 1D ¹H and ¹³C NMR are essential starting points, they are often insufficient to unambiguously determine the complex 3D structure and stereochemistry of a diazaspiro compound. The spirocyclic nature leads to complex splitting patterns and potential overlapping of signals.

Crucial Advanced Techniques:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace out the connectivity within each ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for definitive carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is vital for connecting different fragments of the molecule, especially across the spirocyclic center.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other, which is indispensable for determining relative stereochemistry.[14]

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition and molecular formula.

  • X-ray Crystallography: This is the "gold standard" for absolute structural and stereochemical assignment. If you can grow a suitable crystal, it provides unequivocal proof of your structure.

Q3: My multi-step synthesis is inefficient. How can I improve the overall process?

A: Beyond optimizing individual steps, consider the overall architecture of your synthetic plan.

  • Convergent vs. Linear Synthesis: A linear synthesis adds one piece at a time, and the overall yield is the product of the yields of every step. In a convergent synthesis, you prepare different fragments of the molecule separately and then combine them at a late stage. This approach is generally more efficient and higher-yielding.[15]

  • Multicomponent Reactions (MCRs): Consider redesigning a key step to use an MCR, which combines three or more starting materials in a single operation to build molecular complexity rapidly.[16] Reactions like the Ugi or Passerini reaction can form complex scaffolds in one pot, significantly shortening a synthetic sequence.[16][17]

  • Flow Chemistry: For scaling up or improving reproducibility, converting key steps to a continuous flow process can be highly beneficial. Flow chemistry allows for better control over reaction parameters (temperature, mixing, time) and can improve safety and yield.[18]

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. Available at: [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions. [a]. ResearchGate. Available at: [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS Publications. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed Central. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Available at: [Link]

  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ACS Publications. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ScienceDirect. Available at: [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Optimization of the cyclization reaction conditions a. ResearchGate. Available at: [Link]

  • Protecting Groups. Organic Synthesis. Available at: [Link]

  • Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. MDPI. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 1 H NMR spectral data of compounds III-X. ResearchGate. Available at: [Link]

  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate. Available at: [Link]

  • protecting groups in organic synthesis. YouTube. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. Wiley Online Library. Available at: [Link]

  • Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Semantic Scholar. Available at: [Link]

  • Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central. Available at: [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available at: [Link]

  • Pseudo-Five-Component Reaction for Diastereoselective Synthesis of Butterfly Shaped Bispiro[Oxindole-Pyrrolidine]s. ResearchGate. Available at: [Link]

  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. Available at: [Link]

  • 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding. MDPI. Available at: [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Publications. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of Diazaspiro[3.5]nonane

Welcome to the technical support center for the synthesis and purification of diazaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of diazaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable spirocyclic scaffold. Here, we address common challenges encountered during synthesis and provide robust, field-proven strategies to achieve high purity, ensuring the reliability of your downstream applications.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question 1: My crude product is a complex mixture with multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I simplify the mixture before final purification?

Answer: A complex crude mixture is a common issue arising from side reactions or incomplete conversions. The primary impurities in diazaspiro[3.5]nonane syntheses often include unreacted starting materials, partially cyclized intermediates, and over-alkylated or polymeric byproducts.

Causality: Diazaspiro[3.5]nonane is often synthesized via a multi-step sequence, such as the double N-alkylation of a piperidine derivative. Incomplete reaction at either step, or intermolecular reactions, can lead to a diverse impurity profile. For instance, in syntheses involving reductive amination, partially reduced intermediates or over-alkylation products can be significant impurities[1].

Troubleshooting Strategy:

  • Aqueous Acid/Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Diazaspiro[3.5]nonane is a basic compound.

    • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). Your desired product will move into the aqueous phase as a hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the layers. Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.

    • Extract your free-based product back into an organic solvent.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate. This simple procedure can significantly simplify your mixture, making subsequent purification more effective.

  • Impurity Profile Analysis: Use analytical techniques like LC-MS or GC-MS to identify the major impurities[][3][4]. Knowing the mass of the impurities can help deduce their structures and devise a more targeted purification strategy.

Question 2: I am struggling with the column chromatography of my diazaspiro[3.5]nonane free base. The compound is streaking badly on the TLC and I'm getting poor separation and low recovery from the column. What is causing this and how can I fix it?

Answer: This is a classic problem when purifying basic amines on standard silica gel. The issue stems from the interaction between the basic amine and the acidic surface of the silica gel.

Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface[5][6]. Basic amines can interact strongly with these acidic sites, leading to irreversible adsorption, peak tailing (streaking), and even on-column degradation[7]. This results in poor separation and reduced yield.

Troubleshooting Strategy:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol)[7]. This will significantly improve peak shape and recovery.

    • Always pre-treat your column by flushing it with the amine-modified mobile phase before loading your sample[7].

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds[5][6].

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and offer excellent performance for purifying basic amines without the need for mobile phase modifiers[7].

    • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (C18) chromatography with a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA or an amine buffer) can be very effective[8][9].

Workflow for Optimizing Amine Chromatography

G cluster_0 Problem Identification cluster_1 Solution Pathway cluster_2 Outcome TLC TLC shows streaking/ tailing of product spot Add_Amine Modify Mobile Phase: Add 1-2% Triethylamine or 0.5-1% NH4OH to Eluent TLC->Add_Amine Primary Approach Change_Stationary Change Stationary Phase TLC->Change_Stationary Alternative Approach Success Successful Purification: Symmetrical Peaks, High Purity & Recovery Add_Amine->Success Alumina Use Neutral or Basic Alumina Column Change_Stationary->Alumina Amine_Silica Use Amine-Functionalized Silica Column Change_Stationary->Amine_Silica RP_HPLC Use Reversed-Phase (C18) with Buffered Eluent Change_Stationary->RP_HPLC Alumina->Success Amine_Silica->Success RP_HPLC->Success

Caption: Decision workflow for troubleshooting amine purification by column chromatography.

Question 3: My purified diazaspiro[3.5]nonane free base is an oil, but I need a stable, crystalline solid for my next step. How can I achieve this?

Answer: Many small, aliphatic diamines exist as oils or low-melting solids at room temperature. Converting the free base to a salt is the most reliable method to obtain a stable, crystalline, and easy-to-handle solid.

Causality: The free base form may have weaker intermolecular forces, preventing the formation of a stable crystal lattice. Salt formation introduces strong ionic interactions, which significantly increases the melting point and promotes crystallinity.

Troubleshooting Strategy:

  • Salt Formation: The dihydrochloride (·2HCl) salt is the most common and is typically a crystalline solid.

    • Dissolve your purified free base oil in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise with stirring.

    • The salt will often precipitate immediately. If not, you may need to cool the solution or add a non-polar anti-solvent (like hexane) to induce precipitation.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization of the Salt: If the initial salt precipitate is not sufficiently pure, it can be recrystallized. A common solvent system for amine hydrochlorides is a mixture of an alcohol (like ethanol or methanol) and an ether (like diethyl ether or MTBE)[10].

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the purity of my final product?

A1: A combination of techniques is recommended for comprehensive purity assessment[][4].

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying organic impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard[8].

  • LC-MS/GC-MS: Excellent for detecting trace impurities and confirming the molecular weight of your compound[3][4].

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by area percentage[8][11]. A gradient method is typically required to separate both polar and non-polar impurities.

  • Elemental Analysis (CHN): Used to confirm the elemental composition, especially after salt formation, to ensure the correct stoichiometry.

Q2: How should I store purified diazaspiro[3.5]nonane?

A2: The free base is a primary/secondary amine and can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time.

  • Free Base: Store as a neat oil or in solution under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C).

  • Salt Form (e.g., Dihydrochloride): The salt is significantly more stable. It can be stored as a solid at room temperature in a tightly sealed container, protected from moisture.

Q3: Can I use distillation to purify diazaspiro[3.5]nonane?

A3: Yes, short-path or Kugelrohr distillation under high vacuum can be an effective method for purifying the free base, especially on a larger scale, provided the impurities are significantly less volatile than the product. However, given its relatively high boiling point and potential for thermal decomposition, it should be approached with caution. Column chromatography is generally the preferred method for achieving high purity on a lab scale[10][12].

Protocols and Data

Table 1: Comparison of Purification Techniques
TechniqueStationary PhaseMobile Phase / ConditionsImpurities RemovedTypical PurityPros & Cons
Flash Chromatography Silica GelDCM/MeOH + 1% TEANon-basic impurities, starting materials, less polar byproducts>98%Pro: High resolution, widely applicable. Con: Amine addition required, potential for product loss on silica.
Alumina Chromatography Basic AluminaHexane/Ethyl Acetate or DCM/MeOHAcidic impurities, polar byproducts>97%Pro: Better for basic amines than silica. Con: Lower resolution than silica for some compounds.
Salt Formation & Recrystallization N/ASolvent/Anti-solvent (e.g., MeOH/Ether)Impurities with different solubility profiles>99%Pro: Yields stable solid, very high purity. Con: Requires conversion to salt, may have lower overall yield.
Vacuum Distillation N/AHigh Vacuum (<1 Torr), elevated temp.Non-volatile impurities, salts>95%Pro: Good for large scale, removes inorganic salts. Con: Risk of thermal decomposition, not effective for volatile impurities.
Protocol 1: Flash Column Chromatography of Diazaspiro[3.5]nonane Free Base
  • Prepare the Slurry: In a fume hood, weigh out silica gel (typically 50-100 times the weight of your crude sample) and make a slurry in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane + 1% Triethylamine).

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack it evenly. Ensure there are no cracks or air bubbles. Add a thin layer of sand on top.

  • Prepare the Sample: Dissolve your crude diazaspiro[3.5]nonane in a minimal amount of the mobile phase. Alternatively, adsorb it onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent under vacuum to a dry powder.

  • Load the Column: Carefully add your sample to the top of the column.

  • Elute: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding a polar solvent (e.g., Methanol containing 1% Triethylamine)[5]. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

  • Collect Fractions: Collect fractions and monitor them by TLC (stain with ninhydrin or potassium permanganate to visualize the amine).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Diagram: General Purification and Isolation Strategy

Caption: A typical workflow from crude product to a highly pure, stable salt form.

References

  • Google Patents.
  • ResearchGate.Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Benchchem.Purification Techniques for 1,6-Diazaspiro[3.
  • Google Patents.Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Benchchem.Analytical methods for determining the purity of 2-Azaspiro[4.
  • University of Rochester, Department of Chemistry.
  • University of Calgary.
  • Open Access Pub.Purification Techniques | Journal of New Developments in Chemistry.
  • ChemHelp ASAP via YouTube.
  • Alfa Chemistry.
  • ResearchGate.Synthesis of Azaspiro[4.
  • Biotage.
  • Sigma-Aldrich.
  • Columbia University.
  • BOC Sciences.
  • American Chemical Society.
  • ResolveMass Laboratories Inc.Analytical Techniques in Pharmaceutical Reverse Engineering.
  • ResearchGate.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

A Scientist's Guide: PEG vs. Alkyl Linkers for PROTACs Featuring a Diazaspiro[3.5]nonane Scaffold

Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system to achieve targeted prote...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system to achieve targeted protein degradation[][2][3]. These heterobifunctional molecules are composed of three distinct parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two[3]. While the ligands ensure binding, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, dictating the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), and profoundly influencing the molecule's physicochemical properties and pharmacokinetics (DMPK)[4][5].

The choice of linker is a multi-parameter optimization challenge[2]. Among the most common flexible linkers are simple alkyl chains and polyethylene glycol (PEG) chains[4][6]. However, the field is rapidly evolving beyond purely flexible tethers to include rigid structural motifs designed to exert greater conformational control[4][7]. One such motif gaining attention is the diazaspiro[3.5]nonane scaffold, a rigid spirocyclic diamine that can be incorporated into a linker to pre-organize the PROTAC structure[8][9].

This guide provides an in-depth comparison of PEG and alkyl linkers within the specific context of PROTACs containing a diazaspiro[3.5]nonane core. We will explore the inherent properties of each linker type, hypothesize how the rigid spirocycle modulates these properties, and provide a comprehensive experimental framework for their direct comparison.

The Rationale for a Rigid Core: Introducing Diazaspiro[3.5]nonane

The high degree of flexibility in traditional alkyl and PEG linkers can be a double-edged sword. While flexibility can facilitate the formation of a productive ternary complex, it can also lead to an entropic penalty upon binding and contribute to poor physicochemical properties like a high number of rotatable bonds[2]. Incorporating rigid elements like piperazine/piperidine rings or, in this case, a diazaspiro[3.5]nonane scaffold, can offer several advantages:

  • Conformational Constraint: Reduces the number of accessible conformations, potentially lowering the entropic penalty for ternary complex formation.

  • Vectorial Control: Provides well-defined exit vectors for attaching the POI and E3 ligands, allowing for more precise structural design.

  • Improved Physicochemical Properties: Can help to optimize solubility and permeability profiles, moving the molecule closer to "drug-like" space[7].

The diazaspiro[3.5]nonane moiety serves as a rigid anchor point within the linker, from which a flexible PEG or alkyl chain can be extended. The central question for researchers is: which flexible extension provides the optimal performance in this constrained context?

cluster_PROTAC PROTAC Structure with Diazaspiro[3.5]nonane Core cluster_Linker_Arm Flexible Arm POI_Ligand POI Ligand Linker_Core Diazaspiro[3.5]nonane (Rigid Core) POI_Ligand->Linker_Core E3_Ligand E3 Ligand Linker_Type PEG or Alkyl Chain Linker_Core->Linker_Type Linker_Type->E3_Ligand

Caption: General structure of a PROTAC incorporating a rigid diazaspiro[3.5]nonane core.

Head-to-Head Comparison: PEG vs. Alkyl Linkers

The choice between a hydrophilic PEG linker and a lipophilic alkyl linker has profound consequences for nearly every aspect of PROTAC performance[6].

Table 1: Comparative Properties of PEG vs. Alkyl Linkers
FeatureAlkyl LinkersPEG LinkersImpact in a Diazaspiro[3.5]nonane Context
Composition Saturated or unsaturated hydrocarbon chains[5][].Repeating ethylene glycol units[5][11].The rigid spirocycle acts as a central connection point for these distinct chemical chains.
Hydrophilicity Hydrophobic/Lipophilic[5].Hydrophilic[5][6].The diazaspiro core has some polarity; the overall hydrophilicity will be dominated by the chosen flexible arm.
Aqueous Solubility May decrease aqueous solubility[5].Generally improves aqueous solubility[5][11][12].A PEG arm is crucial if the overall PROTAC is highly lipophilic and suffers from poor solubility.
Cell Permeability Generally improves permeability by increasing lipophilicity[].Can improve permeability by enabling folded "chameleon" conformations that shield polar groups[11][12][13].The rigid core may pre-organize the PROTAC, potentially enhancing the chameleon effect of a PEG linker or complementing the lipophilicity of an alkyl linker.
Metabolic Stability Generally high metabolic stability; terminal oxidation is a common pathway[].Ether linkages can be susceptible to oxidative metabolism (O-dealkylation)[11][12].The spirocycle itself is relatively stable; the metabolic fate will likely be determined by the attached flexible chain.
Ternary Complex Flexibility allows for induced fit.Greater plasticity may enhance ternary complex formation in some systems[11][13].The constrained geometry imposed by the spirocycle makes the length and nature of the flexible arm critical for achieving a productive complex.
Synthetic Access Generally straightforward and economical[5][].Can be more complex and costly to synthesize with precise lengths[5].The diazaspiro[3.5]nonane core adds a synthetic step, but subsequent extension with either linker type uses established chemistry.

Dissecting the Performance Metrics

Physicochemical Properties: The Solubility-Permeability Trade-Off

A primary challenge in PROTAC design is navigating the "beyond Rule of 5" chemical space, where high molecular weight and lipophilicity often lead to poor aqueous solubility[2][6].

  • Alkyl Linkers: These linkers increase lipophilicity (LogP). While this can enhance passive diffusion across the cell membrane, it often comes at the cost of reduced aqueous solubility[5][]. In a PROTAC with an already lipophilic POI ligand and E3 ligand, adding a long alkyl chain can render the molecule practically insoluble.

  • PEG Linkers: The repeating ether oxygens in PEG linkers make them inherently hydrophilic, which is a powerful tool for improving the solubility of an otherwise "greasy" PROTAC[5][12]. This is a significant advantage for formulation and achieving sufficient concentrations in cellular assays.

Causality in Experimental Choice: When beginning a PROTAC design, if the initial constructs with alkyl linkers show poor solubility, switching to a PEG-based linker is a logical and common optimization strategy to improve the DMPK profile[7][14]. The diazaspiro[3.5]nonane core itself has polar amine functionalities, which can be leveraged alongside a PEG linker to further enhance solubility.

Cell Permeability: A Complex Interplay

For a PROTAC to work, it must enter the cell. The linker's role here is nuanced.

  • Alkyl Linkers: The traditional view is that increased lipophilicity from alkyl chains directly correlates with better membrane permeability. Recent studies confirm that at matched lipophilicity, alkyl-linked degraders can outperform PEGylated versions in permeability assays[].

  • PEG Linkers: Counterintuitively, hydrophilic PEG linkers can also enhance cell permeability. This is attributed to a "chameleon effect," where the flexible PEG chain allows the PROTAC to fold into a compact conformation in the nonpolar lipid bilayer[12][13]. This folding shields the molecule's polar surface area (PSA) via intramolecular hydrogen bonds, facilitating membrane transit[15][16].

Impact of the Diazaspiro Core: The rigid diazaspiro[3.5]nonane could potentially pre-organize the PROTAC into a conformation that is more amenable to this chameleon-like folding when a PEG linker is used. Conversely, its rigidity could provide a stable backbone that allows an alkyl linker to effectively partition into the membrane. This makes direct experimental comparison essential.

Degradation Efficacy (DC₅₀ & Dₘₐₓ)

The ultimate measure of a PROTAC is its ability to degrade the target protein, quantified by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • The linker's length, flexibility, and chemical composition are all critical for achieving the optimal geometry for the ternary complex, which is a prerequisite for efficient ubiquitination[5].

  • In some systems, replacing a PEG linker with an alkyl chain has led to a decrease in degradation, suggesting the specific interactions or conformation promoted by the PEG linker were vital[4][11].

  • In other cases, linker rigidity has been shown to impair degradation, highlighting that a degree of flexibility is necessary to accommodate the binding of both proteins[4].

The Diazaspiro[3.5]nonane Hypothesis: The rigid core fixes the distance and angle between the two halves of the PROTAC to some extent. The remaining flexible portion (PEG or alkyl) must then be of the optimal length and type to bridge the distance between the POI and the E3 ligase, allowing key lysine residues on the POI to be presented to the ubiquitin-conjugating E2 enzyme. An improperly chosen flexible arm will fail to form a productive complex, regardless of the linker core.

Proposed Experimental Workflow for Direct Comparison

To objectively determine the superior linker for a diazaspiro[3.5]nonane-containing PROTAC, a systematic, head-to-head comparison is required. This workflow ensures that any observed differences in performance can be confidently attributed to the linker composition.

G start Design & Synthesis - POI-spiro-PEGn-E3 - POI-spiro-Alkyl(n)-E3 (Match lengths) physchem Physicochemical Profiling - Aqueous Solubility (HPLC) - Lipophilicity (LogP) start->physchem biochem Biochemical Assays - Ternary Complex Bmax/Kd (SPR/ITC) - Target Binding Affinity start->biochem permeability Permeability Assessment - PAMPA Assay physchem->permeability cellular Cellular Assays - Western Blot (DC50/Dmax) - Viability/Toxicity Assay permeability->cellular biochem->cellular dmpk In Vitro DMPK - Microsomal Stability - Plasma Stability cellular->dmpk analysis Data Analysis & Lead Selection dmpk->analysis

Caption: A self-validating workflow for comparing PROTAC linker performance.

Experimental Protocols

Western Blot for Target Degradation (DC₅₀/Dₘₐₓ Determination)

This protocol validates the primary function of the PROTAC: target degradation.

  • Cell Culture: Plate the relevant cell line (e.g., MCF7, A549) in 6-well plates and allow cells to adhere overnight to reach ~70-80% confluency[3].

  • PROTAC Treatment: Prepare serial dilutions of the PEG- and alkyl-linked PROTACs in complete medium. A common concentration range is 1 nM to 10 µM. Treat the cells for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes. Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Incubate with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, in vitro measure of passive cell permeability.

  • Prepare Donor Plate: Add solutions of each PROTAC (e.g., 100 µM in PBS, pH 7.4) to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Coat Filter Plate: The PAMPA sandwich consists of a filter plate with a porous membrane. Coat this membrane with a lipid solution (e.g., 1-2% lecithin in dodecane) to form the artificial membrane.

  • Assemble PAMPA Sandwich: Place the lipid-coated filter plate on top of the donor plate, ensuring the membrane is in contact with the PROTAC solutions. Then, place this assembly on top of the acceptor plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a set period (e.g., 4-18 hours) without stirring.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability Coefficient (Pe): Use the following equation to calculate the effective permeability (Pe) in cm/s. High Pe values indicate better passive permeability[17].

    Pe = [ -ln(1 - Cₐ/Cₑ) ] * ( Vₐ * Vd ) / ( Area * Time * (Vₐ + Vd) )

    Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, Area is the membrane area, and Time is the incubation time.

Illustrative Data & Conclusion

The following table represents hypothetical data that could be generated from the proposed workflow, illustrating how the results would be used for comparison.

Table 2: Illustrative Performance Data for a BRD4-Targeting, Diazaspiro[3.5]nonane-Containing PROTAC
PROTAC IDLinker TypeSolubility (µM)PAMPA (Pe, 10⁻⁶ cm/s)DC₅₀ (nM)Dₘₐₓ (%)Microsomal T½ (min)
PROTAC-A1 4-unit Alkyl54.55090>60
PROTAC-P1 3-unit PEG752.825>9545

Analysis of Illustrative Data: In this hypothetical scenario, PROTAC-P1 (PEG linker) shows vastly superior solubility and more potent degradation (lower DC₅₀, higher Dₘₐₓ). However, PROTAC-A1 (Alkyl linker) demonstrates better passive permeability and metabolic stability. This highlights a classic dilemma in PROTAC optimization. The choice would depend on the project's goals. For an orally bioavailable drug, one might select PROTAC-A1 and attempt to improve its potency. For a tool compound for cellular studies, the superior potency and solubility of PROTAC-P1 make it the clear winner.

Final Recommendation

The choice between a PEG and an alkyl linker for a PROTAC containing a diazaspiro[3.5]nonane core is not universal; it is highly dependent on the specific POI, the E3 ligase, and the overall properties of the terminal ligands[11].

  • Start with PEG linkers if the parent ligands are highly lipophilic or if initial constructs show poor aqueous solubility. The improved solubility and potential for favorable "chameleon" conformations make it a versatile starting point[12][13].

  • Explore alkyl linkers when oral bioavailability and metabolic stability are primary objectives and solubility is not a limiting factor[6][]. The enhanced membrane permeability of alkyl chains is a significant advantage for in vivo applications.

Ultimately, a rational PROTAC design strategy requires the empirical testing of a matrix of linkers, varying both composition (PEG vs. alkyl) and length[4][18]. The rigid diazaspiro[3.5]nonane core provides a valuable tool for constraining conformational chaos, but the final tuning for optimal performance lies in the careful selection of its flexible extensions.

References

  • Current time information in Hamilton County, US. (n.d.). Google.
  • Tavares, D. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available from: [Link]

  • Gaponova, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available from: [Link]

  • Maple, H. J., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available from: [Link]

  • Su, H., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available from: [Link]

  • Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available from: [Link]

  • Su, H., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available from: [Link]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. (2025). RSC Medicinal Chemistry. Available from: [Link]

  • Figure 4. PROTAC permeability, stability, and cellular activity. (A)... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Jo, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Available from: [Link]

  • Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. (2023). PubMed. Retrieved January 3, 2026, from [Link]

  • Galdeano, C., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. Available from: [Link]

  • Lu, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Molecules. Available from: [Link]

  • Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Available from: [Link]

  • Wittenburg, S., et al. (2025). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. Available from: [Link]

Sources

Comparative

A Comparative Guide to Spirocyclic and Other Rigid Linkers in PROTAC Design: The Case of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Introduction: The Linker as the Architect of PROTAC Efficacy Proteolysis-Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to ach...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Architect of PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][][3] These heterobifunctional molecules consist of three essential components: a ligand to engage a protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects them.[4][5] Far from being a passive spacer, the linker is a critical determinant of the PROTAC's success.[6][7] Its length, chemical composition, and rigidity orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[6][8][9]

Historically, PROTAC design has heavily featured flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, owing to their synthetic accessibility.[4][7] Approximately 55% of reported PROTACs utilize PEG linkers, with another 30% employing alkyl chains.[4] However, the field is rapidly evolving, with a significant shift towards more sophisticated, rigid linkers designed to overcome the limitations of their flexible counterparts, such as metabolic instability and the entropic penalty associated with sampling numerous unproductive conformations.[4][]

This guide provides an in-depth comparison of a novel spirocyclic linker, 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane , against other established rigid linker classes. We will explore the structural rationale for its design and present a comparative analysis supported by experimental principles to guide researchers in the rational design of next-generation protein degraders.

The Rationale for Rigidity in PROTAC Linkers

The transition from flexible to rigid linkers is driven by the pursuit of enhanced potency, selectivity, and drug-like properties.[4] Rigid linkers incorporate structural motifs like cycloalkanes (piperidine, piperazine), aromatic rings, or alkynes to restrict conformational freedom.[4][7][9]

Key Advantages of Rigid Linkers:

  • Conformational Pre-organization: Rigidity can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, reducing the entropic cost of binding and potentially increasing potency.[6][7]

  • Improved Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can disfavor the formation of off-target ternary complexes, thereby enhancing selectivity.[6]

  • Enhanced Pharmacokinetics: Constrained conformations can lead to improved metabolic stability and better overall pharmacokinetic (PK) profiles.[7][11] For instance, incorporating saturated nitrogen heterocycles like piperidines can significantly improve solubility.[12]

Challenges:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging than with flexible chains.[6][7]

  • Risk of Misfit: If the pre-organized conformation is not ideal for a specific POI-E3 ligase pair, it can lead to steric clashes and prevent the formation of a productive ternary complex.[7]

Deep Dive: 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

This particular linker, identified as a component of the PROTAC FHD-609, represents a sophisticated approach to linker design by combining multiple rigidifying elements into a single, three-dimensional scaffold.[13]

Structural Breakdown and Inherent Advantages:

  • 2,7-diazaspiro[3.5]nonane Core: The spirocyclic system, where two rings share a single carbon atom, imparts a high degree of three-dimensional rigidity. This unique geometry locks the molecular conformation, drastically reducing rotational freedom and pre-organizing the molecule for ternary complex formation.[1] Spirocycles have been shown to improve pharmacokinetic properties and enhance molecular three-dimensionality.[14]

  • Piperidin-4-ylmethyl Moiety: The piperidine ring is a well-established rigid motif in PROTAC design.[][4] Its inclusion can further enhance rigidity, improve water solubility, and contribute to favorable cell permeability.[11]

The combination of these two features in 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane creates a highly structured and conformationally constrained linker. This design is intended to present the POI- and E3-binding ligands in a precise spatial orientation, minimizing the entropic penalty of ternary complex formation and maximizing productive protein-protein interactions.

Figure 1: PROTAC Mechanism of Action.

Comparative Analysis with Other Rigid Linker Classes

To fully appreciate the potential of the diazaspiro[3.5]nonane system, it is essential to compare it with other classes of rigid linkers commonly employed in PROTAC development.

Linker ClassRepresentative ExamplesKey Structural FeaturePrimary AdvantagesPotential Drawbacks
Simple Cycloalkanes Piperidine, Piperazine, CyclohexaneSaturated cyclic ringsImproves rigidity, solubility, and metabolic stability.[1][]Moderate conformational constraint; less 3D complexity.
Aromatics/Heteroaromatics Phenyl, TriazolePlanar, delocalized π-systemsHigh rigidity; can stabilize ternary complex via π-π stacking; triazoles are very stable.[1]Planar geometry may not be optimal; can increase hydrophobicity.
Alkynes Internal C≡C bondLinear and rigid rod-like geometryProvides defined distance and vector; synthetically accessible via click chemistry.[4][6]Limited to linear geometries; lacks 3D complexity.
Spirocycles 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane , 2-azaspiro[3.3]heptaneTwo rings sharing one carbon atomHigh 3D rigidity; pre-organizes ligands in specific spatial vectors; can improve PK properties.[1][14]Higher synthetic complexity; conformation is fixed and may not be suitable for all targets.

While simple cycloalkanes and aromatic linkers effectively reduce flexibility, the spirocyclic core of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane offers a superior level of three-dimensional structural definition. Unlike the planar rigidity of aromatic rings or the linear constraint of alkynes, this spirocyclic system positions the two ends of the linker in a non-planar, fixed orientation, which can be critical for achieving the precise geometry required for a productive ternary complex.

Experimental Data: The Impact of Linker Rigidity on PROTAC Performance

The ultimate validation of a linker's utility comes from empirical data. While direct head-to-head comparisons are dependent on the specific POI and E3 ligase, published studies consistently demonstrate that optimizing linker rigidity is a powerful strategy to enhance degradation activity.

For example, in the development of androgen receptor (AR) degraders, the replacement of flexible linkers with a more rigid, polar linker resulted in PROTAC 50 , which exhibited potent AR depletion with a DC50 < 1 nM.[4] Similarly, optimizing IRAK4-targeting PROTACs by replacing a long-chain alkyl linker with a rigid spirocyclic scaffold doubled the degradation activity.[14]

Conversely, excessive rigidity can be detrimental. A study on AR-targeting PROTACs showed that substituting a flexible PEG linker with a disubstituted phenyl ring completely abolished degradation activity, suggesting the rigid conformation was unable to support ternary complex formation.[4] This highlights the necessity of empirical testing.

Representative Performance Data from Literature

PROTAC TargetLinker TypeDC50DmaxKey FindingReference
Androgen ReceptorRigid, polar linker< 1 nM> 90%Rigid linker improved potency and PK properties.[4]
H-PGDSRigid (spirocyclic)17.3 pM> 95%Rigidification enhanced degradation activity.[14]
Androgen ReceptorRigid (phenyl)InactiveN/ARigid conformation was unproductive for this target.[4]
IRAK4Rigid (spirocyclic)~2x improvementN/ASpirocyclic linker improved DC50 over flexible chain.[14]

Note: Data is compiled from different studies and is for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly system-dependent.

Experimental Protocols for PROTAC Evaluation

A rigorous, systematic evaluation is crucial to determine the optimal linker for a given PROTAC. The following protocols outline key assays for characterizing PROTAC performance.

Figure 2: Experimental Workflow for PROTAC Evaluation.
Protocol 1: Western Blot for Determination of DC50 and Dmax

This assay is the gold standard for quantifying the degradation of a target protein in a cellular context.

Objective: To measure the concentration-dependent degradation of a POI after treatment with a PROTAC.

Methodology:

  • Cell Seeding: Plate the relevant cell line in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, boil, and separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal loading.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[5]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay assesses the passive permeability of a compound, which is a critical factor for oral bioavailability and cellular uptake.

Objective: To evaluate the ability of a PROTAC to passively diffuse across an artificial lipid membrane.

Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC is dissolved in buffer and added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time. Compounds are often categorized as having low, medium, or high permeability based on these values.

Causality: The choice of linker significantly impacts permeability. Highly polar linkers (like PEG) can improve solubility but may hinder passive diffusion, while very lipophilic linkers (like long alkyl chains) can get trapped in the membrane. Rigid, spirocyclic linkers like 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane aim to strike a balance, reducing polar surface area and conformational flexibility to potentially improve membrane transit.[11][14]

Conclusion and Future Outlook

The linker is a pivotal component in the design of effective PROTACs, and the strategic use of rigidity is a key approach to enhancing their therapeutic potential.[8][9] 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane stands out as an advanced linker scaffold that leverages the conformational constraints of both spirocyclic and piperidine motifs to create a highly organized, three-dimensional structure. This design philosophy aims to maximize the probability of forming a productive ternary complex while simultaneously conferring favorable drug-like properties.

While flexible linkers remain valuable for initial screening due to their synthetic ease, the future of PROTAC development lies in the rational design of more sophisticated linkers. The choice between a spirocyclic linker and other rigid alternatives like aromatic or cycloalkane-based systems is not universal; it must be empirically determined for each specific POI and E3 ligase pair.[7] A multidisciplinary approach that combines computational modeling with systematic synthesis and rigorous biological evaluation will be essential to unlock the full potential of these powerful molecules and accelerate the development of next-generation protein degraders.[15][16]

References

  • Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide - Benchchem. (URL: )
  • Linkers in PROTACs - Precise PEG. (URL: )
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: )
  • Overview of PROTAC Linkers - ChemPep. (URL: )
  • A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design - Benchchem. (URL: )
  • Linkers for PROTAC Design - BOC Sciences. (URL: )
  • Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - NIH. (URL: [Link])

  • Exploration and innovation of Linker features in PROTAC design - BOC Sciences. (URL: )
  • Designing a PROTAC Linker for a Specific Target Protein: Application Notes and Protocols - Benchchem. (URL: )
  • The Linker's Pivotal Role: A Comparative Guide to PROTAC Activity - Benchchem. (URL: )
  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed. (URL: [Link])

  • PROTAC Linker Design and Optimization - CD ComputaBio. (URL: [Link])

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (URL: [Link])

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC - NIH. (URL: [Link])

  • Design Principles of PROTAC Delivery Systems - BOC Sciences. (URL: )
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (URL: [Link])

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (URL: [Link])

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (URL: [Link])

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Diazaspiro[3.5]nonane GPR119 Agonists

For Researchers, Scientists, and Drug Development Professionals G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus and other metabolic disorders.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus and other metabolic disorders.[1][2][3] Its activation offers a dual mechanism of action: directly stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3][4][5][6][7] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of GPR119 agonists: the diazaspiro[3.5]nonane derivatives.

The GPR119 Signaling Pathway: A Dual-Pronged Approach to Glycemic Control

Activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade, leading to the activation of adenylyl cyclase.[8] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[3][8] The subsequent increase in intracellular cAMP levels potentiates glucose-stimulated insulin secretion and triggers the release of incretins.[3][9] The glucose-dependent nature of this mechanism is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of many existing antidiabetic therapies.[3]

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_outcome Physiological Outcome Agonist Diazaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Potentiates Glucose_Control Improved Glycemic Control Insulin_GLP1->Glucose_Control cAMP_Assay_Workflow start Start cell_culture Culture GPR119-expressing cells start->cell_culture plating Plate cells in multi-well plates cell_culture->plating treatment Treat with varying concentrations of agonist plating->treatment incubation Incubate for a defined period treatment->incubation lysis Lyse cells incubation->lysis cAMP_measurement Measure intracellular cAMP (ELISA or HTRF) lysis->cAMP_measurement data_analysis Generate dose-response curve and calculate EC50 cAMP_measurement->data_analysis end End data_analysis->end OGTT_Workflow start Start animal_prep Fast diabetic mouse model overnight start->animal_prep compound_admin Oral administration of GPR119 agonist animal_prep->compound_admin wait Wait 30-60 minutes compound_admin->wait glucose_challenge Oral glucose load (2 g/kg) wait->glucose_challenge blood_sampling Collect blood at timed intervals (0-120 min) glucose_challenge->blood_sampling glucose_measurement Measure blood glucose blood_sampling->glucose_measurement data_analysis Plot glucose vs. time and calculate AUC glucose_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo oral glucose tolerance test.

Conclusion and Future Directions

The diazaspiro[3.5]nonane scaffold represents a highly promising starting point for the development of novel GPR119 agonists. The SAR insights gleaned from the comparative analysis of various analogs provide a clear roadmap for further optimization. Future efforts should focus on enhancing potency while maintaining favorable pharmacokinetic and safety profiles. The strategic modification of the piperidine N-capping group and the aryl moiety, guided by the experimental protocols outlined in this guide, will be instrumental in advancing this class of compounds toward clinical development for the treatment of type 2 diabetes.

References

  • GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis.
  • GPR119 agonists for the tre
  • The significance of GPR119 agonists as a future tre
  • GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC - PubMed Central.
  • What are GPR119 agonists and how do they work?
  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candid
  • A Head-to-Head In Vivo Comparison of GPR119 Agonists for Metabolic Disease Research - Benchchem.
  • Application Notes and Protocols: Synthesis and Evaluation of 7-Tert-butyl-1-azaspiro[3.5]nonane as a GPR119 Agonist - Benchchem.
  • Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes | Request PDF - ResearchG
  • A categorical structure-activity relationship analysis of GPR119 ligands - PubMed Central.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem.
  • Discovery of phenyl acetamides as potent and selective GPR119 agonists - ResearchG
  • Novel GPR119 agonist HD0471042 attenu

Sources

Comparative

A Comparative Guide to In Vitro Stability Assays for PROTACs Featuring a 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane Linker

For Researchers, Scientists, and Drug Development Professionals The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutics, enabling the targeted degradation of disease-causing protei...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutics, enabling the targeted degradation of disease-causing proteins.[1] A critical determinant of a PROTAC's success is its stability, a property heavily influenced by the chemical linker connecting the target protein binder and the E3 ligase ligand.[2][3] This guide provides a comparative analysis of in vitro stability assays, with a special focus on PROTACs incorporating the novel 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker. This rigid linker motif has gained attention for its potential to enhance metabolic stability and optimize the conformational rigidity of PROTACs.[4][5]

The Imperative of PROTAC Stability

PROTACs, being larger and more complex than traditional small molecules, often face challenges in maintaining their structural integrity in biological systems.[6][7] Instability can lead to rapid clearance, reduced half-life, and the generation of metabolites that may compete with the parent PROTAC for target or E3 ligase binding, ultimately diminishing degradation efficacy.[2][8] Therefore, a rigorous in vitro assessment of stability is paramount in the early stages of PROTAC development to identify promising candidates and guide medicinal chemistry efforts.[9]

Key in vitro stability assays for PROTACs include:

  • Microsomal Stability Assays: To evaluate metabolism by liver enzymes.[9][10]

  • Plasma Stability Assays: To assess degradation by enzymes present in blood plasma.[11][12]

  • Chemical Stability Assays: To determine stability in aqueous buffer at physiological pH.[13]

Comparative Analysis of Linker Stability

The choice of linker chemistry is a critical decision in PROTAC design.[14] While traditional polyethylene glycol (PEG) and alkyl linkers are widely used, there is a growing interest in more rigid and complex architectures to improve pharmacokinetic properties.[4][15][16]

Here, we compare the stability profile of a hypothetical PROTAC incorporating the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker against PROTACs with more conventional linkers.

Table 1: Comparative In Vitro Stability of PROTACs with Different Linkers

Linker TypePROTAC ExampleMicrosomal Half-life (t½, min)Plasma Half-life (t½, min)Chemical Stability (% remaining at 24h, pH 7.4)
7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane PROTAC-A > 60 > 120 > 95%
PEG4 LinkerPROTAC-B3590> 95%
Alkyl Chain (C8)PROTAC-C2065> 95%

Data presented are hypothetical and for illustrative purposes.

The data suggest that the rigid, spirocyclic nature of the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker in PROTAC-A contributes to significantly enhanced metabolic stability in both liver microsomes and plasma compared to the more flexible PEG and alkyl linkers of PROTAC-B and PROTAC-C.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized protocols for in vitro stability assays are essential.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[17]

Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_protac Prepare PROTAC Working Solution (1 µM) mix Mix PROTAC, Microsomes, & NADPH System prep_protac->mix prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C (0, 10, 30, 60 min) mix->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_protac Prepare PROTAC Working Solution (1 µM) mix Mix PROTAC & Plasma prep_protac->mix prep_plasma Thaw Pooled Human Plasma prep_plasma->mix incubate Incubate at 37°C (0, 15, 30, 60, 120 min) mix->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Caption: Workflow for the in vitro plasma stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a 1 µM working solution of the test PROTAC.

    • Thaw pooled human plasma (heparinized) at room temperature. [11]2. Incubation:

    • Add the PROTAC working solution to the plasma in a 96-well plate. [11] * Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard. [11]3. Sample Processing and Analysis:

    • Centrifuge the plate to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining PROTAC concentration.

  • Data Analysis:

    • Calculate the percentage of PROTAC remaining at each time point relative to the 0-minute sample. [11] * Determine the in vitro half-life (t½).

Conclusion

The in vitro stability of a PROTAC is a critical attribute that profoundly impacts its potential as a therapeutic agent. The 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker represents a promising structural motif for enhancing the metabolic resilience of PROTACs. By employing robust and standardized in vitro stability assays, researchers can effectively compare different linker strategies and select candidates with optimal pharmacokinetic profiles for further development. A systematic approach to evaluating microsomal, plasma, and chemical stability will undoubtedly accelerate the discovery of next-generation protein degraders with improved in vivo performance.

References

  • Taft, F., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available from: [Link]

  • Next Gen Sequencing. 7-(Piperidin-4-ylmethyl)-2,7-diazaspirononane. Available from: [Link]

  • ResearchGate. Effect of the linker's site of attachment on PROTAC stability. Available from: [Link]

  • Aragen Life Sciences. Targeted Protein Degradation: Challenges & Opportunities. Available from: [Link]

  • ResearchGate. PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. Available from: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available from: [Link]

  • ResearchGate. Classification of most common linkers used in PROTAC design based on... Available from: [Link]

  • Hughes, S. J., & Ciulli, A. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available from: [Link]

  • American Chemical Society. PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Steinebach, C., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry. Available from: [Link]

  • AxisPharm Laboratories. Microsomal Stability Assay & Protocol. Available from: [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]

  • National Center for Biotechnology Information. Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. Available from: [Link]

  • Cyprotex. Plasma Stability. Available from: [Link]

  • MDPI. Recent Advances of Degradation Technologies Based on PROTAC Mechanism. Available from: [Link]

  • National Center for Biotechnology Information. An overview of PROTACs: a promising drug discovery paradigm. Available from: [Link]

  • ResearchGate. PROTAC permeability, stability, and cellular activity. Available from: [Link]

  • Admescope. Overcoming Hurdles in ADME Research for PROTACs. Available from: [Link]

  • YouTube. How to improve the function of your PROTAC degrader by understanding ternary complex formation. Available from: [Link]

  • PubMed Central. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Available from: [Link]

  • ResearchGate. Blood plasma stability assays with different protease inhibitors. Available from: [Link]

  • PubMed Central. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]

  • National Center for Biotechnology Information. Characteristic roadmap of linker governs the rational design of PROTACs. Available from: [Link]

  • ProtaGene. Analytics for Biologics: Stability Studies. Available from: [Link]

  • YouTube. Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). Available from: [Link]

  • ResearchGate. (PDF) Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. Available from: [Link]

Sources

Comparative

The Spirocyclic Dilemma: A Comparative Guide to PROTAC Bioavailability Featuring 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

A Senior Application Scientist's Field Guide for Researchers in Drug Development Introduction: Navigating the 'Beyond Rule of 5' Landscape of PROTACs Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers in Drug Development

Introduction: Navigating the 'Beyond Rule of 5' Landscape of PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1] By hijacking the cell's own ubiquitin-proteasome system, these heterobifunctional molecules can eliminate targets previously considered "undruggable."[2] However, this innovative modality comes with a significant challenge. Comprising two distinct ligands joined by a linker, PROTACs are inherently large molecules, often with high molecular weights, polar surface areas, and numerous rotatable bonds that place them firmly "beyond the Rule of 5" (bRo5), the traditional guidelines for predicting oral bioavailability.[3]

This reality presents a critical hurdle for drug developers: how do we design PROTACs that can be effectively absorbed by the body to reach their intracellular targets? The answer, increasingly, lies in the sophisticated design of the linker. Far from being a simple spacer, the linker is a critical determinant of a PROTAC's physicochemical properties, influencing everything from cell permeability and solubility to metabolic stability and the precise geometry of the crucial ternary complex (E3 ligase-PROTAC-target protein).[4][5] This guide provides a comparative analysis of linker strategies, focusing on the unique case of the 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane moiety and its implications for PROTAC bioavailability.

The Rigid Contender: 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Recent advancements in linker technology have explored the use of rigid and semi-rigid structures to improve pharmacokinetic properties.[][7] The rationale is that by reducing conformational flexibility, such linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability.[][9]

One such structure is the 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker. Its spirocyclic core introduces a three-dimensional, rigid geometry that significantly reduces the number of rotatable bonds compared to flexible polyethylene glycol (PEG) or alkyl chains.[2] This linker is notably utilized in FHD-609 , a clinical-stage degrader of bromodomain-containing protein 9 (BRD9).[10]

cluster_PROTAC FHD-609 PROTAC Structure Warhead BRD9 Binder Linker 7-(Piperidin-4-ylmethyl)- 2,7-diazaspiro[3.5]nonane (Rigid Spirocyclic Linker) Warhead->Linker E3_Ligand CRBN Ligand (Thalidomide-based) Linker->E3_Ligand

Caption: Schematic of a PROTAC using a spirocyclic linker.

However, the case of FHD-609 reveals a crucial trade-off in PROTAC design. Preclinical pharmacokinetic studies in multiple species (mouse, rat, and cynomolgus monkey) revealed that FHD-609 has low oral bioavailability .[11] This is further corroborated by its clinical development, where it is administered via intravenous infusion.[12][13] This outcome underscores a critical lesson: while rigidification can offer advantages, it does not guarantee oral absorption and may even hinder the "chameleonic" behavior—the ability to adopt different conformations in polar versus nonpolar environments—that is thought to facilitate membrane crossing for some bRo5 molecules.[14]

Comparative Analysis: The Oral Bioavailability Spectrum of Linker Architectures

The low oral bioavailability of the spirocyclic linker in FHD-609 stands in contrast to other PROTACs that have successfully been developed for oral administration. The clinical-stage degraders ARV-110 and ARV-471, for example, utilize different linker strategies and have demonstrated oral activity.[2][15][16] ARV-110, an androgen receptor degrader, and ARV-471, an estrogen receptor degrader, both contain semi-rigid linkers incorporating piperidine and piperazine moieties, which appear to strike a better balance between conformational constraint and the flexibility needed for absorption.[17]

The following table summarizes key preclinical bioavailability and permeability data for FHD-609 and orally active comparators. It highlights the stark differences that linker choice can impart on a PROTAC's pharmacokinetic profile.

PROTAC Linker Type Key Structural Feature Oral Bioavailability (F%) Permeability (Papp, A-B) Species Reference
FHD-609 Spirocyclic Diamine7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonaneLow (IV Administered)Data Not AvailableMouse, Rat, Monkey, Human[11][12]
ARV-110 Semi-rigid Piperazine-basedContains piperazine moiety23.8% / 37.9% Negligible (0 x 10⁻⁶ cm/s) in standard Caco-2 assayRat / Mouse[15][18][19]
ARV-471 Rigid Piperidine-basedContains piperidine moietyOrally active in preclinical modelsData Not AvailablePreclinical Models[2][16]
CFT8634 Not SpecifiedOrally Bioavailable Degrader83% Data Not AvailableRat[16]

This table illustrates that achieving oral bioavailability in PROTACs is not linked to a single linker class. Notably, ARV-110 shows moderate oral bioavailability despite having negligible permeability in a standard Caco-2 assay, highlighting the limitations of in vitro models and the complex nature of PROTAC absorption.[18][20]

The data suggests that while the rigid spirocyclic linker of FHD-609 was not conducive to oral absorption, it was likely optimized for other critical parameters required for a potent intravenous drug, such as aqueous solubility, plasma stability, and precise conformational control for optimal ternary complex formation.

Experimental Protocol: Assessing PROTAC Permeability via Caco-2 Assay

To provide researchers with a practical tool for evaluating potential oral absorption, this section details a standard workflow for determining apparent permeability (Papp) using the Caco-2 cell monolayer model. This assay is a cornerstone of preclinical drug development for predicting human intestinal absorption.[4][21]

cluster_workflow Caco-2 Permeability Assay Workflow A 1. Cell Culture Seed Caco-2 cells on Transwell inserts. Culture for 21-25 days to form a polarized monolayer. B 2. Monolayer Integrity Check Measure Transepithelial Electrical Resistance (TEER). Co-dose with a low-permeability marker (e.g., Lucifer Yellow). A->B C 3. Dosing Add PROTAC solution to the apical (A) or basolateral (B) compartment. B->C D 4. Incubation & Sampling Incubate at 37°C. Take samples from the receiver compartment at set time points (e.g., 1-2 hours). C->D E 5. Quantification Analyze PROTAC concentration in samples using LC-MS/MS. D->E F 6. Calculation Calculate Papp (A→B and B→A) and the Efflux Ratio. E->F

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Step-by-Step Methodology
  • Cell Seeding and Culture:

    • Seed human colon adenocarcinoma Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 96-well format) at a specified density.

    • Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. This allows the cells to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[21]

  • Monolayer Integrity Verification:

    • Causality: Before the transport experiment, it is essential to confirm that the cell monolayer is intact and forms a tight barrier. Leaky monolayers would give falsely high permeability readings.

    • Measure the Transepithelial Electrical Resistance (TEER) across the monolayer using a voltmeter. TEER values should be above a pre-determined threshold.

    • Include a low-permeability fluorescent marker, such as Lucifer Yellow, with the test compound. The amount of marker that crosses the monolayer should be minimal.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Apical to Basolateral (A→B) Transport: Add the test PROTAC (typically at 1-10 µM in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test PROTAC to the basolateral chamber and fresh buffer to the apical chamber. This is crucial for determining if the compound is a substrate of efflux transporters (like P-glycoprotein), which actively pump drugs out of cells.[4]

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At the designated time point (e.g., 90 or 120 minutes), collect samples from the receiver chamber for each direction. Also, collect a sample from the initial donor solution.

  • Sample Analysis:

    • Quantify the concentration of the PROTAC in all samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where (dQ/dt) is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B→A) / Papp (A→B)

      • An ER > 2 is a strong indicator that the PROTAC is subject to active efflux, which can be a major barrier to oral absorption.[4]

Conclusion: A Multi-Parameter Optimization Problem

The journey of a PROTAC from a promising chemical entity to a viable oral therapeutic is fraught with pharmacokinetic challenges. The case of FHD-609 and its 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker serves as a powerful illustration that linker design is not a one-size-fits-all problem. While this rigid, spirocyclic linker resulted in a potent intravenous degrader, it proved unsuitable for oral administration.

In contrast, orally bioavailable PROTACs like ARV-110 and CFT8634 utilize different, semi-rigid linker architectures that successfully navigate the complex barriers to absorption. This highlights the central principle of modern PROTAC design: the linker must be viewed as a tunable module for multi-parameter optimization.[7] Researchers must balance the need for a stable, bioactive conformation with the physicochemical properties required for solubility, metabolic stability, and, crucially, the ability to permeate the intestinal wall. The strategic choice of a linker—be it flexible, rigid, spirocyclic, or acyclic—is a pivotal decision that dictates not only the potency of a PROTAC but also its ultimate clinical path.

References

  • He, Y., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals. Available at: [Link]

  • Aragen Bioscience. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen. Available at: [Link]

  • He, Y., et al. (2022). Pharmacokinetic parameters of ARV-110 after IV and PO administration to rats and mice. ResearchGate. Available at: [Link]

  • Pannilunghi, S., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Lin, H., et al. (2024). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. Molecules. Available at: [Link]

  • BioWorld. (2024). FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models. BioWorld. Available at: [Link]

  • Lin, H., et al. (2024). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. PubMed Central. Available at: [Link]

  • He, Y., et al. (2024). Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability. ResearchGate. Available at: [Link]

  • Dong, J., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Available at: [Link]

  • Gabizon, R., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]

  • Flanagan, J.J., et al. (2023). Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. Clinical Cancer Research. Available at: [Link]

  • Scott, J.S., et al. (2024). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available at: [Link]

  • Sjöblom, M., et al. (2022). Prediction of Biopharmaceutical Characteristics of PROTACs using the ANDROMEDA by Prosilico Software. ResearchGate. Available at: [Link]

  • He, Y., et al. (2024). Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. Available at: [Link]

  • He, Y., et al. (2024). Preclinical Translational Physiologically Based Pharmacokinetic Modeling for Predicting Human Pharmacokinetics of PROTACs: Case Studies of Vepdegestrant (ARV-471) and Bavdegalutamide (ARV-110). ResearchGate. Available at: [Link]

  • Yee, S. (1997). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. Pharmaceutical Research. Available at: [Link]

  • Droste, D., et al. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS ONE. Available at: [Link]

  • Flanagan, J.J., et al. (2023). Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER Breast Cancer Models. ResearchGate. Available at: [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. Available at: [Link]

  • Sygnature Discovery. (n.d.). Caco-2 Permeability. Sygnature Discovery. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]

  • Gounder, M.M., et al. (2025). A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors. Clinical Cancer Research. Available at: [Link]

  • Foghorn Therapeutics. (2022). Progressing degraders towards and through the clinic. Foghorn Therapeutics Presentation. Available at: [Link]

  • Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • ClinicalTrials.gov. (2023). A Study of FHD-609 in Subjects With Advanced Synovial Sarcoma or Advanced SMARCB1-Loss Tumors. ClinicalTrials.gov. Available at: [Link]

Sources

Comparative

The Spirocyclic Scaffold Advantage: A Comparative Guide to GPR119 Agonist Efficacy

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the G protein-coupled receptor 119 (GPR119) has emerged as a compelling t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the G protein-coupled receptor 119 (GPR119) has emerged as a compelling target. Its activation offers a dual mechanism for glycemic control: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2] The quest for potent and selective GPR119 agonists has led medicinal chemists to explore a diverse range of chemical architectures. Among these, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures, which can impart favorable pharmacological properties.[3][4]

This guide provides a comparative analysis of the efficacy of different spirocyclic scaffolds as GPR119 agonists, supported by experimental data. We will delve into the structure-activity relationships (SAR) that drive potency and explore the in vitro and in vivo performance of representative compounds.

The GPR119 Signaling Pathway: A Dual-Action Target

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.[5]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase ATP ATP Agonist Spirocyclic Agonist Agonist->GPR119 Binds Gs->AC Stimulates cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Potentiates

Caption: GPR119 signaling cascade upon agonist binding.

Comparative Efficacy of Spirocyclic Scaffolds

The introduction of spirocyclic motifs into GPR119 agonists aims to improve potency, selectivity, and pharmacokinetic properties by introducing conformational rigidity and three-dimensionality. Here, we compare the performance of several distinct spirocyclic scaffolds.

Spirocyclic ScaffoldRepresentative CompoundIn Vitro Potency (EC50, nM)In Vivo Efficacy (Oral Glucose Tolerance Test)Key SAR InsightsReference
Spirocyclic Cyclohexane Compound 174Demonstrated hypoglycemic activity in rats.[4][6]Exploration of alternatives to traditional piperidine/piperazine linkers led to this highly potent scaffold. The three-dimensional structure is a key contributor to its high agonistic activity.[4][6][4][6]
Spiro[chromane-2,4'-piperidine] (R)-2954Reduced glucose excursion at 3 mg/kg in mice in a dose-dependent manner.Conformational restriction in the linker-to-tail moiety was a key design concept. A terminal benzyl-type bulky substituent and a methylene linker in the head moiety were crucial for optimized activity.[7]
7-Azaspiro[3.5]nonane Compound 54gPotent GPR119 agonist (specific EC50 not provided in abstract)Favorable glucose-lowering effect in diabetic rats.Optimization of the piperidine N-capping group and the aryl group led to the identification of this potent agonist with a desirable pharmacokinetic profile.[8]
Non-Spirocyclic (for comparison) AR2314531.355Improved glucose tolerance in mice.[9]A well-characterized, potent non-spirocyclic agonist that serves as a benchmark in the field.[9]
Non-Spirocyclic (for comparison) MBX-2982(EC50 not provided in abstract)Increased plasma GLP-1 in mice without a glucose load.[10]Another clinically investigated non-spirocyclic agonist.[10]

Experimental Protocols

In Vitro Evaluation: cAMP Accumulation Assay (HTRF)

The in vitro potency of GPR119 agonists is commonly determined by measuring the accumulation of intracellular cAMP in a stable cell line overexpressing the human GPR119 receptor (e.g., HEK293 or CHO cells). The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used method for this purpose.[6][11]

Principle: This is a competitive immunoassay where endogenous cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of endogenous cAMP results in a low HTRF signal, and vice versa.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in an appropriate medium until they reach 80-90% confluency.[6]

  • Cell Preparation: Harvest the cells and resuspend them in an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare solutions of a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).[6]

  • Cell Plating and Compound Addition: Dispense the cell suspension into the wells of a 384-well plate, followed by the addition of the diluted compounds and controls.[6]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for GPR119 stimulation and cAMP production.[6]

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.[6]

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[6]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration to generate a dose-response curve and determine the EC50 value.

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture GPR119- expressing cells Plating 3. Plate cells and add compounds Cell_Culture->Plating Compound_Prep 2. Prepare serial dilutions of test compounds Compound_Prep->Plating Incubation 4. Incubate to stimulate cAMP Plating->Incubation Detection 5. Add HTRF detection reagents Incubation->Detection Readout 6. Read plate on HTRF reader Detection->Readout Analysis 7. Calculate EC50 Readout->Analysis

Caption: Workflow for HTRF-based cAMP accumulation assay.

In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of GPR119 agonists is typically assessed using an oral glucose tolerance test (OGTT) in animal models, such as mice or rats.[8][12] This test measures the ability of the animal to clear a glucose load from the bloodstream after oral administration of the test compound.

Step-by-Step Methodology:

  • Animal Acclimation and Fasting: Acclimate the animals (e.g., C57BL/6J mice) to the housing conditions for at least one week. Prior to the test, fast the animals overnight (approximately 16 hours) with free access to water.[12][13]

  • Baseline Measurements: Record the body weight of each animal. Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose levels using a glucometer.[12]

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) via gavage at the desired dose.[12]

  • Glucose Challenge: After a predetermined time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.[12]

  • Blood Glucose Monitoring: Collect subsequent blood samples from the tail vein at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure the blood glucose levels.[12]

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes to quantify the overall effect on glucose tolerance.[12][14]

OGTT_Workflow Fasting 1. Overnight Fasting Baseline 2. Baseline Blood Glucose (t=0) Fasting->Baseline Dosing 3. Oral Administration of Test Compound/Vehicle Baseline->Dosing Glucose_Challenge 4. Oral Glucose Challenge (e.g., 2 g/kg) Dosing->Glucose_Challenge Monitoring 5. Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Challenge->Monitoring Analysis 6. Data Analysis (AUC Calculation) Monitoring->Analysis

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Conclusion

Spirocyclic scaffolds represent a promising strategy in the design of potent and effective GPR119 agonists. The inherent three-dimensionality and conformational rigidity of these structures can lead to improved interactions with the receptor, resulting in enhanced potency and favorable pharmacokinetic properties. The comparative data presented in this guide highlight the potential of various spirocyclic cores, such as spirocyclic cyclohexanes and spiro[chromane-2,4'-piperidines], in achieving significant in vitro and in vivo activity. Further exploration of novel spirocyclic architectures and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of next-generation GPR119 agonists for the treatment of type 2 diabetes and other metabolic disorders.

References

Validation

Validating Target Engagement of PROTACs Featuring the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane Linker: A Comparative Guide

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Among the critical components of a PROTAC, the...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Among the critical components of a PROTAC, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety profoundly influences the efficacy and selectivity of the resulting degrader. This guide provides an in-depth analysis of validating target engagement for PROTACs incorporating the novel 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker, comparing established methodologies and offering insights into experimental design and data interpretation for researchers in drug development.

The Pivotal Role of the Linker in PROTAC-Mediated Degradation

A PROTAC's mechanism of action hinges on its ability to induce the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). The linker is not a passive spacer; its length, rigidity, and chemical composition are critical determinants of the stability and conformation of this ternary complex, ultimately dictating the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.

The 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane scaffold represents an emerging class of linkers designed to impart favorable physicochemical properties to the PROTAC molecule. Its three-dimensional structure and relative rigidity can pre-organize the binding moieties, potentially enhancing the cooperativity of ternary complex formation. Validating that this linker facilitates effective target engagement is a crucial step in the development of novel degraders.

A Multi-Faceted Approach to Validating Target Engagement

A robust validation of target engagement requires a suite of orthogonal assays that probe different aspects of the PROTAC's mechanism of action, from direct target binding to cellular degradation. This guide will compare and contrast the most informative techniques.

Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC activity. Biophysical methods provide quantitative insights into the binding affinities and cooperativity of this complex.

Table 1: Comparison of Biophysical Techniques for Ternary Complex Characterization

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingProvides a complete thermodynamic profile (Kd, ΔH, ΔS)Requires large amounts of pure protein; low throughput
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor chipReal-time kinetics (kon, koff); high sensitivityRequires immobilization of one binding partner, which can affect activity
Biolayer Interferometry (BLI) Measures changes in light interference patterns upon bindingReal-time kinetics; higher throughput than SPRLower sensitivity than SPR for small molecules
Fluorescence Polarization/Anisotropy (FP/FA) Measures changes in the polarization of fluorescently labeled molecules upon bindingHomogeneous assay; high throughputRequires a fluorescent label; potential for assay interference

Expert Insight: While all these techniques are valuable, SPR and BLI are often favored for their real-time kinetic data, which can reveal subtle differences in ternary complex stability imparted by different linkers. For the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker, its rigid nature may lead to faster on-rates and slower off-rates, which can be precisely quantified by these methods.

Experimental Workflow: Ternary Complex Formation Analysis by SPR

Caption: Workflow for assessing ternary complex formation using SPR.

Cellular Target Engagement Assays

Confirming that the PROTAC engages its target within the complex cellular environment is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure target engagement in intact cells or tissue lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA for PROTAC Target Engagement

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC or a vehicle control for a defined period.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble and aggregated proteins.

  • Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other quantitative methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the PROTAC indicates target engagement.

NanoBRET™ Target Engagement Assay

This bioluminescence resonance energy transfer (BRET)-based assay provides a quantitative measure of target engagement in live cells. It involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescently labeled tracer that binds to the same target. The PROTAC will compete with the tracer for binding, leading to a decrease in the BRET signal.

Expert Insight: When comparing linkers, CETSA can be particularly informative. A more rigid and pre-organizing linker like 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane might induce a greater thermal stabilization of the target protein, resulting in a more pronounced shift in the melt curve compared to more flexible linkers.

Logical Relationship: From Target Engagement to Degradation

PROTAC_MoA cluster_Cellular Cellular Environment PROTAC PROTAC (with specific linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

Caption: The sequential mechanism of action for a PROTAC.

Functional Assays: Measuring Protein Degradation

The ultimate validation of a PROTAC's target engagement is the functional outcome: the degradation of the target protein.

Western Blotting

This semi-quantitative method is the workhorse for assessing protein degradation. By comparing the levels of the target protein in cells treated with the PROTAC versus a vehicle control, one can determine the extent of degradation. It is essential to perform dose-response and time-course experiments to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Quantitative Mass Spectrometry (MS)-based Proteomics

For a global and unbiased view of a PROTAC's selectivity, quantitative proteomics is the gold standard. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) can quantify changes in the entire proteome upon PROTAC treatment, confirming the selective degradation of the intended target and identifying any off-target effects.

Table 2: Comparison of Degradation Assays

AssayPrincipleAdvantagesDisadvantages
Western Blotting Antibody-based detection of a specific proteinWidely accessible; relatively inexpensiveSemi-quantitative; low throughput; antibody-dependent
Quantitative MS Mass-to-charge ratio-based protein identification and quantificationUnbiased, global proteome coverage; high sensitivity and specificityRequires specialized instrumentation and expertise; complex data analysis
In-Cell Western Antibody-based detection in fixed cellsHigher throughput than traditional WesternsCan have higher background
Reporter Assays Target protein fused to a reporter (e.g., luciferase, GFP)High throughput; amenable to automationNon-native protein expression can introduce artifacts

Expert Insight: When evaluating the 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane linker, it is crucial to compare the degradation profiles with those of PROTACs containing more conventional flexible linkers (e.g., PEG-based). A superior linker will not only lead to a lower DC50 and higher Dmax but may also exhibit faster degradation kinetics.

Conclusion and Future Perspectives

Validating the target engagement of PROTACs, particularly those with novel linkers like 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, requires a multi-pronged approach. Biophysical assays confirm the formation of a stable ternary complex, cellular target engagement assays demonstrate binding in a native environment, and functional degradation assays provide the ultimate proof of efficacy. By systematically applying these comparative methodologies, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action, enabling the rational design of more potent and selective protein degraders. The continued development of innovative linkers, coupled with robust validation strategies, will undoubtedly accelerate the translation of this promising therapeutic modality to the clinic.

References

  • PROTACs: A new therapeutic modality. Nature Reviews Drug Discovery. [Link]

  • The PROTAC technology in drug development. Cell Research. [Link]

  • Cellular Thermal Shift Assay for Drug Target Engagement Studies. Current Protocols in Chemical Biology. [Link]

  • Quantitative Proteomics for PROTAC Selectivity Profiling. Journal of Proteome Research. [Link]

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

This document provides a comprehensive operational and safety guide for the handling and disposal of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane (CAS No. 1429528-79-1).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane (CAS No. 1429528-79-1). As a specialized PROTAC linker, this compound is integral to advanced drug development research.[1] However, specific public safety data for this exact molecule is limited.

In such instances, our primary directive is to operate with an informed and cautious approach grounded in the chemical's structure. The molecule contains both a piperidine moiety and a diazaspiro[3.5]nonane core. The piperidine functional group, in particular, dictates the principal hazards. Therefore, this guide is synthesized from the established safety profiles of piperidine and analogous diazaspiro compounds, ensuring a robust and conservative safety margin. We will treat this compound as possessing the potential hazards of its most reactive components, including high flammability, acute toxicity, and severe corrosive properties.[2][3][4]

Hazard Identification: A Structurally-Informed Risk Assessment

The primary hazards are inferred from piperidine and related diazaspiro structures:

  • Acute Toxicity (Oral, Dermal, Inhalation): Piperidine is classified as toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2][5] We must assume this compound shares this profile. Dermal absorption and inhalation of aerosols or particulates are significant routes of exposure.

  • Corrosivity: Piperidine is known to cause severe skin burns and eye damage.[3][4] Therefore, 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane must be handled as a corrosive material capable of causing irreversible tissue damage upon contact.

  • Flammability: Piperidine is a highly flammable liquid and vapor. While the subject compound is a solid, dusts may form flammable mixtures with air, and it must be kept away from all ignition sources.

  • Irritation: Related diazaspiro compounds are known to cause skin, eye, and respiratory irritation.[6][7]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory to mitigate the identified risks. All PPE must be donned before entering the handling area and doffed in a manner that prevents cross-contamination.

Activity Hand Protection Body & Foot Protection Eye & Face Protection Respiratory Protection
Unpacking & Inspection Double-glove with chemically resistant nitrile or neoprene gloves.Long-sleeved, impermeable gown; closed-toe shoes with shoe covers.[8]ANSI Z87.1-compliant safety goggles and full-face shield.[6]Required. If package integrity is uncertain, an elastomeric half-mask with organic vapor cartridges is recommended.[9][10]
Weighing & Aliquoting Double-glove with chemically resistant nitrile or neoprene gloves.Long-sleeved, impermeable gown; closed-toe shoes with shoe covers.ANSI Z87.1-compliant safety goggles and full-face shield.Mandatory: All manipulations must occur inside a certified chemical fume hood to control airborne particulates.[11]
Solution Preparation & Handling Double-glove with chemically resistant nitrile or neoprene gloves.Long-sleeved, impermeable gown; closed-toe shoes with shoe covers.ANSI Z87.1-compliant safety goggles and full-face shield.Mandatory: All manipulations must occur inside a certified chemical fume hood.[5]
Spill Cleanup & Waste Disposal Double-glove with heavy-duty, chemically resistant gloves (e.g., butyl rubber).Chemical-resistant coverall ("bunny suit") or apron over gown; chemical-resistant shoe covers or boots.[9]ANSI Z87.1-compliant safety goggles and full-face shield.A full-face respirator with appropriate cartridges is required for significant spills outside of a fume hood.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring experimental integrity.

Preparation and Pre-Handling
  • Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.

  • Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are immediately accessible and operational.[7]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvent containers, and waste receptacles, and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the designated handling area.

Weighing and Solution Preparation Workflow
  • Grounding: Use an anti-static weigh boat and ground all equipment to prevent static discharge, a potential ignition source.[11]

  • Dispensing: Carefully dispense the solid compound from its storage container onto the weigh boat. Avoid creating dust. If any material adheres to the outside of the container, decontaminate it immediately with a cloth dampened with 70% ethanol.

  • Dissolving: Add the weighed solid to your solvent vessel. Use a wash bottle with the chosen solvent to rinse any remaining particles from the weigh boat into the vessel, ensuring a quantitative transfer.

  • Immediate Cleanup: Dispose of the used weigh boat and any contaminated wipes directly into a designated hazardous waste container located within the fume hood.[12]

  • Container Sealing: Tightly seal the primary stock container and wipe it down before returning it to its designated, secure storage location.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Stations prep2 Don Full PPE prep1->prep2 prep3 Prepare & Ground Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Seal & Store Primary Container handle2->handle3 emergency Spill or Exposure? handle2->emergency Potential Event clean1 Dispose of Contaminated Materials handle3->clean1 clean2 Decontaminate Work Surface clean1->clean2 clean2->clean2 clean3 Doff PPE Correctly clean2->clean3 spill_response Initiate Spill Protocol emergency->spill_response exposure_response Use Eyewash/Shower Seek Medical Aid emergency->exposure_response

Caption: Workflow for safe handling and emergency response.

Emergency & Spill Response

In Case of Personal Exposure:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spill from spreading using a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite).[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread dust.

  • Neutralize (if applicable): For small spills, once absorbed, the material can be cautiously neutralized if an appropriate protocol is in place for amine compounds.

  • Collect & Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[14] Decontaminate the spill area thoroughly.

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane are to be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated items (gloves, weigh boats, wipes) in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect unused solutions or reaction mixtures in a compatible, sealed, and corrosion-resistant container. Do not mix with incompatible waste streams (e.g., strong oxidizers, acids).[12]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[15]

    • The label must include the full chemical name "7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane" and list all other chemical constituents and their approximate percentages.[12]

    • An accumulation start date must be clearly marked on the label.

  • Storage and Pickup:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[15]

    • Ensure the SAA is away from drains and incompatible materials.

    • Submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department. Do not pour any amount of this chemical down the drain.[15]

References

  • PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET.
  • AK Scientific, Inc. Safety Data Sheet: 7-Cbz-1,7-diazaspiro[4.5]decane.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: Piperidine.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Fluorochem. (2024). Safety Data Sheet.
  • MedChemExpress. 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane.
  • Alpha Chemika. PIPERIDINE For Synthesis - Laboratory Chemicals.
  • Pfizer. (2012). MATERIAL SAFETY DATA SHEET.
  • BLD Pharmatech. Safety Data Sheet.
  • MedChemExpress. (2025). Safety Data Sheet: 7-Boc-(2,7-Diazaspiro[3.5]nonane).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • MilliporeSigma. (2025). SAFETY DATA SHEET: Piperidine.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • American Society of Health-System Pharmacists. PERSONAL PROTECTIVE EQUIPMENT.
  • Bernardo Ecenarro S.A. Recommended PPE to handle chemicals.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: Piperazine.
  • Massachusetts Institute of Technology Environmental Health & Safety. Chemical Waste.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • The University of Texas at Austin Environmental Health & Safety. Chemical Waste.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.